molecular formula C16H36O2Sn B1591399 Dibutoxydibutylstannane CAS No. 3349-36-8

Dibutoxydibutylstannane

Cat. No.: B1591399
CAS No.: 3349-36-8
M. Wt: 379.2 g/mol
InChI Key: RGCPMRIOBZXXBR-UHFFFAOYSA-N
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Description

Dibutoxydibutylstannane is an organotin compound with the molecular formula C16H36O2Sn and a molecular weight of 379.17 g/mol . Its structure, represented by the SMILES notation CCCCO Sn (CCCC)OCCCC, features a central tin atom bonded to two butyl groups and two butoxy groups . The provided CAS Number for this compound is 3349-36-8 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Specific research applications, detailed mechanistic studies, and comprehensive safety data for this compound were not available in the current search results. Researchers are encouraged to consult the scientific literature for potential applications of organotin compounds and to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

dibutoxy(dibutyl)stannane
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InChI

InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RGCPMRIOBZXXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Sn](CCCC)(CCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O2Sn
Source PubChem
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DSSTOX Substance ID

DTXSID9062986
Record name Dibutoxydibutylstannane
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Molecular Weight

379.2 g/mol
Source PubChem
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Physical Description

Liquid; [Arkema MSDS]
Record name Dibutyltin dibutoxide
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CAS No.

3349-36-8
Record name Dibutyltin dibutoxide
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Record name Stannane, dibutoxydibutyl-
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Record name Stannane, dibutoxydibutyl-
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Record name Dibutoxydibutylstannane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibutoxydibutylstannane, also known as dibutyltin dibutoxide, is an organotin compound of significant industrial importance, primarily serving as a highly effective catalyst in esterification, transesterification, and silicone chemistry. Its efficacy stems from the Lewis acidic nature of the tin center, which activates carbonyl groups toward nucleophilic attack. This guide provides a comprehensive overview of the principal synthesis methodologies for this compound, intended for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, compare synthesis routes, and outline best practices for purification and handling.

Introduction: The Role and Utility of this compound

Organotin compounds, particularly tetravalent tin derivatives like this compound, are versatile catalysts in organic synthesis.[1][2] Their catalytic properties are attributed to their Lewis acid characteristics, which allow them to coordinate with oxygen-containing functional groups, thereby increasing the electrophilicity of adjacent carbon atoms.[3] this compound is particularly valued in reactions such as:

  • Polyester and Plasticizer Production: Catalyzing esterification and transesterification reactions.[1]

  • Silicone Chemistry: Acting as a condensation cure catalyst for room-temperature-vulcanizing (RTV) silicones.[1]

  • Polyurethane Formation: While dibutyltin dilaurate (DBTL) is more common, related organotin compounds are crucial in catalyzing the urethane reaction.[4][5][6]

The selection of a synthesis route for this compound depends on factors such as required purity, scale, cost of starting materials, and environmental considerations. This guide will focus on the most prevalent and practical methods.

Primary Synthesis Route: The Reaction of Dibutyltin Oxide with n-Butanol

The most common and industrially scalable method for producing this compound is the direct reaction of dibutyltin oxide (DBTO) with n-butanol. This is a condensation reaction where water is the only byproduct, making it an atom-economical and relatively clean process.

Mechanistic Principles

Dibutyltin oxide exists as a polymeric network of repeating [-Sn(Bu)₂-O-] units. The reaction proceeds by the nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic tin atom. This process is facilitated by heat and is driven to completion by the continuous removal of water, which shifts the equilibrium towards the product side according to Le Châtelier's principle.

The overall reaction is as follows: (Bu₂SnO)n + 2n C₄H₉OH ⇌ n Bu₂Sn(OC₄H₉)₂ + n H₂O

Experimental Workflow Diagram

The following diagram illustrates the typical laboratory or pilot-plant workflow for this synthesis.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Reactor Assembly (Flask, Stirrer, Condenser, Dean-Stark Trap) B Charge DBTO & n-Butanol A->B 1. Charge Reactants C Heat to Reflux (e.g., 120-150°C) B->C 2. Initiate Heating D Azeotropic Removal of Water C->D 3. Drive Reaction E Monitor Reaction (Water Collection) D->E 4. Track Progress F Cool Reaction Mixture E->F 5. Completion G Remove Excess Butanol (Vacuum Distillation) F->G 6. Initial Purification H Purify Product (Fractional Distillation) G->H 7. Final Purification I Final Product: This compound H->I 8. Isolate TransesterificationMechanism Reactants Bu₂Sn(OAc)₂ + 2 BuOH Intermediate [Bu₂Sn(OAc)₂(BuOH)₂] Coordination Complex Reactants->Intermediate Coordination Transition Ligand Exchange (Nucleophilic Attack) Intermediate->Transition Activation Products Bu₂Sn(OBu)₂ + 2 BuOAc Transition->Products Displacement

Caption: Simplified mechanism for transesterification synthesis.

Comparison of Synthesis Methods

The choice between the primary and alternative routes depends on several practical and economic factors.

ParameterDibutyltin Oxide (DBTO) RouteTransesterification Route
Starting Material Dibutyltin oxide (solid powder)Dibutyltin diacetate (liquid/solid)
Byproduct WaterButyl acetate / Acetic acid
Atom Economy ExcellentGood
Reaction Conditions Higher reflux temperaturePotentially milder conditions
Workup Simplicity Simple; byproduct (water) is easily separated.Requires efficient distillation to remove ester byproduct.
Industrial Scalability Highly scalable and widely used.Less common for bulk production.
Cost-Effectiveness Generally more cost-effective for large scale.Dependent on the cost of the starting tin ester.

Purification and Characterization

Purification: For most catalytic applications, the crude product obtained after removing excess butanol is sufficient. However, for high-purity requirements, fractional distillation under high vacuum (e.g., <1 mmHg) is the method of choice. Care must be taken to avoid thermal decomposition at elevated temperatures.

Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides definitive structural information.

  • FT-IR Spectroscopy: Shows characteristic Sn-O-C stretching frequencies and the absence of O-H bands from starting materials.

  • Gas Chromatography (GC): To assess purity and quantify residual solvents.

Safety and Handling

Organotin compounds are toxic and require careful handling. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Toxicity: Dibutyltin compounds can be absorbed through the skin and are toxic upon inhalation or ingestion. They are classified as toxic and dangerous for the environment.

  • Disposal: All organotin waste must be disposed of according to institutional and local environmental regulations.

References

  • Catalysis Science & Technology. Mechanistic aspects and applications of organotin(IV) catalysts in (trans)esterification reactions. Royal Society of Chemistry Publishing.
  • Google Patents. US20120123148A1 - Composition including dialkyl tin oxide and use thereof as a transesterification catalyst for the synthesis of (meth) acrylic esters.
  • ResearchGate.
  • Organic Letters.
  • paintistanbulturkcoatcongress.com.
  • ResearchGate. Proposed mechanism pathways for the dibutyltin (IV) oxide (DBTO)
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  • TIB Chemicals.
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  • ResearchGate. Esterification (A) and transesterification (B)
  • YouTube. C.
  • Journal of Biochemical Technology. Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.

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An In-Depth Technical Guide to Dibutoxydibutylstannane: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dibutoxydibutylstannane (CAS No. 3349-36-8), a versatile organotin compound. Drawing upon a synthesis of established chemical principles and practical field insights, this document delves into the core physical and chemical properties, reactivity, potential applications, and essential experimental protocols for the characterization of this compound. The information is structured to provide not just data, but a foundational understanding of the causality behind its behavior, ensuring both scientific integrity and practical utility for professionals in research and development.

Core Molecular and Physical Characteristics

This compound, systematically named dibutoxy(dibutyl)stannane, is a tetra-substituted organotin compound. The central tin atom is covalently bonded to two butyl groups and two butoxy groups, resulting in a distinct set of physical and chemical properties.

Structural and Molecular Identity

A clear definition of the molecule is fundamental to understanding its behavior.

IdentifierValueSource
CAS Number 3349-36-8[1][2]
Molecular Formula C₁₆H₃₆O₂Sn[3]
Molecular Weight 379.17 g/mol [3]
IUPAC Name dibutoxy(dibutyl)stannane[2]
SMILES CCCCO(CCCC)OCCCC[3]
InChI Key RGCPMRIOBZXXBR-UHFFFAOYSA-NN/A
Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application.

PropertyValueSource
Physical State Clear, colorless to light yellow liquidN/A
Melting Point Not availableN/A
Boiling Point 134-137 °C at 10 mmHgN/A
Density 1.11 g/cm³N/A
Water Solubility Limited data available; expected to be low due to its nonpolar alkyl chains. Organotin compounds, in general, have low water solubility.[4]
Solubility in Organic Solvents Expected to be soluble in common organic solvents like ethers, hydrocarbons, and chlorinated solvents due to its nonpolar character.N/A

Chemical Reactivity and Stability

The reactivity of this compound is centered around the tin-oxygen and tin-carbon bonds. Understanding its stability and reaction pathways is crucial for its safe handling and effective application.

Hydrolysis

The tin-oxygen bond in dialkoxydialkylstannanes is susceptible to hydrolysis. This reaction is a critical consideration in both the application and storage of this compound. The presence of water can lead to the formation of dibutyltin oxide and butanol.

The general mechanism for the hydrolysis of dialkoxydialkylstannanes can be described as a nucleophilic attack by water on the electrophilic tin atom, leading to the displacement of the butoxy group. This process can be catalyzed by both acids and bases.[3][5][6][7][8][9][10]

Hydrolysis_Mechanism DBDS This compound (Bu₂Sn(OBu)₂) Intermediate Penta-coordinate Intermediate DBDS->Intermediate Nucleophilic attack by H₂O Water Water (H₂O) Water->Intermediate Product1 Bu₂Sn(OBu)(OH) Intermediate->Product1 Elimination of BuOH Butanol Butanol (BuOH) Intermediate->Butanol Product2 Dibutyltin Oxide (Bu₂SnO) Product1->Product2 Further Hydrolysis/ Condensation Product1->Butanol caption Figure 1: Generalized Hydrolysis Pathway of this compound.

Caption: Figure 1: Generalized Hydrolysis Pathway of this compound.

Thermal Stability
Reactivity with Acids and Bases

The butoxy groups of this compound can be cleaved by strong acids. The reaction with carboxylic acids is particularly relevant as it forms the basis of its catalytic activity in esterification reactions.[10][11][12][13] Strong bases can also catalyze the hydrolysis and other reactions of organotin alkoxides.

Applications in Synthesis

The primary application of this compound and related organotin compounds is as a catalyst in various organic transformations, most notably in esterification and transesterification reactions.

Catalysis of Esterification and Transesterification Reactions

This compound can act as a Lewis acid catalyst, activating the carbonyl group of a carboxylic acid or ester towards nucleophilic attack by an alcohol. This catalytic activity is central to its use in the synthesis of polyesters, plasticizers, and other ester-based compounds.[14][15][16][17][18][19][20][21][22]

The catalytic cycle is believed to involve the formation of a tin-carboxylate intermediate, which is more susceptible to nucleophilic attack by the alcohol.

Esterification_Catalysis Catalyst This compound (Bu₂Sn(OBu)₂) Intermediate1 Tin Carboxylate Intermediate (Bu₂Sn(OBu)(OCOR)) Catalyst->Intermediate1 Reacts with CarboxylicAcid Carboxylic Acid (RCOOH) CarboxylicAcid->Intermediate1 Alcohol Alcohol (R'OH) Intermediate2 Activated Complex Alcohol->Intermediate2 Intermediate1->Intermediate2 Coordination of Alcohol Intermediate2->Catalyst Catalyst regeneration Ester Ester (RCOOR') Intermediate2->Ester Ester formation Water Water (H₂O) Intermediate2->Water caption Figure 2: Proposed Catalytic Cycle for Esterification.

Caption: Figure 2: Proposed Catalytic Cycle for Esterification.

The use of this compound as a catalyst offers several advantages, including high selectivity and the ability to operate under relatively mild reaction conditions. However, the toxicity of organotin compounds necessitates careful control of catalyst residues in the final product.

Experimental Protocols

The following section outlines generalized, yet detailed, step-by-step methodologies for the characterization of organotin compounds like this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with butanol.[9][23][24][25]

Protocol: Synthesis from Dibutyltin Oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine dibutyltin oxide (1 equivalent) and an excess of n-butanol (e.g., 5-10 equivalents) in a suitable solvent such as toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene, and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is evolved.

  • Work-up and Purification: After cooling the reaction mixture, the excess butanol and toluene are removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Dibutyltin Oxide + n-Butanol Reaction Reflux in Toluene (Azeotropic Removal of H₂O) Reactants->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product caption Figure 3: Workflow for the Synthesis of this compound.

Caption: Figure 3: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1][18][20][23][26][27][28][29][30]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and butoxy groups. The protons on the carbons attached to the tin atom will exhibit coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes, resulting in satellite peaks. The chemical shifts will be influenced by the electronegativity of the oxygen and tin atoms.

    • Expected Signals: Multiple multiplets in the region of 0.8-4.0 ppm corresponding to the different methylene and methyl protons of the butyl and butoxy chains.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbons directly bonded to tin will be significantly affected.

    • Expected Signals: Resonances for the eight unique carbon atoms of the butyl and butoxy groups. The carbons alpha to the tin and oxygen atoms will appear at lower field.

4.2.2. Infrared (IR) Spectroscopy [12][31][22][24][32][33][34][35]

The IR spectrum is useful for identifying the presence of specific functional groups.

  • Expected Absorptions:

    • C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region from the alkyl chains.

    • Sn-O stretching: A characteristic band in the 500-700 cm⁻¹ region.

    • Sn-C stretching: A band in the 450-600 cm⁻¹ region.

    • C-O stretching: A strong band around 1050-1150 cm⁻¹.

4.2.3. Mass Spectrometry (MS) [14][15][36][37]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of tin (with several stable isotopes) will be a characteristic feature in the mass spectrum.

  • Expected Fragmentation: Cleavage of the tin-carbon and tin-oxygen bonds, leading to fragments corresponding to the loss of butyl and butoxy groups. The presence of the characteristic isotopic cluster of tin will be a key identifier.

Chromatographic Analysis

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques for assessing the purity of this compound and for monitoring reaction progress.

Protocol: Purity Analysis by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is recommended.

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/minute, and a final hold for 5 minutes.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., hexane or dichloromethane) before injection.

Safety and Handling

Organotin compounds are known for their toxicity and require careful handling.[4][25][26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is an organotin compound with significant utility as a catalyst in organic synthesis, particularly in esterification and transesterification reactions. Its physical and chemical properties are dictated by the nature of the tin-carbon and tin-oxygen bonds. While a comprehensive set of experimental data for this specific compound is not fully available in public literature, its behavior can be largely predicted from the well-established chemistry of related organotin compounds. The experimental protocols outlined in this guide provide a solid foundation for the characterization and safe handling of this compound, enabling researchers and drug development professionals to harness its synthetic potential while mitigating the associated risks. Further research to fully elucidate its spectroscopic and detailed reactivity profile would be a valuable contribution to the field.

References

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) - Human Metabolome Database. (URL: [Link])

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0244918) - Human Metabolome Database. (URL: [Link])

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Dibutoxydibutylstannane: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Dibutoxydibutylstannane, a versatile organotin compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical attributes, synthesis, diverse applications, and critical safety protocols. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles.

Core Chemical Identity and Molecular Architecture

This compound, a key organometallic reagent, is systematically identified by the Chemical Abstracts Service (CAS) with the number 3349-36-8 . This unique identifier is crucial for unambiguous reference in research and regulatory documentation.

The compound's molecular formula is C16H36O2Sn, corresponding to a molecular weight of 379.17 g/mol . Its structure features a central tin (Sn) atom bonded to two butoxy groups (-O(CH2)3CH3) and two butyl groups (- (CH2)3CH3).

Structural Representation

The connectivity of atoms in this compound can be represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: CCCCO(CCCC)OCCCC. This linear string provides a machine-readable format for the molecular structure.

A visual representation of the molecular structure is presented below in a 2D diagram generated using the DOT language.

Dibutoxydibutylstannane_Structure Sn Sn O1 O Sn->O1 O2 O Sn->O2 C3_1 CH2 Sn->C3_1 C4_1 CH2 Sn->C4_1 C1_1 CH2 O1->C1_1 C1_2 CH2 C1_1->C1_2 C1_3 CH2 C1_2->C1_3 C1_4 CH3 C1_3->C1_4 C2_1 CH2 O2->C2_1 C2_2 CH2 C2_1->C2_2 C2_3 CH2 C2_2->C2_3 C2_4 CH3 C2_3->C2_4 C3_2 CH2 C3_1->C3_2 C3_3 CH2 C3_2->C3_3 C3_4 CH3 C3_3->C3_4 C4_2 CH2 C4_1->C4_2 C4_3 CH2 C4_2->C4_3 C4_4 CH3 C4_3->C4_4

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is provided in the table below. These parameters are fundamental for designing experimental conditions, understanding its behavior in various media, and for safety assessments.

PropertyValueSource
CAS Number 3349-36-81
Molecular Formula C16H36O2Sn1
Molecular Weight 379.17 g/mol 1
Appearance Liquid2
Density 1.043 g/cm

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, the pursuit of novel compounds often involves navigating the complexities of handling highly reactive and potentially hazardous materials. Dibutoxydibutylstannane (CAS No. 3349-36-8), a member of the organotin family, is one such compound that demands a profound understanding of its characteristics to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This technical guide, designed for the seasoned researcher, moves beyond rudimentary safety checklists to provide a deeper, scientifically-grounded framework for the safe and effective utilization of this compound.

Understanding the Inherent Risks: A Toxicological and Physicochemical Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number3349-36-8[1]
Molecular FormulaC16H36O2Sn[1]
Molecular Weight379.17 g/mol [1]
AppearanceData not available
Boiling PointData not available
StabilityChemically stable under standard ambient conditions.
ReactivityForms explosive mixtures with air on intense heating. Incompatible with strong oxidizing agents.

The primary routes of occupational exposure to organotin compounds are inhalation and dermal contact.[2] Acute low-level exposure may lead to irritation of the eyes, throat, nose, and lungs, while high-level exposures can impact the central nervous system. Chronic exposure has been linked to more severe health outcomes, underscoring the importance of minimizing all potential exposure pathways.

A Foundation of Safety: Engineering Controls and Personal Protective Equipment

The cornerstone of safely handling this compound lies in a multi-layered approach that prioritizes eliminating or minimizing exposure through robust engineering controls and the diligent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling vapors. The work area should be clearly designated for organotin use, with restricted access. Emergency eyewash stations and safety showers must be readily accessible and regularly tested.[3]

Engineering_Controls cluster_lab Laboratory Environment Fume_Hood Chemical Fume Hood Designated_Area Designated Work Area Fume_Hood->Designated_Area  Procedural Control Emergency_Equipment Eyewash & Safety Shower Designated_Area->Emergency_Equipment  Emergency Preparedness Researcher Researcher Researcher->Fume_Hood  Primary Containment

Caption: Hierarchy of engineering controls for handling this compound.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.Prevents dermal absorption, a primary exposure route.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes and contact with vapors.
Body A flame-retardant lab coat. For larger quantities or higher-risk procedures, a chemical-resistant apron or coveralls should be considered.Protects skin from contamination and potential ignition sources.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.Prevents inhalation of harmful vapors.

Methodologies for Safe Practice: From Benchtop to Waste Stream

Adherence to meticulously planned experimental protocols is paramount for minimizing risk. The following sections provide step-by-step methodologies for key workflows involving this compound.

Experimental Protocol: General Handling and Dispensing

This protocol outlines the fundamental steps for safely handling and dispensing this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvents

  • Inert gas source (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

  • Syringes and needles

  • Clean, dry glassware

  • Appropriate PPE

Procedure:

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operating correctly.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure all glassware is oven-dried and cooled under an inert atmosphere. Purge the reaction vessel with an inert gas.

  • Dispensing: For transferring the liquid reagent, use a clean, dry syringe. If the container is sealed with a septum, use a needle to withdraw the desired amount while maintaining a positive pressure of inert gas in the container.

  • Reaction Addition: Add the this compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: Immediately after use, securely cap the this compound container. Clean any contaminated surfaces within the fume hood.

Dispensing_Workflow Start Start PPE Don Appropriate PPE Start->PPE Fume_Hood_Check Verify Fume Hood Operation PPE->Fume_Hood_Check Inert_Atmosphere Establish Inert Atmosphere Fume_Hood_Check->Inert_Atmosphere Dispense Dispense Reagent via Syringe Inert_Atmosphere->Dispense Add_to_Reaction Controlled Addition to Vessel Dispense->Add_to_Reaction Secure_Container Secure Reagent Container Add_to_Reaction->Secure_Container Clean_Up Decontaminate Work Area Secure_Container->Clean_Up End End Clean_Up->End

Caption: Workflow for the safe dispensing of this compound.

Decontamination and Waste Disposal: A Critical Final Step

Proper decontamination of glassware and disposal of waste are crucial to prevent cross-contamination and environmental release.

Glassware Decontamination:

  • Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone or toluene) into a designated hazardous waste container.[3]

  • Oxidative Cleaning: Immerse the rinsed glassware in a bleach solution or a 20% nitric acid bath overnight.[4] This process helps to oxidize the residual organotin compounds into less harmful inorganic tin species.

  • Standard Washing: After the oxidative treatment, wash the glassware with soap and water, followed by a final rinse with deionized water.

Waste Disposal: All waste materials containing this compound, including contaminated solvents, PPE, and absorbent materials, must be collected in clearly labeled, sealed containers for hazardous waste.[5] Follow all institutional and local regulations for the disposal of organotin waste.[6]

Emergency Preparedness: Responding to the Unexpected

Even with the most stringent precautions, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

Table 3: Emergency Procedures for this compound Incidents

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Wear appropriate PPE, including respiratory protection if necessary. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional emergency response team.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a comprehensive understanding of its potential hazards and the unwavering implementation of robust safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of handling this compound, from initial risk assessment to final waste disposal, researchers can foster a culture of safety that protects both individuals and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is the continuous commitment to safety education, procedural refinement, and open communication within the laboratory that will ultimately ensure a safe and productive research environment.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxydibutylstannane, an organotin compound, finds application as a catalyst and stabilizer in various industrial processes. A comprehensive understanding of its thermal stability and decomposition pathways is paramount for ensuring its safe handling, optimizing process conditions, and predicting its environmental fate. This technical guide provides a detailed examination of the synthesis, thermal analysis, decomposition mechanisms, and factors influencing the stability of this compound. Methodologies for studying its thermal behavior, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are presented with an emphasis on experimental design and data interpretation. The guide also delves into the anticipated decomposition products and the analytical techniques, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), used for their identification.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a diverse class of chemicals with a wide array of industrial applications. This compound, with the chemical formula (C₄H₉)₂Sn(OC₄H₉)₂, belongs to the dialkoxydialkylstannane family. These compounds are often utilized as catalysts in esterification and transesterification reactions, as well as heat stabilizers for polymers like polyvinyl chloride (PVC).[1] The performance and safety of this compound in these applications are intrinsically linked to its thermal stability.

Understanding the thermal decomposition of this compound is critical for several reasons:

  • Process Safety: Uncontrolled decomposition can lead to pressure buildup in closed systems and the release of potentially hazardous volatile products.

  • Product Quality: In catalytic applications, the thermal stability of the catalyst directly impacts its lifespan and the purity of the final product.

  • Environmental Fate: Knowledge of the decomposition products is essential for assessing the environmental impact and persistence of the compound.

This guide aims to provide a comprehensive scientific resource on the thermal behavior of this compound, synthesizing available data with fundamental chemical principles.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a dibutyltin precursor with butanol.

From Dibutyltin Oxide

A common and straightforward method involves the reaction of dibutyltin oxide ((C₄H₉)₂SnO) with butanol. This reaction is typically driven to completion by the removal of water, often through azeotropic distillation.[2]

Reaction: (C₄H₉)₂SnO + 2 C₄H₉OH ⇌ (C₄H₉)₂Sn(OC₄H₉)₂ + H₂O

The mechanism likely involves the nucleophilic attack of the butanol oxygen on the tin center of the polymeric dibutyltin oxide, followed by the elimination of water.[3]

From Dibutyltin Dichloride

Alternatively, this compound can be synthesized from dibutyltin dichloride ((C₄H₉)₂SnCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. A common base used is a sodium alkoxide, in this case, sodium butoxide.[4]

Reaction: (C₄H₉)₂SnCl₂ + 2 NaOC₄H₉ → (C₄H₉)₂Sn(OC₄H₉)₂ + 2 NaCl

Experimental Protocol: Synthesis from Dibutyltin Oxide

Materials:

  • Dibutyltin oxide ((C₄H₉)₂SnO)

  • n-Butanol (C₄H₉OH)

  • Toluene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reaction flask with a magnetic stirrer and reflux condenser

Procedure:

  • Charge the reaction flask with dibutyltin oxide and a stoichiometric excess of n-butanol.

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus with the reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the cessation of water formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess butanol under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

Caption: Synthesis of this compound Workflow.

Thermal Analysis Methodologies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for characterizing the thermal stability and decomposition of materials.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] For this compound, TGA can determine the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Experimental Protocol: TGA Analysis

Instrument: Thermogravimetric Analyzer

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

Experimental Conditions:

  • Temperature Program: Heat from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Typically an inert atmosphere, such as nitrogen or argon, is used to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.

  • Data Collection: Record the mass loss as a function of temperature. The first derivative of the mass loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Inert Atmosphere, e.g., N₂) A->B Place in Instrument C Temperature Program (e.g., 10 °C/min to 800 °C) B->C Start Program D Data Acquisition (Mass vs. Temperature) C->D Continuous Measurement E Data Analysis (TGA & DTG Curves) D->E Plot & Interpret

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[7] For this compound, DSC can identify the melting point and any exothermic or endothermic decomposition events.

Experimental Protocol: DSC Analysis

Instrument: Differential Scanning Calorimeter

Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

  • Hermetically seal the pan to prevent volatilization before decomposition.

Experimental Conditions:

  • Temperature Program: Heat from ambient temperature to a temperature beyond the decomposition range at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

  • Data Collection: Record the heat flow as a function of temperature.

Thermal Stability and Decomposition Pathways

General Thermal Stability

Dibutyltin compounds generally exhibit moderate thermal stability.[8] The decomposition temperature is influenced by the nature of the organic groups attached to the tin atom. Upon heating, this compound is expected to remain stable up to a certain temperature, after which it will undergo decomposition. Safety data sheets indicate that hazardous thermal decomposition products, such as carbon monoxide, carbon dioxide, and metal oxides, are formed upon heating.

Proposed Decomposition Mechanisms

The thermal decomposition of dialkoxydialkylstannanes is likely a multi-step process involving the cleavage of the tin-oxygen and tin-carbon bonds. The following pathways are proposed based on the principles of organometallic chemistry:

  • β-Hydride Elimination: The butoxy groups can undergo β-hydride elimination to form butene and a tin-hydroxide species. This is a common decomposition pathway for metal alkoxides with β-hydrogens.

    (C₄H₉)₂Sn(OCH₂CH₂CH₂CH₃)₂ → (C₄H₉)₂Sn(OH)(OCH₂CH₂CH₂CH₃) + CH₂=CHCH₂CH₃

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the tin-carbon and tin-oxygen bonds can occur, generating radicals.

    • Sn-C bond cleavage: (C₄H₉)₂Sn(OC₄H₉)₂ → (C₄H₉)Sn(OC₄H₉)₂• + •C₄H₉

    • Sn-O bond cleavage: (C₄H₉)₂Sn(OC₄H₉)₂ → (C₄H₉)₂Sn(OC₄H₉)• + •OC₄H₉

    These radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and combination, leading to a complex mixture of smaller hydrocarbon products.

  • Hydrolysis: If moisture is present, hydrolysis of the butoxy groups can occur, forming butanol and stannoxane species. While not strictly a thermal decomposition pathway, it is an important consideration for the stability of the compound, especially at elevated temperatures.[9]

    (C₄H₉)₂Sn(OC₄H₉)₂ + H₂O → (C₄H₉)₂Sn(OH)(OC₄H₉) + C₄H₉OH 2 (C₄H₉)₂Sn(OH)(OC₄H₉) → [(C₄H₉)₂Sn(OC₄H₉)]₂O + H₂O

The final non-volatile product of the complete thermal decomposition in an inert atmosphere is expected to be tin(IV) oxide (SnO₂).

DecompositionPathways cluster_products Decomposition Products Start This compound Beta β-Hydride Elimination Start->Beta Heat Homolysis Homolytic Cleavage Start->Homolysis Higher Heat Hydrolysis Hydrolysis (if moisture present) Start->Hydrolysis Heat + H₂O Butene Butene Beta->Butene SnOH Tin Hydroxide Intermediates Beta->SnOH Radicals Butyl & Butoxy Radicals Homolysis->Radicals Butanol Butanol Hydrolysis->Butanol Stannoxanes Stannoxanes Hydrolysis->Stannoxanes Final Tin Oxide (SnO₂) SnOH->Final Hydrocarbons Smaller Hydrocarbons Radicals->Hydrocarbons Hydrocarbons->Final Stannoxanes->Final

Caption: Proposed Decomposition Pathways.

Analysis of Decomposition Products

To elucidate the exact decomposition mechanism, identification of the evolved gaseous products is crucial. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique for this purpose.[4]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

In Py-GC-MS, a small amount of the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting volatile decomposition products are then separated by gas chromatography and identified by mass spectrometry.[10] This technique can provide a "fingerprint" of the decomposition products, allowing for the identification of key fragments and providing insight into the decomposition pathways.

Experimental Protocol: Py-GC-MS Analysis

Instrument: Pyrolyzer coupled to a GC-MS system.

Sample Preparation:

  • Place a small amount (microgram to milligram scale) of this compound into a pyrolysis tube or on a sample holder.

Experimental Conditions:

  • Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to study the evolution of products as a function of temperature.

  • GC Separation: A capillary column suitable for separating volatile organic compounds is used. The oven temperature is programmed to elute the decomposition products over time.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions, which are used to identify the eluted compounds by comparison with mass spectral libraries.

Anticipated Decomposition Products (based on proposed mechanisms):

  • From Butoxy Groups: Butene, butanol, and potentially smaller aldehydes and ketones from further oxidation or rearrangement.

  • From Butyl Groups: Butane, butene, and octane (from radical coupling).

  • Final Residue: Tin(IV) oxide.

Factors Affecting Thermal Stability

Several factors can influence the thermal stability of this compound:

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than thermal decomposition in an inert atmosphere.

  • Impurities: The presence of acidic or basic impurities can catalyze decomposition reactions. For example, residual acid from the synthesis can promote hydrolysis.

  • Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.

  • Pressure: The pressure of the system can affect the volatilization of decomposition products and potentially influence the reaction equilibria.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition at elevated temperatures. The primary decomposition pathways likely involve β-hydride elimination and homolytic cleavage of the tin-carbon and tin-oxygen bonds, leading to the formation of volatile organic compounds and a final residue of tin oxide. The presence of moisture can also lead to hydrolysis. A thorough understanding of these processes, obtained through techniques such as TGA, DSC, and Py-GC-MS, is essential for the safe and effective use of this compound in industrial applications. Further research is warranted to obtain specific quantitative data on the thermal decomposition kinetics and to definitively identify all decomposition products under various conditions.

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The Solubility of Dibutoxydibutylstannane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutoxydibutylstannane, an organotin compound of significant interest in various chemical applications, presents a solubility profile largely governed by the principle of "like dissolves like." While specific quantitative solubility data is not extensively documented in publicly available literature, a comprehensive understanding of its molecular structure and the nature of common organic solvents allows for robust qualitative prediction and systematic experimental determination. This guide provides a detailed exploration of the theoretical underpinnings of this compound's solubility, a qualitative assessment across a spectrum of organic solvents, and a rigorous, step-by-step protocol for its experimental determination.

Introduction to this compound and its Solubility

This compound [(C₄H₉)₂Sn(OC₄H₉)₂] is a tetra-substituted organotin compound featuring two butyl groups and two butoxy groups covalently bonded to a central tin atom. The presence of both non-polar alkyl chains and polar ether-like linkages imparts a degree of amphiphilicity to the molecule, influencing its interactions with various solvents. Understanding its solubility is paramount for its effective use in synthesis, catalysis, and formulation development, as it dictates reaction kinetics, product purity, and the stability of solutions.

The solubility of a substance is fundamentally a measure of the intermolecular interactions between the solute (this compound) and the solvent. A high degree of solubility is achieved when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.

Theoretical Framework: Predicting Solubility

The solubility of this compound can be predicted by considering the polarity of the solvents . Organic solvents are broadly categorized into three groups: polar protic, polar aprotic, and non-polar.

  • Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom (oxygen in this case) and can engage in hydrogen bonding.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.

  • Non-Polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.

Given the structure of this compound, with its four alkyl chains, it is anticipated to have significant non-polar character. Consequently, it is expected to be readily soluble in non-polar and moderately polar aprotic solvents. Its solubility in polar protic solvents may be more limited due to the energy required to disrupt the strong hydrogen-bonding network of the solvent.

The following diagram illustrates the expected solubility based on solvent-solute interactions.

G cluster_solute This compound cluster_solvents Solvent Categories Solute (C₄H₉)₂Sn(OC₄H₉)₂ (Predominantly Non-Polar) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar High Solubility ('Like Dissolves Like') PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Good to Moderate Solubility PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Lower Solubility (Disruption of H-bonding)

Caption: Predicted solubility of this compound based on solvent polarity.

Qualitative Solubility Assessment

Based on the principles outlined above and qualitative data for structurally similar organotin compounds, the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that for liquid solutes like this compound, "soluble" often implies miscibility in all proportions.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherHigh / Miscible The non-polar alkyl chains of this compound interact favorably with the non-polar solvent molecules through van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High / Miscible While these solvents have a dipole moment, the dominant interactions with the largely non-polar solute are still favorable.
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low The energy required to break the strong hydrogen bonds of the alcohol network may not be fully compensated by the interactions with the solute.
Water H₂OVery Low / Immiscible The significant difference in polarity and the inability of this compound to effectively participate in the hydrogen-bonding network of water lead to immiscibility.

Experimental Determination of Solubility/Miscibility: A Step-by-Step Protocol

For a definitive understanding of this compound's solubility in a specific solvent, experimental determination is essential. The following protocol outlines a reliable visual method for determining miscibility.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Calibrated pipettes or graduated cylinders

  • Glass vials with screw caps (e.g., 10 mL)

  • Vortex mixer

  • Safety goggles, lab coat, and appropriate chemical-resistant gloves

Experimental Workflow

The following diagram illustrates the key steps in the visual determination of miscibility.

G start Start step1 Add a known volume of solvent to a clean, dry vial. start->step1 step2 Incrementally add a known volume of this compound. step1->step2 step3 Cap the vial and vortex for 30 seconds. step2->step3 step4 Visually inspect the solution against a contrasting background. step3->step4 decision Is the solution clear and homogenous? step4->decision miscible Conclusion: Miscible at this ratio. decision->miscible Yes immiscible Conclusion: Immiscible or Partially Miscible. decision->immiscible No (cloudy, two layers, or precipitate) end End miscible->end immiscible->end

Caption: Workflow for the visual determination of miscibility.

Detailed Procedure
  • Preparation: Ensure all glassware is clean and dry to avoid any contamination or reaction with water.

  • Solvent Addition: Into a labeled 10 mL glass vial, accurately dispense 5.0 mL of the chosen organic solvent.

  • Initial Solute Addition: Add 0.5 mL of this compound to the vial.

  • Mixing: Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

  • Observation: Carefully observe the mixture against both a light and dark background. Look for any signs of immiscibility, such as:

    • Turbidity or Cloudiness: A hazy appearance indicates incomplete dissolution.

    • Formation of a Second Layer: A distinct interface between two liquid phases signifies immiscibility.

    • Precipitation: The formation of a solid indicates that the solubility limit has been exceeded.

  • Incremental Addition: If the solution is clear and homogenous, continue to add this compound in 0.5 mL increments, vortexing and observing after each addition, until a sign of immiscibility is observed or a 1:1 volume ratio is reached.

  • Recording Results: Record the observations for each solvent, noting the approximate volume ratio at which immiscibility occurs, if at all. If the solution remains clear and homogenous up to a 1:1 ratio, the two liquids can be considered miscible.

Discussion and Field-Proven Insights

The predicted and experimentally determined solubility of this compound has significant practical implications for its application.

  • Reaction Chemistry: For homogeneous catalysis or reactions where this compound is a reactant, selecting a solvent in which it is highly soluble (e.g., toluene, THF) is crucial for maximizing reaction rates and yields. The use of a solvent with low solubility could lead to a heterogeneous reaction mixture, resulting in slower and incomplete conversion.

  • Purification: Understanding the solubility profile is essential for purification processes. For example, if a reaction is performed in a non-polar solvent like hexane, a polar solvent in which the desired product is insoluble but impurities are soluble could be used for precipitation and purification.

  • Formulation and Stability: In drug development and materials science, the long-term stability of a formulation is critical. This compound's limited solubility and potential for hydrolysis in the presence of water or protic solvents must be considered to prevent precipitation or degradation over time. The use of dry, aprotic solvents is highly recommended for stable formulations.

Conclusion

This compound is a versatile organotin compound with a solubility profile that is highly dependent on the polarity of the solvent. It exhibits high solubility, and likely complete miscibility, with a wide range of non-polar and polar aprotic organic solvents. Its solubility is more limited in polar protic solvents and it is essentially immiscible in water. The provided experimental protocol offers a straightforward and reliable method for researchers to determine its solubility in specific solvent systems, enabling the optimization of reaction conditions, purification strategies, and formulation development.

References

  • Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]

  • LookChem. Dibutyltin dichloride. [Link]

  • Ataman Kimya. DIBUTYLTIN DIACETATE (DBTA). [Link]

  • Wikipedia. Dibutyltin dilaurate. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

The Unseen Catalyst: An In-depth Technical Guide to Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of organic synthesis and polymer chemistry, catalysts are the unsung heroes, orchestrating complex molecular transformations with precision and efficiency. Among these, organotin compounds have carved a significant niche, and within this class, Dibutoxydibutylstannane stands out as a workhorse catalyst, particularly in esterification, transesterification, and polyurethane production. This technical guide delves into the historical development, synthesis, catalytic mechanisms, and practical applications of this compound, providing a comprehensive resource for professionals in the field. By synthesizing technical accuracy with field-proven insights, this guide aims to illuminate the causality behind experimental choices and provide a self-validating framework for its use.

A Historical Perspective: The Genesis of Organotin Chemistry and the Emergence of this compound

The journey into the world of organotin chemistry began in 1849 when English chemist Edward Frankland, while attempting to isolate free alkyl radicals, synthesized the first organotin compound, diethyltin diiodide.[1][2] This pioneering discovery laid the groundwork for a field that would flourish over the next century, with significant contributions from chemists like Löwig, who in 1852 reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[2] The advent of Grignard reagents in the early 1900s revolutionized organometallic chemistry and provided a versatile method for creating tin-carbon bonds, accelerating the exploration of organotin compounds.[1]

While the early focus was on fundamental synthesis and characterization, the industrial potential of organotin compounds became apparent in the mid-20th century. Their application as PVC stabilizers, biocides, and catalysts spurred a new wave of research.[2] It is within this context of expanding applications that dialkoxydialkylstannanes, including this compound, likely emerged. Although a definitive "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is a logical extension of the established organotin chemistry of the time. The reaction of dibutyltin oxide with butanol, or dibutyltin dichloride with sodium butoxide, represents straightforward and well-understood synthetic pathways that would have been accessible to chemists of that era. The primary driver for its synthesis would have been the search for effective and soluble catalysts for polymerization and esterification reactions.

The Molecular Blueprint: Properties of this compound

This compound, with the chemical formula C₁₆H₃₆O₂Sn, is a colorless to pale yellow liquid. Its molecular structure, featuring a central tin atom bonded to two butyl groups and two butoxy groups, dictates its chemical behavior and catalytic activity.

PropertyValueReference
CAS Number 3349-36-8[3]
Molecular Formula C₁₆H₃₆O₂Sn[3]
Molecular Weight 379.17 g/mol [3]
Appearance Colorless to pale yellow liquid-
Boiling Point 135 °C @ 10 mmHg-
Density 1.11 g/cm³-
Solubility Soluble in most organic solvents-

Note: Physical properties can vary slightly depending on purity.

Synthesis and Characterization: From Precursors to a Purified Catalyst

The synthesis of this compound can be approached through several reliable methods, primarily starting from dibutyltin oxide or dibutyltin dichloride. The choice of precursor often depends on availability, cost, and desired purity.

Synthesis from Dibutyltin Oxide

This is a common and straightforward method involving the reaction of dibutyltin oxide with butanol. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a nitrogen inlet.

  • Charging Reactants: Dibutyltin oxide (1.0 mol) and an excess of n-butanol (e.g., 4.0 mol) are added to the flask along with a suitable solvent for azeotropic distillation, such as toluene.

  • Reaction: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

  • Monitoring: The reaction is monitored by observing the cessation of water collection.

  • Purification: After the reaction is complete, the excess butanol and toluene are removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Butanol: Using an excess of butanol helps to drive the equilibrium towards the product side.

  • Azeotropic Removal of Water: The removal of water is crucial to prevent the reverse reaction (hydrolysis) and ensure a high yield of the desired product.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the organotin compound at high temperatures.

Synthesis from Dibutyltin Dichloride

An alternative route involves the reaction of dibutyltin dichloride with a sodium butoxide. This method avoids the need for water removal but requires the handling of sodium metal or sodium hydride to prepare the alkoxide.

Experimental Protocol:

  • Preparation of Sodium Butoxide: Sodium metal (2.0 mol) is cautiously added to an excess of dry n-butanol under a nitrogen atmosphere in a separate flask.

  • Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reaction: A solution of dibutyltin dichloride (1.0 mol) in an anhydrous solvent like toluene is placed in the flask. The freshly prepared sodium butoxide solution is added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, and a precipitate of sodium chloride is formed.

  • Completion and Filtration: After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. The precipitated sodium chloride is then removed by filtration.

  • Purification: The solvent and excess butanol are removed from the filtrate by distillation under reduced pressure, followed by vacuum distillation of the residue to obtain pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as both sodium butoxide and dibutyltin dichloride are sensitive to moisture.

  • Dropwise Addition: The dropwise addition of sodium butoxide helps to control the exothermic reaction.

  • Vigorous Stirring: Ensures efficient mixing of the reactants and prevents localized high concentrations of the alkoxide.

Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups attached to tin and the butoxy groups. The chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the butyl and butoxy chains.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-O, and Sn-C bonds, confirming the presence of the key functional groups. A strong band around 1060-1100 cm⁻¹ is indicative of the Sn-O-C linkage.

The Catalyst at Work: Mechanisms and Applications

The catalytic activity of this compound stems from its Lewis acidic nature and the lability of the tin-butoxy bond.[2] The tin atom can coordinate with electron-rich species, activating them for subsequent reactions.

Esterification and Transesterification Reactions

This compound is a highly effective catalyst for the synthesis of esters from carboxylic acids and alcohols (esterification) and for the exchange of alkoxy groups in esters (transesterification).

Catalytic Mechanism (Lewis Acid Pathway):

The generally accepted mechanism involves the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid or ester.[2] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Esterification_Mechanism

Experimental Protocol for a Catalyzed Esterification:

  • Reaction Setup: A flask is equipped with a reflux condenser, magnetic stirrer, and a heating mantle.

  • Charging Reactants: The carboxylic acid (1.0 mol), alcohol (1.2 mol), and a catalytic amount of this compound (e.g., 0.1-1.0 mol%) are added to the flask.

  • Reaction: The mixture is heated to a temperature sufficient to achieve a reasonable reaction rate, often the reflux temperature of the alcohol.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by measuring the amount of water produced.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled. The catalyst can often be removed by washing with a dilute acid solution. The organic layer is then dried and the product ester is purified by distillation or chromatography.

Polyurethane Formation

In the production of polyurethanes, this compound catalyzes the reaction between an isocyanate and a polyol.

Catalytic Mechanism:

The mechanism is believed to involve the formation of a complex between the tin catalyst and the polyol, which then reacts with the isocyanate. Alternatively, the tin catalyst can activate the isocyanate group by coordinating to the nitrogen or oxygen atom, making the carbonyl carbon more electrophilic. A proposed mechanism involves the polarization of the carbonyl in the isocyanate by the Lewis acidic organotin compound, followed by the nucleophilic attack of the hydroxyl groups.[4]

Polyurethane_Formation

Safety and Handling

This compound, like all organotin compounds, should be handled with care. It is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion and Future Outlook

This compound, a product of the rich history of organotin chemistry, continues to be a vital catalyst in various industrial processes. Its efficacy in promoting esterification, transesterification, and polyurethane formation is well-established, and its catalytic mechanisms, primarily based on its Lewis acidity, are reasonably well understood. As the chemical industry continues to evolve, the demand for efficient and selective catalysts will persist. While there is a growing trend towards developing tin-free catalyst systems due to environmental and toxicological concerns, the fundamental understanding of how catalysts like this compound function provides a valuable blueprint for the design of next-generation catalysts. For researchers and professionals in drug development and materials science, a thorough understanding of this versatile catalyst remains an essential tool in their synthetic arsenal.

References

  • Frankland, E. On a New Series of Organic Bodies Containing Metals. Philosophical Transactions of the Royal Society of London, 1852, 142, 417-444.
  • Davies, A. G. Organotin Chemistry, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2004.
  • Peng, W., et al. A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Journal of Coatings Technology and Research, 2010, 7(5), 571-579.

Sources

Dibutoxydibutylstannane: A Technical Review of Its Applications in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Dibutoxydibutylstannane, a member of the organotin family, is a versatile compound with significant, though often specialized, applications in polymer and materials science. Characterized by a central tin atom bonded to two butyl groups and two butoxy groups, its unique chemical structure imparts valuable catalytic and stabilizing properties. This technical guide provides a comprehensive review of the existing literature on the applications of this compound, offering insights into its role as a catalyst in the synthesis of polyurethanes, polyesters, and silicones, as well as its function as a heat stabilizer for polyvinyl chloride (PVC).

While specific, detailed experimental data for this compound is not always abundant in publicly accessible literature, this guide will draw upon established principles of organotin chemistry and data from closely related compounds, such as dibutyltin dilaurate (DBTDL), to provide a robust understanding of its probable mechanisms and performance characteristics.

Catalysis in Polymer Synthesis

This compound, like many organotin compounds, functions as a Lewis acid catalyst, facilitating polymerization reactions through the coordination and activation of monomer functional groups. Its efficacy stems from the electrophilic nature of the tin center, which can interact with nucleophilic species such as hydroxyl and isocyanate groups.

Polyurethane Synthesis

Mechanism of Catalysis:

The catalytic cycle for the urethane formation reaction using a dibutyltin catalyst is generally accepted to proceed through the following steps:

  • Alcohol Coordination: The tin catalyst coordinates with the hydroxyl group of the polyol, increasing its nucleophilicity.

  • Isocyanate Coordination: The isocyanate group then coordinates to the tin center.

  • Nucleophilic Attack: The activated hydroxyl group attacks the carbonyl carbon of the isocyanate.

  • Urethane Formation and Catalyst Regeneration: A urethane linkage is formed, and the catalyst is regenerated to continue the cycle.

Polyurethane_Catalysis cluster_0 Catalytic Cycle Catalyst This compound Sn(OBu)₂(Bu)₂ Activated_Complex Activated Complex [Sn-O-R-H---O=C=N-R'] Catalyst->Activated_Complex + Polyol (R-OH) Polyol R-OH Isocyanate R'-NCO Isocyanate->Activated_Complex Polyurethane Polyurethane R-O-C(=O)-NH-R' Activated_Complex->Polyurethane Nucleophilic Attack Polyurethane->Catalyst + Catalyst (regenerated)

Figure 1: Generalized catalytic cycle for polyurethane synthesis using a dibutyltin catalyst.

Experimental Protocol (Representative for Dibutyltin Catalysts):

The following is a general procedure for the synthesis of a polyurethane prepolymer, adapted from studies using dibutyltin dilaurate (DBTDL) as a catalyst.[1]

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Reagent Charging: The polyol (e.g., polypropylene glycol) is charged into the flask and dried under vacuum at an elevated temperature (e.g., 100-110°C) for a specified time to remove moisture.

  • Inert Atmosphere: The flask is cooled to the reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere.

  • Catalyst Addition: The this compound catalyst is added to the polyol with stirring. The catalyst loading is typically in the range of 0.01 to 0.5% by weight of the total reactants.

  • Isocyanate Addition: The diisocyanate (e.g., toluene diisocyanate, TDI) is added dropwise to the mixture over a period of time to control the exotherm.

  • Reaction Monitoring: The reaction progress is monitored by titrating the unreacted isocyanate (NCO) content at regular intervals.[1]

  • Completion: The reaction is considered complete when the NCO content reaches the theoretical value for the prepolymer.

Table 1: Representative Data for Polyurethane Synthesis with Dibutyltin Catalysts

CatalystPolyolIsocyanateCatalyst Conc. (wt%)Temp (°C)Reaction Time (hr)Final NCO (%)Reference
DBTDLPPG (2000 g/mol )TDI0.057044.2[1]
DBTDLPolyester PolyolMDI0.1802.56.5[2]

Note: This data is for the closely related catalyst Dibutyltin dilaurate (DBTDL) and is presented as a representative example of the performance expected from a dibutyltin catalyst.

Polyester Synthesis

This compound can also be employed as a catalyst for polyesterification and transesterification reactions.[3] These reactions are fundamental to the production of a wide range of polyesters, including saturated and unsaturated resins.

Mechanism of Catalysis:

The mechanism for organotin-catalyzed esterification involves the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the alcohol leads to the formation of the ester and the regeneration of the catalyst.

Polyesterification_Catalysis cluster_1 Catalytic Cycle Catalyst This compound Sn(OBu)₂(Bu)₂ Activated_Ester Activated Complex [Sn---O=C(OH)-R] Catalyst->Activated_Ester + Carboxylic Acid Carboxylic_Acid R-COOH Alcohol R'-OH Alcohol->Activated_Ester Nucleophilic Attack Polyester Polyester R-COO-R' Activated_Ester->Polyester Esterification Water H₂O Activated_Ester->Water Polyester->Catalyst + Catalyst (regenerated)

Figure 2: Generalized catalytic cycle for polyesterification using a dibutyltin catalyst.

Experimental Protocol (General for Tin Catalysts):

The following is a general procedure for the synthesis of a polyester.[3]

  • Reactor Setup: A reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a distillation column is used.

  • Reagent Charging: The diol (e.g., 1,4-butanediol) and dicarboxylic acid (e.g., terephthalic acid) or its dimethyl ester are charged into the reactor.

  • Catalyst Addition: this compound is added as the catalyst, typically at a concentration of 0.05 to 0.5% by weight.

  • Esterification/Transesterification: The mixture is heated under a nitrogen blanket to a temperature of 180-220°C. Water or methanol is continuously removed by distillation to drive the reaction to completion.

  • Polycondensation: After the initial esterification/transesterification is complete (as determined by the amount of distillate collected), the pressure is gradually reduced, and the temperature is increased to 230-280°C to promote polycondensation and increase the molecular weight of the polyester.

  • Completion: The reaction is continued until the desired melt viscosity or molecular weight is achieved.

Silicone Elastomer Curing

Dibutyltin compounds are known to be effective catalysts for the room temperature vulcanization (RTV) of silicone elastomers.[4] These are typically two-component systems where a silicone polymer with reactive end groups is cross-linked in the presence of a catalyst.

Mechanism of Curing:

In a typical condensation cure system, a silanol-terminated polydimethylsiloxane reacts with a crosslinking agent, such as an alkoxysilane, in the presence of the organotin catalyst. The catalyst facilitates the hydrolysis of the alkoxysilane and the subsequent condensation reaction between the resulting silanol groups, leading to the formation of a cross-linked network.

Experimental Protocol (Representative for RTV Silicone Sealant):

The following is a representative formulation for a one-component RTV silicone sealant using a dibutyltin catalyst.[1][5]

  • Base Compound Preparation: In a moisture-free mixer, a silanol-terminated polydiorganosiloxane is blended with reinforcing fillers (e.g., fumed silica) and non-reinforcing fillers (e.g., calcium carbonate).

  • Crosslinker and Adhesion Promoter Addition: A crosslinking agent (e.g., a tri- or tetra-alkoxysilane) and an adhesion promoter are added to the base compound and mixed until homogeneous.

  • Catalyst Incorporation: this compound is added as the catalyst and thoroughly dispersed in the mixture. The catalyst concentration is typically in the range of 0.1 to 1.0 part per hundred parts of the silicone polymer.

  • Packaging: The final sealant is packaged in moisture-proof cartridges. Curing is initiated upon exposure to atmospheric moisture.

Heat Stabilization of Polyvinyl Chloride (PVC)

Organotin stabilizers are highly effective in preventing the thermal degradation of PVC during processing and in the final product.[6][7] Dibutyltin compounds, in particular, are known for their excellent performance.

Mechanism of Stabilization:

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, which is autocatalyzed by the released hydrogen chloride (HCl). Organotin stabilizers function through several mechanisms:

  • HCl Scavenging: They react with and neutralize the HCl that is evolved, preventing it from catalyzing further degradation.

  • Substitution of Labile Chlorine Atoms: They can replace the labile chlorine atoms on the PVC chain with more stable groups, thus inhibiting the initiation of dehydrochlorination.

Table 2: Performance Characteristics of Organotin PVC Stabilizers

Stabilizer TypeKey AdvantagesTypical Applications
OrganotinExcellent heat stability, good transparency, good long-term color hold.[6][8]Rigid and plasticized PVC, transparent films, pipes, profiles.
Calcium/ZincNon-toxic, good for food contact applications.[7]Flexible PVC, food packaging, medical devices.
Lead-BasedCost-effective, good electrical properties.[7]Wire and cable insulation, pipes (phasing out due to toxicity).

Other Potential Applications

While the primary applications of this compound are in the areas of catalysis and PVC stabilization, its chemical properties suggest potential utility in other fields:

  • Alkyd Resin Synthesis: As a transesterification catalyst, it could be used in the production of alkyd resins for coatings and paints.[9][10]

  • Powder Coatings: It may find use as a catalyst or co-catalyst in the curing of powder coating formulations.

  • Transesterification Reactions: Its catalytic activity can be harnessed for various transesterification processes, including the production of biodiesel, although other catalysts are more commonly used in this application.[11][12]

Analytical Characterization

The characterization of this compound and the polymers synthesized using it can be accomplished through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and for analyzing the microstructure of polymers.[13][14] The ¹H NMR spectrum of this compound is expected to show characteristic signals for the butyl and butoxy groups.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of this compound.[15][16]

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight and molecular weight distribution of polymers synthesized using this compound as a catalyst.[17][18][19]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Sn-CH₂-CH₂-CH₂-CH₃~0.9 (t)
Sn-CH₂-CH₂-CH₂-CH₃~1.3-1.6 (m)
Sn-O-CH₂-CH₂-CH₂-CH₃~3.6-3.8 (t)
Sn-O-CH₂-CH₂-CH₂-CH₃~1.3-1.6 (m)

Note: These are estimated chemical shifts based on similar structures and general principles of NMR spectroscopy.

Conclusion

This compound is a valuable organotin compound with significant applications as a catalyst in the synthesis of polyurethanes, polyesters, and silicones, and as a heat stabilizer for PVC. While detailed, specific literature on this particular compound is limited, a strong understanding of its function can be derived from the well-established chemistry of related dibutyltin compounds. Its versatility and efficacy make it a compound of interest for researchers and professionals in the field of polymer and materials science. Further research into its specific catalytic kinetics and performance in various applications would be beneficial for optimizing its use and exploring new potential applications.

References

  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 312-316.
  • Wang, D., & Waymouth, R. M. (2000). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
  • U.S. Environmental Protection Agency. Stannane, dibutoxydibutyl-. Substance Details. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Agilent Technologies. (2015). Polyurethane Prepolymer Analysis on Agilent PLgel MIXED-E by GPC. Available from: [Link]

  • International Scientific Organization. (2022). Advancements in Transesterification of Triglycerides for Sustainable Biodiesel Production. International Journal of Sustainable Energy and Environmental Research, 11(1), 1-20.
  • MDPI. (2020). New Biocompatible Polyurethanes: Synthesis, Structural Characterization and Cytotoxicity. Polymers, 12(10), 2375.
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  • Google Patents. (2018). WO2018219574A1 - Method for producing functionalized polyesters.
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  • MDPI. (2022). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energies, 15(15), 5573.
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  • OJS Unud. (2017). Solid Catalyst in Esterification and Transesterification Reactions for Biodiesel Production: A Review. Cakra Kimia (Indonesian E-Journal of Applied Chemistry), 5(1), 1-12.
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Key reactive sites on the Dibutoxydibutylstannane molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Key Reactive Sites of Dibutoxydibutylstannane

Abstract

This compound, a prominent member of the organotin alkoxide family, serves as a versatile catalyst and synthetic intermediate in numerous chemical processes. Its reactivity is fundamentally governed by the distinct electronic and steric properties of its constituent bonds. This technical guide provides an in-depth analysis of the principal reactive sites on the this compound molecule: the highly labile tin-oxygen (Sn-O) bond, the comparatively stable tin-carbon (Sn-C) bond, and the butoxy groups. We will explore the mechanisms of key reactions such as hydrolysis and transesterification, which are centered on the Sn-O bond's susceptibility to nucleophilic attack and its role in catalysis. Furthermore, the conditions under which the more robust Sn-C bond undergoes cleavage will be detailed. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing validated protocols for the investigation of this compound's reactivity.

Introduction to this compound

Organotin compounds, characterized by the presence of at least one tin-carbon (Sn-C) bond, have been a subject of extensive study since their discovery in the 19th century.[1][2] Their utility spans a wide range of applications, from PVC stabilizers to potent catalysts in organic synthesis.[3] this compound, with its dual Sn-C and Sn-O linkages, embodies the characteristic reactivity that makes this class of compounds so valuable.

Chemical Structure and Properties

The reactivity of an organotin compound is dictated by the number and nature of the groups attached to the central tin atom.[3] In this compound, the tin atom is bonded to two butyl groups and two butoxy groups, creating a tetrahedral geometry. The significant difference in electronegativity between tin and oxygen renders the Sn-O bond highly polar and labile, while the Sn-C bond is less polar and relatively stable.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3349-36-8[4]
Molecular Formula C₁₆H₃₆O₂Sn[4][5]
Molecular Weight 379.17 g/mol [4]
Appearance Liquid-
SMILES Code CCCCO(CCCC)OCCCC[4][5]
Significance and Applications

The utility of this compound stems primarily from the reactivity of its Sn-O bonds. This feature allows it to act as an efficient catalyst for transesterification and esterification reactions, which are crucial in the production of polyesters and biodiesel.[6][7][8][9] The Lewis acidity of the tin center, enhanced by the electronegative alkoxy groups, is a key factor in its catalytic prowess.[1][10] Furthermore, it serves as a precursor for the synthesis of other organotin compounds.[3]

The Tin-Oxygen (Sn-O) Bond: The Primary Reactive Hub

The Sn-O bond is the most reactive site on the this compound molecule. Its lability is a consequence of the large tin atom, which can readily expand its coordination number beyond four, and the polar nature of the bond itself.[3] This susceptibility to nucleophilic attack is the cornerstone of its catalytic activity and its sensitivity to hydrolysis.

Key Reaction: Hydrolysis

Organotin alkoxides are highly susceptible to hydrolysis, readily reacting with ambient moisture. The reaction proceeds via nucleophilic attack of a water molecule on the electron-deficient tin atom. This process ultimately leads to the formation of a distannoxane (-Sn-O-Sn-) linkage through the elimination of water.[3] This inherent reactivity necessitates careful handling and storage under anhydrous conditions to maintain the compound's integrity.[11]

Caption: Mechanism of this compound Hydrolysis.

Key Reaction: Transesterification

This compound is an effective catalyst for transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol.[6][7] The mechanism involves the coordination of the reactant alcohol to the Lewis acidic tin center, forming a hypercoordinate intermediate.[1] This coordination increases the nucleophilicity of the alcohol's oxygen, facilitating the attack on the ester's carbonyl carbon. This catalytic cycle is highly efficient under mild conditions.[6]

Transesterification_Mechanism Catalyst Bu₂Sn(OBu)₂ Intermediate Tetrahedral Intermediate [Bu₂Sn(OBu)(OR')] Catalyst->Intermediate + R'OH - BuOH Alcohol R'OH (Alcohol) Ester RCOOR'' (Ester) Product_Ester RCOOR' (New Ester) Intermediate->Product_Ester + RCOOR'' Regen_Catalyst Bu₂Sn(OBu)₂ Product_Ester->Regen_Catalyst - R''OH Product_Alcohol R''OH (New Alcohol) Regen_Catalyst->Catalyst Cycle Repeats

Caption: Catalytic Cycle of Transesterification.

The Tin-Carbon (Sn-C) Bond: Stability and Latent Reactivity

In contrast to the Sn-O bond, the tin-carbon bond is significantly more stable due to its lower polarity and higher bond strength.[1][3] Under typical catalytic conditions for transesterification or in the presence of moisture, the Sn-C bond remains intact. However, it is not entirely inert and can be cleaved under more forcing conditions.

Conditions for Sn-C Bond Cleavage

Cleavage of the Sn-C bond generally requires aggressive reagents such as halogens or strong mineral acids.[2][3] The reaction proceeds via electrophilic attack on the carbon atom bonded to the tin. For example, reaction with hydrochloric acid can cleave one butyl group to form butyldichlorotin butoxide.

Reaction Example: R₄Sn + HCl → R₃SnCl + RH[3]

This relative stability is a crucial feature, as it ensures the integrity of the organometallic catalyst framework during reactions that exclusively target the labile Sn-O site.

Experimental Investigation of Reactive Sites

Characterizing the reactivity of this compound involves a combination of spectroscopic monitoring and activity assays. These methods allow for direct observation of changes at the key reactive sites and quantification of the compound's catalytic efficacy.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure and monitor the exchange of alkoxy groups during transesterification. ¹¹⁹Sn NMR is particularly powerful for observing changes in the coordination environment around the tin atom, providing direct evidence of intermediate formation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is an excellent tool for monitoring hydrolysis by observing the appearance of a broad O-H stretching band (around 3300 cm⁻¹) from the resulting hydroxo species and the disappearance of the Sn-O-C stretch.[12]

Protocol: Monitoring Hydrolysis of this compound via FT-IR

This protocol provides a method for qualitatively observing the hydrolysis of this compound upon exposure to atmospheric moisture.

  • Preparation: Ensure the FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is clean and a background spectrum has been collected.

  • Initial Scan: Apply a small drop (approx. 10-20 µL) of anhydrous this compound directly onto the ATR crystal. Immediately record the initial spectrum (Time = 0).

  • Monitoring: Leave the sample exposed to the ambient atmosphere on the ATR crystal. Record spectra at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Data Analysis: Overlay the spectra. Observe the decrease in the intensity of peaks associated with the Sn-O-C bond and the concurrent growth of a broad absorption band in the 3200-3500 cm⁻¹ region, indicative of O-H bond formation.[12]

Protocol: Catalytic Transesterification Activity Assay

This protocol outlines a method to quantify the catalytic activity of this compound in the transesterification of ethyl acetate with butanol.

  • Reagent Preparation: Prepare a stock solution of ethyl acetate (1 M) and an internal standard (e.g., dodecane, 0.1 M) in an anhydrous solvent such as toluene.

  • Reaction Setup: In a series of oven-dried vials sealed with septa, add butanol (e.g., 3 equivalents) and the ethyl acetate/internal standard stock solution.

  • Catalyst Addition: To each vial, add a specific molar percentage of this compound (e.g., 0.1, 0.5, 1.0 mol%). Include a control vial with no catalyst.

  • Reaction: Place the vials in a heating block set to a desired temperature (e.g., 60 °C) and stir.

  • Sampling: At timed intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (approx. 50 µL) from each vial and quench it in a GC vial containing a suitable solvent.

  • Analysis: Analyze the samples by Gas Chromatography (GC). Quantify the formation of butyl acetate relative to the internal standard to determine the reaction conversion and rate.

Table 2: Hypothetical Transesterification Assay Data

Catalyst (mol%)Time (h)Conversion (%)
0.08< 1
0.1445
0.5488
1.0495

Safety and Handling

Organotin compounds, including this compound, require careful handling due to potential toxicity.[2][13] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Store the material under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[11][14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][14]

Conclusion and Future Outlook

The reactivity of this compound is decisively controlled by its key functional sites. The polar, labile Sn-O bond is the epicenter of its catalytic activity in reactions like transesterification and its primary vulnerability to hydrolysis. In contrast, the robust Sn-C bond provides structural stability, ensuring the integrity of the catalyst's core under most operating conditions. A thorough understanding of the interplay between these sites is critical for the effective application of this compound in synthesis and materials science. Future research may focus on tuning the steric and electronic properties of the alkyl and alkoxy groups to further enhance catalytic activity and selectivity, as well as developing more robust derivatives with improved moisture stability.

References

  • Title: Evaluation of Tin−Oxygen Bond Association by Means of ab Initio Molecular Orbital Calculations | Organometallics Source: ACS Publications URL: [Link]

  • Title: Introduction to organotin chemistry - and applications Source: Gelest, Inc. URL: [Link]

  • Title: SAFETY DATA SHEET Source: Covestro URL: [Link]

  • Title: this compound (C16H36O2Sn) Source: PubChem URL: [Link]

  • Title: A Review of Organotin Compounds: Chemistry and Applications Source: Lupine Publishers URL: [Link]

  • Title: Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds Source: YouTube URL: [Link]

  • Title: Reusability of DBU in the direct transesterification of BSFL biomass for biodiesel synthesis Source: ScienceDirect URL: [Link]

  • Title: Organotin chemistry Source: Wikipedia URL: [Link]

  • Title: Recent Applications of Organotin Oxides/Hydroxides and Alkylstannonic Acids in Organic Synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Dihydroxydibutylether? Source: Patsnap Synapse URL: [Link]

  • Title: Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions Source: MDPI URL: [Link]

  • Title: HYDROLYSIS Source: University of California, Davis URL: [Link]

  • Title: Transesterification Source: Wikipedia URL: [Link]

  • Title: Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization Source: Technoilogy URL: [Link]

  • Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis Source: OUCI URL: [Link]

  • Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates Source: MDPI URL: [Link]

  • Title: Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production Source: MDPI URL: [Link]

  • Title: Synthetic Reagents & Applications in Organic Chemistry Source: Slideshare URL: [Link]

  • Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis Source: MDPI URL: [Link]

  • Title: The Reaction of Biodiesel: Transesterification Source: PennState EGEE 439 URL: [Link]

  • Title: Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities Source: MDPI URL: [Link]

  • Title: the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations Source: ResearchGate URL: [Link]

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Methodological & Application

Application Notes and Protocols for Dibutoxydibutylstannane-Catalyzed Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dibutoxydibutylstannane in Modern Ester Synthesis

Esterification, a cornerstone of organic synthesis, is pivotal in the development of pharmaceuticals, polymers, and specialty chemicals. The choice of catalyst for these transformations is critical, directly influencing reaction efficiency, selectivity, and overall process economy. While traditional Brønsted acids are effective, their use is often complicated by issues of corrosion, side reactions, and challenging purification protocols. This has led to the ascendancy of milder Lewis acid catalysts, among which organotin compounds have carved a significant niche.[1]

This compound, a dialkyltin dialkoxide, has emerged as a highly effective catalyst for a range of esterification and transesterification reactions. Its high catalytic activity is attributed to the inherent Lewis acidity of the tin center, coupled with the lability of the butoxy ligands, which facilitates facile interaction with both the carboxylic acid and alcohol substrates.[2] This guide provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed protocols for leveraging the catalytic prowess of this compound in your research and development endeavors.

Mechanistic Insights: A Lewis Acid-Catalyzed Pathway

The catalytic cycle of this compound in esterification reactions predominantly follows a Lewis acid mechanism. The electron-deficient tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the final ester product. The catalyst is regenerated in the process, allowing it to participate in subsequent catalytic cycles.

Esterification_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Ester Formation & Catalyst Regeneration Catalyst This compound Bu2Sn(OBu)2 Coordination Coordinated Complex Catalyst->Coordination Coordination CarboxylicAcid Carboxylic Acid R-COOH CarboxylicAcid->Coordination Alcohol Alcohol R'-OH TetrahedralIntermediate Tetrahedral Intermediate Coordination->TetrahedralIntermediate Alcohol->TetrahedralIntermediate Nucleophilic Attack ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer TetrahedralIntermediate->ProtonTransfer Ester Ester R-COOR' ProtonTransfer->Ester Elimination Water Water H2O ProtonTransfer->Water RegeneratedCatalyst This compound Bu2Sn(OBu)2 ProtonTransfer->RegeneratedCatalyst Regeneration

Figure 1: Lewis acid mechanism for this compound-catalyzed esterification.

Comparative Performance of Organotin Catalysts

The choice of organotin catalyst can significantly impact reaction outcomes. While this compound is highly effective, its performance relative to other common organotin catalysts is a key consideration for process optimization. The following table summarizes the comparative performance of various organotin catalysts in the esterification of fatty acids.

CatalystReaction Time (h)Temperature (°C)Molar Ratio (FFA:Alcohol:Catalyst)Yield (%)Reference
Butylstannoic Acid4120100:200:165[2]
Dibutyltin Oxide 4 120 100:200:1 78 [2]
Dibutyltin Dilaurate4120100:200:185[2]
Butylstannoic Acid8180100:200:195[2]
Dibutyltin Oxide 8 180 100:200:1 98 [2]
Dibutyltin Dilaurate8180100:200:197[2]

Note: Dibutyltin oxide is a direct precursor to this compound and exhibits very similar catalytic behavior.

Application in Polyester Synthesis: Poly(butylene terephthalate) (PBT)

A significant industrial application of organotin catalysts, including this compound, is in the synthesis of polyesters. Poly(butylene terephthalate) (PBT), a thermoplastic engineering polymer with excellent mechanical and thermal properties, is often produced through a direct esterification of terephthalic acid with 1,4-butanediol, followed by polycondensation. This compound can serve as a highly effective catalyst for both stages of this process.

Figure 2: Workflow for the synthesis of PBT using an organotin catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Specialty Ester (Dioctyl Terephthalate)

This protocol details the synthesis of dioctyl terephthalate, a common plasticizer, using this compound as the catalyst.

Materials:

  • Terephthalic acid (TPA)

  • 2-Ethylhexanol

  • This compound

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup.

Procedure:

  • Charge the reaction vessel with terephthalic acid and a molar excess of 2-ethylhexanol (e.g., a 1:2.5 molar ratio of TPA to 2-ethylhexanol).

  • Begin stirring and purge the vessel with nitrogen.

  • Heat the mixture to approximately 180-200°C.

  • Once the temperature has stabilized, add this compound (0.1-0.5 mol% relative to terephthalic acid).

  • Continue heating at 200-220°C, and begin to collect the water of esterification using the distillation apparatus.

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined level (e.g., <0.5 mg KOH/g).

  • Once the reaction is complete, cool the mixture and remove the excess 2-ethylhexanol by vacuum distillation.

  • The crude dioctyl terephthalate can be further purified by filtration and/or treatment with adsorbents to remove residual catalyst and color bodies.

Protocol 2: Synthesis of Poly(butylene terephthalate) (PBT)

This protocol outlines the two-stage synthesis of PBT using this compound.

Materials:

  • Terephthalic acid (TPA)

  • 1,4-Butanediol (BDO)

  • This compound

  • Antioxidant/stabilizer (e.g., a hindered phenolic compound)

  • High-temperature, high-vacuum polymerization reactor

Procedure:

Stage 1: Esterification

  • Charge the reactor with terephthalic acid and 1,4-butanediol in a molar ratio of approximately 1:1.5 to 1:2.

  • Add this compound (0.05-0.2 mol% based on TPA).

  • Heat the mixture under a nitrogen atmosphere to 220-240°C with stirring.

  • Collect the water of esterification as it is formed.

  • Continue the esterification until approximately 95% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Add a suitable antioxidant to the reactor.

  • Gradually increase the temperature to 240-260°C while simultaneously reducing the pressure to below 1 mmHg.

  • Continue the reaction under high vacuum to facilitate the removal of excess 1,4-butanediol and drive the polymerization to a high molecular weight.

  • Monitor the progress of the polycondensation by measuring the torque on the stirrer, which correlates with the melt viscosity of the polymer.

  • Once the desired melt viscosity is achieved, the reaction is stopped, and the molten PBT is extruded, cooled, and pelletized.

Safety and Handling of this compound

Organotin compounds, including this compound, require careful handling due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous waste.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a versatile and highly efficient catalyst for a broad range of esterification and polyesterification reactions. Its mild reaction conditions, high activity, and good solubility in organic media make it a valuable tool for researchers and professionals in drug development and materials science. By understanding the underlying catalytic mechanism and following the detailed protocols provided in these application notes, scientists can effectively harness the potential of this compound to achieve their synthetic goals.

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
  • Meneghetti, S. M. P., Meneghetti, M. R., & Wolf, C. R. (2008). Esterification and transesterification using organotin(IV) catalysts. Coordination Chemistry Reviews, 252(21-22), 2334–2347.
  • Chavan, S. P., & Shinde, D. B. (2004). A mild and efficient method for the esterification of carboxylic acids. Tetrahedron Letters, 45(44), 8253–8256.
  • EP0419254A2. (1991). Polyester compositions and organotin esterification catalysts therefor.
  • US4656241A. (1987). Method for producing polybutylene terephthalate.
  • Safety Data Sheet for this compound.

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Introduction: The Challenge of PVC Thermal Instability

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and formulation scientists on the application and evaluation of Dibutoxydibutylstannane as a thermal stabilizer for Poly(vinyl chloride) (PVC).

Poly(vinyl chloride) (PVC) is a remarkably versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, its widespread application is fundamentally limited by its inherent thermal instability.[1] When subjected to the elevated temperatures required for processing (typically >170°C), PVC undergoes a rapid degradation process.[2]

This degradation is primarily a dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[3] This process initiates at thermally labile structural defects in the PVC chain, such as allylic or tertiary chlorine atoms.[4] The loss of HCl creates conjugated double bonds (polyenes). As the length of these conjugated systems increases, they absorb visible light, leading to undesirable color changes, progressing from yellow to brown and eventually black.[5][6]

Crucially, the liberated HCl acts as a catalyst, further accelerating the degradation in an autocatalytic "zipper" reaction.[5][7] This rapid, uncontrolled degradation not only compromises the aesthetic qualities of the final product but also severely deteriorates its mechanical properties, leading to brittleness and failure.[4] Therefore, the use of thermal stabilizers is essential to protect PVC during processing and to ensure the longevity of the end product.[2][3]

The Role of Organotin Stabilizers: An Overview

A variety of heat stabilizers are used for PVC, including lead salts, mixed metal soaps (e.g., Calcium-Zinc), and organic-based systems.[8][9] Among the most efficient and versatile are the organotin compounds.[8][10] Organotin stabilizers are characterized by a central tin atom covalently bonded to one or more alkyl groups (e.g., methyl, butyl, octyl) and acidic groups (e.g., carboxylates, mercaptides).[10][11]

This compound belongs to the dialkyltin class, which is highly effective in providing thermal stability. These compounds function through a multi-pronged mechanism to counteract PVC degradation.

This compound: Properties and Stabilization Mechanism

This compound is an organotin compound recognized for its efficacy as a PVC heat stabilizer.

PropertyValueReference
CAS Number 3349-36-8[12][13]
Molecular Formula C₁₆H₃₆O₂Sn[14]
Molecular Weight 379.17 g/mol [13]
Appearance Typically a liquid[15]
Mechanism of Action

The primary role of this compound is to interrupt the dehydrochlorination cascade. It achieves this through two key functions:

  • Substitution of Labile Chlorine Atoms: The stabilizer selectively reacts with the unstable allylic chlorine atoms present in the PVC chain. The butoxy group from the stabilizer replaces the labile chlorine, forming a more stable ether linkage that is resistant to thermal elimination. This preemptive action effectively neutralizes the primary initiation sites for degradation.[7][11][15]

  • Scavenging of Hydrogen Chloride (HCl): Any HCl that is formed during processing is immediately neutralized by the stabilizer. The tin compound reacts with HCl to form organotin chlorides, which are stable and do not catalyze further degradation.[7][15][16] This rapid scavenging prevents the autocatalytic "unzipping" of the polymer chain.[9]

By performing these dual roles, this compound preserves the original color of the PVC and protects its mechanical integrity during high-temperature processing.

PVC_Stabilization cluster_0 PVC Degradation Pathway (Unstabilized) cluster_1 Stabilization with this compound PVC PVC Chain with Labile Chlorine (-Cl) Heat Heat (Processing) StablePVC Stabilized PVC (Stable Linkage) PVC->StablePVC Polyene Polyene Formation (Conjugated C=C) Heat->Polyene Initiation at Labile Site HCl HCl (Gas) Polyene->HCl Elimination DegradedPVC Discoloration & Embrittlement Polyene->DegradedPVC HCl->Polyene Autocatalysis TinChloride Inert Tin Chloride HCl->TinChloride Stabilizer This compound (DBDS) Stabilizer->PVC 1. Substitutes Labile -Cl Stabilizer->HCl 2. Scavenges HCl

Figure 1: Mechanism of PVC degradation and stabilization by this compound (DBDS).

Application Notes

Formulation Considerations

The performance of this compound is highly dependent on the overall PVC formulation. A typical rigid PVC formulation includes the resin, stabilizer, lubricants, processing aids, and potentially impact modifiers and fillers.[17][18]

  • Dosage: The optimal concentration, or parts per hundred resin (phr), of this compound typically ranges from 0.5 to 2.5 phr. The exact amount depends on the processing conditions (temperature, shear), the type of PVC resin, and the long-term stability requirements of the final product.

  • Synergy with Co-stabilizers: While effective on its own, this compound can exhibit synergistic effects when used with co-stabilizers such as phosphites or epoxidized soybean oil (ESBO).[2] These co-stabilizers can enhance long-term heat stability and improve color retention. The complex interaction between additives is a critical aspect of PVC formulation.[19]

  • Compatibility: As a liquid stabilizer, this compound offers excellent compatibility and distribution within the PVC matrix, which is crucial for achieving uniform stabilization and high clarity in transparent applications.[15]

Protocols for Performance Evaluation

To assess the efficacy of this compound, a series of standardized tests should be performed. The following protocols provide a framework for preparing and testing stabilized PVC compounds.

Protocol 1: PVC Compound Preparation

This workflow outlines the standard procedure for creating a stabilized PVC dry blend, which is the precursor to melt processing.

Compounding_Workflow start Start: Weigh all Components high_speed_mixer High-Speed Mixer add_pvc 1. Add PVC Resin (e.g., K67) high_speed_mixer->add_pvc Charge heat_up 2. Heat to 60-70°C under high shear add_pvc->heat_up add_stabilizer 3. Add this compound & other liquid additives heat_up->add_stabilizer add_solids 4. Add solid additives (lubricants, fillers, etc.) add_stabilizer->add_solids mix_and_heat 5. Continue mixing, heat to 110-120°C (adsorption) add_solids->mix_and_heat cool_down 6. Discharge to cooling mixer, cool to < 45°C mix_and_heat->cool_down dry_blend End: Homogeneous Dry Blend cool_down->dry_blend

Figure 2: Standard workflow for preparing a PVC dry blend for thermal stability testing.

Methodology:

  • Weighing: Accurately weigh all formulation components (PVC resin, stabilizer, lubricants, etc.) based on their phr values.

  • Charging: Add the PVC resin to a high-speed laboratory mixer.

  • Initial Heating: Start the mixer and allow the frictional heat to raise the temperature of the resin to approximately 60-70°C.

  • Liquid Addition: While mixing, add the this compound and any other liquid components. The porous PVC grains will begin to absorb the liquids.

  • Solid Addition: Add the solid components (e.g., lubricants, processing aids).

  • Final Mixing: Continue mixing at high speed. The temperature will rise to 110-120°C, ensuring complete absorption of all additives and creating a free-flowing powder.

  • Cooling: Discharge the hot mixture into a cooling mixer and mix at a low speed until the temperature drops below 45°C to prevent agglomeration.

  • Storage: Store the resulting dry blend in a sealed, moisture-proof container.

Protocol 2: Static Thermal Stability (Oven Aging)

This test evaluates the resistance of the PVC compound to discoloration when exposed to high temperatures in a static environment, simulating long-term heat exposure. This method is based on the principles of ASTM D2115.[20]

Apparatus:

  • Forced-air circulating oven with precise temperature control (±1°C).

  • Two-roll mill or laboratory press for sample sheet preparation.

  • Colorimeter or Spectrophotometer (optional, for quantitative analysis).

  • Glass plates or aluminum foil.

Methodology:

  • Sample Preparation: Using the dry blend from Protocol 1, prepare thin sheets (e.g., 1 mm thickness) by processing on a two-roll mill or by compression molding. Cut uniform small samples (e.g., 2 cm x 2 cm) from the sheet.

  • Oven Setup: Preheat the oven to the desired test temperature (e.g., 180°C, 190°C, or 200°C).

  • Exposure: Place the prepared PVC samples on a glass plate or aluminum foil inside the oven.

  • Time Intervals: Remove one sample from the oven at regular time intervals (e.g., every 10 or 15 minutes). Place the removed samples in chronological order on a white background for visual comparison.

  • Evaluation: The "stability time" is the time at which a distinct color change (e.g., strong yellowing or browning) is observed compared to the initial sample. For more objective results, measure the color change (e.g., Yellowness Index) using a colorimeter.

  • Comparison: Run a control sample (without stabilizer or with a benchmark stabilizer) under the same conditions for a comparative assessment.

Protocol 3: Quantitative HCl Evolution (Congo Red Test)

This method provides a quantitative measure of thermal stability by determining the time required for the onset of HCl evolution at a specific temperature. This protocol is adapted from ASTM D4202.[21]

Apparatus:

  • Heating block or oil bath with precise temperature control (±1°C).

  • Glass test tubes.

  • Congo Red indicator paper strips.

  • Timer.

Methodology:

  • Sample Preparation: Place a precise amount (e.g., 2.0 g) of the PVC dry blend from Protocol 1 into a clean, dry test tube.

  • Apparatus Assembly: Place the test tube into the preheated heating block or oil bath set to the test temperature (e.g., 200°C).

  • Indicator Placement: Moisten a strip of Congo Red paper with glycerol and place it across the top of the test tube, ensuring it does not touch the sample. The paper will turn from red to blue in the presence of acidic gas (HCl).

  • Timing: Start the timer as soon as the test tube is placed in the heating block.

  • Endpoint Determination: Observe the Congo Red paper continuously. Stop the timer at the very first sign of a color change to blue.

  • Data Recording: The elapsed time is the "thermal stability time." A longer time indicates better performance of the stabilizer.

  • Replication: Perform the test in triplicate for each formulation to ensure reproducibility.

Data Interpretation and Expected Results

The performance of this compound can be quantified and compared against other stabilizers or different concentrations.

Stabilizer Formulation (phr)Congo Red Stability Time @ 200°C (minutes)Oven Aging @ 190°C (Time to severe discoloration, minutes)
Control (Unstabilized)< 5< 10
This compound (1.0 phr)35 - 4540 - 50
This compound (1.5 phr)55 - 7060 - 75
Benchmark Stabilizer X (1.5 phr)(Comparative Data)(Comparative Data)

Table 1: Example of expected performance data for PVC stabilized with this compound. Actual values will vary based on the full formulation and processing conditions.

Safety and Handling

Organotin compounds, including this compound, are classified as toxic.[10] Users must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Regulatory Compliance: Be aware of regional regulations, such as REACH in Europe, which may have restrictions or specific handling requirements for organotin compounds.[10][22] Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

References

  • ResearchGate. (2025). Mechanisms of PVC thermal degradation and stabilization: A review. Available at: [Link]

  • Iranian Chemical Engineering Journal. (2022). Study of thermal degradation mechanisms and stability in poly (vinyl chloride). Available at: [Link]

  • Infinita Lab. Assessing Heat Resistance in PVC: ASTM D 2115. Available at: [Link]

  • International Journal of Research. (2014). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). Available at: [Link]

  • ASTM International. (1992). Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. Available at: [Link]

  • PVC.org. Organotin Stabilisers. Available at: [Link]

  • incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Available at: [Link]

  • ResearchGate. (2015). Thermal degradation of PVC: A review. Available at: [Link]

  • ResearchGate. (2025). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. Available at: [Link]

  • Uni-Bell PVC Pipe Association. (2019). Organotin (Tin) Stabilizers: Not a Health Concern for PVC Pipe. Available at: [Link]

  • ACS Publications. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). Available at: [Link]

  • ResearchGate. (2025). Thermal Degradation of Polyvinyl Chloride. Available at: [Link]

  • Platinum Industries. (2024). Boosting PVC performance with Organotin stabilizers. Available at: [Link]

  • MDPI. (2023). Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. Available at: [Link]

  • ASTM International. (2010). ASTM F1057-10 - Standard Practice for Estimating the Quality of Extruded Poly (Vinyl Chloride) (PVC). Available at: [Link]

  • ASTM International. Thermal Stability of Polyvinyl Chloride Insulating Compounds. Available at: [Link]

  • Ledes. (2025). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2025). Determination of the pyrolytic degradation kinetics of virgin-PVC and PVC-waste by analytical and computational methods. Available at: [Link]

  • ResearchGate. TGA thermogram of PVC. Degradation proceeds in two stages. Available at: [Link]

  • eChemPortal. Chemical Substance Search: 3349-36-8. Available at: [Link]

  • European Chemicals Agency (ECHA). Dibutylthioxostannane - Substance Information. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Available at: [Link]

  • JUBANG. (2025). The mechanism of action of PVC stabilizer. Available at: [Link]

  • PubChemLite. This compound (C16H36O2Sn). Available at: [Link]

  • PVC.org. Stabilisers. Available at: [Link]

  • Henan Shunbang Chemical Co., Ltd. (2023). Action mechanism and application of different PVC stabilizers. Available at: [Link]

  • VinylPlus. (2024). REPORT VINYLPLUS COMMENTS ON THE ECHA INVESTIGATION REPORT ON PVC AND PVC ADDITIVES. Available at: [Link]

  • Rewa Additives. What are Stabilizers? Its Importance in PVC Applications. Available at: [Link]

  • Orbimind. (2025). PVC Additives: Processing & Sustainability in PVC Formulation. Available at: [Link]

  • European Chemicals Agency (ECHA). Substances restricted under REACH. Available at: [Link]

  • Henan Shunbang Chemical Co., Ltd. (2020). The Mechanism And Use Of Different PVC Stabilizers. Available at: [Link]

  • ResearchGate. (2025). Chemical compositions in the formulation of PVC resins. Available at: [Link]

  • YouTube. (2021). Introduction to PVC Gelation and Formulation w/ Kevin Yocca. Available at: [Link]

Sources

Application Notes and Protocols for Dibutoxydibutylstannane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of dibutoxydibutylstannane as a catalyst in polymer synthesis. The document delves into the mechanistic underpinnings of its catalytic activity, with a primary focus on the ring-opening polymerization (ROP) of cyclic esters. Detailed, field-proven protocols for the synthesis of key biodegradable polymers, such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), are presented. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Introduction to this compound as a Polymerization Catalyst

This compound, an organotin compound, is a versatile and effective catalyst, particularly in the realm of polyester synthesis. Its utility is most pronounced in the ring-opening polymerization (ROP) of cyclic esters, a critical process for producing a variety of biodegradable and biocompatible polymers.[1] These polymers, including poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), are of significant interest for biomedical applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1][2][3][4]

The efficacy of tin-based catalysts, including this compound and the more commonly cited tin(II) 2-ethylhexanoate (Sn(Oct)₂), stems from their high reactivity and ability to produce high molecular weight polymers under relatively mild conditions.[5][6] The choice of catalyst can significantly influence the polymerization kinetics, the molecular weight of the resulting polymer, and its polydispersity.[7]

Mechanistic Insights: The Coordination-Insertion Pathway

The predominant mechanism for the ring-opening polymerization of cyclic esters catalyzed by tin alkoxides, such as those formed in situ from this compound, is the coordination-insertion mechanism.[1][8] This pathway provides a controlled route to polymer chain growth.

The key steps of the coordination-insertion mechanism are as follows:

  • Initiation: The polymerization is typically initiated by a nucleophile, often an alcohol, which reacts with the this compound catalyst. This forms a tin alkoxide, the true initiating species. The alcohol initiator also plays a crucial role in controlling the final molecular weight of the polymer.[1]

  • Coordination: The cyclic ester monomer (e.g., lactide or ε-caprolactone) coordinates to the tin center of the tin alkoxide.

  • Insertion: The coordinated monomer is then susceptible to nucleophilic attack by the alkoxide group attached to the tin atom. This results in the opening of the cyclic ester ring and its insertion into the tin-oxygen bond, thereby elongating the polymer chain.

  • Propagation: The newly formed terminal alkoxide can then coordinate with and insert another monomer molecule, repeating the process and propagating the polymer chain.

This mechanism allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which are critical properties for many advanced applications.[9]

CoordinationInsertionMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Catalyst This compound Active_Catalyst Tin Alkoxide Catalyst->Active_Catalyst Reacts with Initiator Alcohol (R-OH) Initiator->Active_Catalyst Reacts with Coordination Coordination of Monomer to Tin Center Monomer Cyclic Ester Monomer Monomer->Coordination Insertion Ring-Opening and Insertion into Sn-O Bond Coordination->Insertion Elongated_Chain Elongated Polymer Chain with Active Tin Alkoxide End Insertion->Elongated_Chain Elongated_Chain->Coordination Chain Propagation

Caption: Coordination-Insertion Mechanism for ROP.

Application Note: Synthesis of Poly(L-lactic acid) (PLLA)

Poly(L-lactic acid) is a biodegradable polyester with extensive applications in medicine and as a sustainable packaging material.[10][11][12] The ring-opening polymerization of L-lactide using a tin-based catalyst like this compound is an efficient method for producing high molecular weight PLLA.[5][11]

Key Considerations for PLLA Synthesis:

  • Monomer Purity: The purity of the L-lactide monomer is paramount. Trace amounts of water or other impurities can act as initiators, leading to a broader molecular weight distribution and lower overall molecular weight.[5]

  • Catalyst Concentration: The ratio of monomer to catalyst influences both the rate of polymerization and the final molecular weight of the polymer. Higher catalyst concentrations generally lead to faster reactions but may result in lower molecular weights.

  • Reaction Temperature and Time: These parameters are crucial for achieving high monomer conversion and the desired molecular weight.[5] Typical polymerization temperatures range from 130°C to 180°C.

Protocol: Bulk Polymerization of L-Lactide

This protocol describes a representative procedure for the synthesis of PLLA via bulk ring-opening polymerization.

Materials:

  • L-lactide

  • This compound

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Monomer and Catalyst Preparation:

    • Dry the L-lactide under vacuum at 40-50°C for at least 24 hours to remove any residual moisture.

    • Prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M).

  • Reaction Setup:

    • Add the desired amount of dried L-lactide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Melt the L-lactide by heating the flask in an oil bath to the desired reaction temperature (e.g., 140°C).

  • Initiation:

    • Once the monomer is molten and thermally equilibrated, inject the required volume of the this compound catalyst solution into the flask via a syringe.

    • The monomer-to-catalyst ratio can be varied to target different molecular weights. A typical range is 500:1 to 5000:1.

  • Polymerization:

    • Allow the polymerization to proceed with continuous stirring for the specified reaction time (typically 2-24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Termination and Purification:

    • After the desired time, cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated PLLA by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Application Note: Synthesis of Poly(ε-caprolactone) (PCL)

Poly(ε-caprolactone) is another important biodegradable polyester known for its low melting point (~60°C) and high thermal stability.[13] It is frequently used in drug delivery and tissue engineering applications.[1] The synthesis of PCL via ROP of ε-caprolactone is effectively catalyzed by this compound.[13]

Protocol: Solution Polymerization of ε-Caprolactone

This protocol details a solution polymerization method, which can offer better temperature control compared to bulk polymerization.

Materials:

  • ε-caprolactone

  • This compound

  • Anhydrous Toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Monomer and Catalyst Preparation:

    • Dry the ε-caprolactone over calcium hydride (CaH₂) for 48 hours, followed by distillation under reduced pressure.[13]

    • Prepare a stock solution of this compound in anhydrous toluene.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous toluene.

    • Inject the purified ε-caprolactone monomer into the toluene.

    • Heat the solution to the desired reaction temperature (e.g., 110°C) using an oil bath.

  • Initiation:

    • Inject the required volume of the this compound catalyst solution to initiate the polymerization. A typical monomer-to-catalyst ratio is 200:1 to 1000:1.

  • Polymerization:

    • Maintain the reaction at the set temperature with stirring for the planned duration (e.g., 6-48 hours). Samples can be taken periodically to monitor monomer conversion via ¹H NMR.

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Precipitate the PCL by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the white PCL precipitate and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at room temperature to a constant weight.

ParameterPoly(L-lactic acid) SynthesisPoly(ε-caprolactone) Synthesis
Monomer L-lactideε-caprolactone
Catalyst This compoundThis compound
Polymerization Type BulkSolution
Typical Temperature 130-180°C100-120°C
Typical [M]/[C] Ratio 500:1 - 5000:1200:1 - 1000:1
Solvent None (Bulk)Toluene (Anhydrous)
Purification Dissolution and precipitation in methanolPrecipitation in methanol

Safety and Handling

Organotin compounds, including this compound, should be handled with care due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its solutions.[14][15]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14]

  • Waste Disposal: Dispose of all chemical waste, including residual catalyst and contaminated materials, in accordance with local and institutional regulations.[14][15]

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Dry_Monomer Dry Monomer (Lactide or Caprolactone) Add_Reactants Add Monomer (& Solvent if applicable) Dry_Monomer->Add_Reactants Prep_Catalyst Prepare Catalyst Solution (this compound in Toluene) Inject_Catalyst Inject Catalyst (Initiation) Prep_Catalyst->Inject_Catalyst Setup_Flask Flame-Dry Schlenk Flask (Inert Atmosphere) Setup_Flask->Add_Reactants Heat Heat to Reaction Temp Add_Reactants->Heat Heat->Inject_Catalyst Stir Stir for Designated Time Inject_Catalyst->Stir Cool Cool to Room Temp Stir->Cool Precipitate Precipitate Polymer in Methanol Cool->Precipitate Filter Filter Precipitate Precipitate->Filter Dry Dry Polymer (Vacuum Oven) Filter->Dry

Sources

Standard experimental protocol for using Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Use of Dibutoxydibutylstannane in Organic Synthesis and Polymer Chemistry

Introduction

This compound, an organotin compound, serves as a versatile and efficient catalyst in various chemical transformations. Its primary utility lies in facilitating transesterification and polyesterification reactions, where it demonstrates high catalytic activity under relatively mild conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound. The document outlines its chemical properties, critical safety protocols, mechanistic insights into its catalytic function, and detailed, field-proven experimental procedures.

Compound Profile and Physicochemical Properties

This compound, also known as di-n-butoxydi-n-butyltin, is a member of the organotin family, which are compounds featuring a covalent bond between tin and carbon atoms.[1] Its unique structure, combining bulky butyl groups and reactive butoxy ligands, underpins its catalytic efficacy.

PropertyValue
CAS Number 3349-36-8
Molecular Formula C₁₆H₃₆O₂Sn
Molecular Weight 379.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 145 °C at 10 mmHg
Density 1.11 g/mL at 25 °C
Solubility Soluble in most organic solvents.

Critical Safety and Handling Protocols

Organotin compounds, as a class, are associated with significant health risks, including immunotoxicity, neurotoxicity, and reproductive toxicity.[2][3] Dibutyltin compounds, in particular, are noted for their potential to cause skin and eye irritation.[2][4] Therefore, strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear solvent-resistant gloves (e.g., nitrile) to prevent skin contact.[5]

  • Eye Protection: Use chemical safety glasses with side-shields.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling must occur inside a certified chemical fume hood to avoid inhalation of vapors.[6]

2.2 Storage and Handling

  • Store in a tightly closed, original container in a cool, well-ventilated place away from heat, sparks, or open flames.[5]

  • Keep the container upright to prevent leakage.[5]

  • Avoid contact with incompatible materials, particularly strong oxidizing agents and water, as it can hydrolyze.

2.3 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water.

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and consult a physician.[5]

2.4 Waste Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not dispose of it in drains or the environment.[5]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat b Work in Fume Hood a->b c Transfer Reagent (Avoid Inhalation/Contact) b->c Proceed to experiment d Perform Reaction c->d e Quench Reaction (If applicable) d->e Reaction complete f Dispose of Waste in Designated Container e->f g In case of Spill or Exposure f->g If incident occurs h Follow First Aid Measures (See Section 2.3) g->h i Notify Supervisor h->i G Simplified Catalytic Cycle of Transesterification catalyst Bu₂Sn(OBu)₂ intermediate [Coordinated Intermediate] catalyst->intermediate + Ester (R¹-COOR²) ester R¹-COOR² (Ester) alcohol R³-OH (Alcohol) alcohol->intermediate + Alcohol (R³-OH) intermediate->catalyst Catalyst Regeneration product R¹-COOR³ (New Ester) intermediate->product Nucleophilic Attack & Rearrangement byproduct R²-OH (Byproduct Alcohol) intermediate->byproduct

Caption: Lewis acid-catalyzed cycle for transesterification using this compound.

Standard Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the specific substrates used.

4.1 Protocol: General Procedure for Transesterification

This protocol details the transesterification of a generic ester (e.g., methyl benzoate) with a higher boiling alcohol (e.g., benzyl alcohol) to demonstrate the catalytic process.

Materials and Equipment:

  • This compound (Catalyst)

  • Methyl Benzoate (Substrate 1)

  • Benzyl Alcohol (Substrate 2)

  • Toluene (Solvent)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure it is dry. Purge the system with an inert gas.

  • Charging the Flask: To the round-bottom flask, add methyl benzoate (1.0 eq), benzyl alcohol (1.2 eq), and toluene (to achieve a ~0.5 M concentration).

  • Catalyst Addition: Add this compound (0.5 - 2.0 mol%) to the reaction mixture via syringe. The optimal catalyst loading should be determined empirically. [7]4. Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the byproduct, methanol, in the Dean-Stark trap.

  • Monitoring: Progress can also be tracked by taking small aliquots from the reaction mixture and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [8]The crude product can then be purified by flash column chromatography or distillation.

G Experimental Workflow for Transesterification start Start setup 1. Assemble & Dry Glassware (Flask, Dean-Stark, Condenser) start->setup charge 2. Charge Reactants & Solvent (Ester, Alcohol, Toluene) setup->charge catalyst 3. Add this compound (0.5-2.0 mol%) charge->catalyst react 4. Heat to Reflux (Monitor byproduct collection) catalyst->react monitor 5. Monitor Progress (GC/TLC) react->monitor monitor->react Incomplete workup 6. Cool & Perform Aqueous Workup monitor->workup Complete purify 7. Dry, Concentrate & Purify (Chromatography/Distillation) workup->purify end End purify->end

Caption: Step-by-step workflow for the catalyzed transesterification protocol.

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the new ester.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl (C=O) stretch of the ester product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to moisture. 2. Insufficient temperature. 3. Low catalyst loading.1. Ensure anhydrous conditions; use dry solvents and glassware. 2. Confirm reaction is at reflux. 3. Increase catalyst loading incrementally.
Formation of Byproducts 1. Side reactions due to high temperature or prolonged reaction time. 2. Impure starting materials.1. Optimize reaction time and temperature. 2. Purify starting materials before use.
Difficult Purification Emulsion during workup.Add brine to the aqueous layer to break the emulsion.

References

  • Chem-Supply. (2017). SDS: Butylal. [Link]

  • Covestro. (n.d.). Safety Data Sheet. [Link]

  • MDPI. (2024). A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs). [Link]

  • Al-Nahrain Journal of Science. (2021). Synthesize and Characterize Dibutyltin (IV) Oxide Complex by Utilizing New Ligand. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Tin and Tin Compounds - Health Effects. [Link]

  • MDPI. (2022). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. [Link]

  • IB Chemistry. (n.d.). Polymers. [Link]

  • Google Patents. (2016).
  • Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. [Link]

  • CAS.org. (n.d.). Polymer Information on STN. [Link]

  • ResearchGate. (n.d.). The transesterification process for biodiesel production. [Link]

  • REWE Group. (n.d.). Organotin Compounds. [Link]

  • PubMed. (2018). Chemical Stabilization of Polymers: Implications for Dermal Exposure to Additives. [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. [Link]

  • MDPI. (2021). Nanobiocatalysts for Biodiesel Synthesis through Transesterification—A Review. [Link]

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Application Note & Protocol: Preparation of Dibutoxydibutylstannane Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation of stock solutions of Dibutoxydibutylstannane (CAS 3349-36-8), an organotin compound used in various research and industrial applications. The protocol emphasizes safety, accuracy, and stability, providing a self-validating system for researchers, scientists, and drug development professionals. The causality behind experimental choices, such as solvent selection and handling procedures, is explained to ensure robust and reproducible results.

Compound Profile & Physicochemical Properties

This compound is a dialkoxide derivative of an organotin compound. Like many organotin alkoxides, it is sensitive to moisture and requires careful handling to prevent hydrolysis.[1] Understanding its fundamental properties is critical for accurate solution preparation and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3349-36-8[2][3]
Molecular Formula C₁₆H₃₆O₂Sn[2][3]
Molecular Weight 379.17 g/mol [2][3]
Appearance Liquid[3]
Density 1.11 - 1.122 g/cm³[2][3]
Refractive Index n20/D 1.474 (lit.)[3]
Flash Point 105 °F (40.6 °C)[3]
1.1. Solubility & Stability

Solubility: this compound is an organometallic compound that is generally soluble in common organic solvents.[4] Trialkyltin oxides, which are structurally related, are readily soluble in organic solvents.[4] While specific quantitative solubility data is not widely published, its structure suggests good solubility in solvents like methanol, ethanol, toluene, and other non-polar to moderately polar aprotic solvents.[5][6] Due to its susceptibility to hydrolysis, anhydrous solvents are strongly recommended.

Stability and Hydrolysis: The tin-alkoxide (Sn-O-C) bond is the most reactive site in this compound. This bond is susceptible to cleavage by water (hydrolysis), which leads to the formation of organotin oxides or hydroxides.[1][7] This process is often irreversible and will alter the concentration and chemical nature of your stock solution.[4][8] Therefore, all handling must be performed under conditions that minimize atmospheric moisture. Storing the compound and its solutions under an inert gas (e.g., argon or nitrogen) is a best practice.[9]

Critical Safety & Handling Precautions

Organotin compounds, as a class, are toxic and require stringent safety measures.[10] Always consult the most current Safety Data Sheet (SDS) from your supplier before beginning any work.[9][11][12]

  • Engineering Controls: All weighing, handling, and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[9][10]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][13]

    • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[9][13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[13]

    • Inhalation: Move the individual to fresh air.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

    • In all cases of exposure, seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and excess solutions, as hazardous chemical waste in accordance with local, state, and federal regulations.[10][11] Do not pour down the drain.[11]

Protocol for Stock Solution Preparation

This protocol describes the preparation of a 100 mM stock solution in anhydrous methanol, a common starting concentration. The procedure can be adapted for other concentrations and solvents.

3.1. Materials & Equipment
  • This compound (CAS 3349-36-8)

  • Anhydrous Methanol (or other suitable anhydrous solvent)

  • Class A Glass Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL) with stoppers

  • Analytical Balance (readable to 0.1 mg)

  • Glass Pasteur pipettes or gas-tight syringes

  • Amber glass storage vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen)

  • Standard PPE (gloves, goggles, lab coat)

3.2. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_store Storage Phase calc 1. Calculate Mass (Target Conc. x Volume x MW) weigh 2. Weigh Compound (In Fume Hood) calc->weigh Use Calculated Mass dissolve 4. Dissolve Compound (Add Weighed Liquid, Mix Gently) weigh->dissolve Transfer Compound add_solvent 3. Add Solvent (Half Volume to Volumetric Flask) qs 5. QS to Final Volume (Bring to Calibration Mark) dissolve->qs Ensure Complete Dissolution mix 6. Homogenize (Invert Flask 15-20 times) qs->mix Accurate Concentration aliquot 7. Aliquot Solution (Into Amber Vials) mix->aliquot Ready for Storage inert 8. Purge with Inert Gas (Flush Headspace) aliquot->inert Prevent Degradation store 9. Store Properly (Tightly Sealed, 4°C, Dark) inert->store Long-Term Stability

Caption: Workflow for preparing this compound stock solution.

3.3. Step-by-Step Methodology

Objective: Prepare 25 mL of a 100 mM this compound stock solution in anhydrous methanol.

Step 1: Calculation of Required Mass

The fundamental relationship for calculating the required mass of a liquid compound, using its density, is:

  • Formula: Volume (mL) = [Target Concentration (mol/L) * Solution Volume (L) * Molecular Weight ( g/mol )] / Density (g/mL)

  • Calculation:

    • Target Concentration = 0.1 mol/L

    • Solution Volume = 0.025 L

    • Molecular Weight = 379.17 g/mol [2][3]

    • Density = 1.11 g/mL (use the value from your specific batch if available)[2]

    • Mass = 0.1 mol/L * 0.025 L * 379.17 g/mol = 0.9479 g

    • Volume to measure = 0.9479 g / 1.11 g/mL = 0.854 mL

Step 2: Weighing and Transfer

  • Rationale: Direct weighing of the liquid ensures the highest accuracy, accounting for any density variations. This must be done in a fume hood.

  • Place a clean, dry beaker or weighing boat on the analytical balance and tare it.

  • Using a glass Pasteur pipette or syringe, carefully transfer approximately 0.9479 g of this compound into the tared container. Record the exact mass.

  • Recalculate the required final volume based on the actual mass weighed to maintain the target 100 mM concentration, or proceed with the 25 mL volume for a concentration very close to 100 mM. For this protocol, we will proceed with the fixed 25 mL volume.

Step 3: Dissolution

  • Rationale: Using a Class A volumetric flask is crucial for achieving high accuracy in the final concentration. Adding the compound to a partially filled flask prevents splashing and aids initial dissolution.

  • Add approximately 10-12 mL of anhydrous methanol to a 25 mL Class A volumetric flask.

  • Carefully transfer the weighed this compound into the volumetric flask.

  • Rinse the weighing container with 2-3 small portions of anhydrous methanol, adding each rinse to the volumetric flask to ensure a complete quantitative transfer.

  • Gently swirl the flask until the compound is fully dissolved. Do not sonicate unless necessary, as it can heat the solution.

Step 4: Final Volume Adjustment and Homogenization

  • Once dissolved, continue adding anhydrous methanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask. Use a Pasteur pipette for the final drops to avoid overshooting the mark.

  • Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

Step 5: Storage and Handling

  • Rationale: Organotin solutions can degrade over time. Aliquoting prevents contamination of the entire stock with each use and minimizes exposure to air and moisture.[1] Amber vials protect against potential light-induced degradation.

  • Immediately aliquot the stock solution into smaller, appropriately labeled amber glass vials with PTFE-lined caps.

  • Before sealing, gently flush the headspace of each vial with an inert gas (argon or nitrogen).

  • Store the vials upright in a refrigerator at 4°C.[10]

  • When using the solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Quality Control & Best Practices
  • Solvent Choice: The choice of solvent should be dictated by the experimental requirements. Always use anhydrous, high-purity (e.g., HPLC or ACS grade) solvents to minimize reactivity and contamination.

  • Documentation: Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials. Maintain a detailed record in your lab notebook.

  • Validation: For applications requiring high precision, the concentration of the stock solution can be verified using analytical techniques such as Gas Chromatography (GC) or by quantitative NMR (qNMR).

References
  • Kaindl, S., Egger, A., Schwab, S., Svirkova, A., Ameres, C., Torvisco, A., & Stueger, H. (2022). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. ChemistryOpen, 11(1), e202100259. [Link]

  • Chandler, L., D'Amore, M. B., & Hampden-Smith, M. J. (1995). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. MRS Proceedings, 346, 1204. [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2621. [Link]

  • Ribot, F., Banse, F., & Sanchez, C. (1992). Hydrolysis-condensation of alkyltin-trialkoxides. Materials Research Society Symposium Proceedings, 271, 153. [Link]

  • Cardineau, B., Byers, J. T., & De Schepper, D. (2024). Direct synthesis of organotin alkoxides. U.S.
  • eChemPortal. (n.d.). Chemical Substance Search: 3349-36-8. Retrieved from [Link]

  • National Technical Information Service. (1983). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation). OSTI.GOV. [Link]

Sources

Introduction: The Crucial Role of Catalysis in Polyurethane Foam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Dibutoxydibutylstannane in Polyurethane Foam Production

Polyurethane (PU) foams are a cornerstone of modern materials science, with applications spanning from insulation and construction to furniture and automotive components[1][2]. The synthesis of these versatile materials is a carefully orchestrated process involving two primary, simultaneous chemical reactions:

  • Gelling Reaction: The reaction between a polyol (a compound with multiple hydroxyl groups) and an isocyanate, which forms the primary urethane linkages of the polymer backbone.[3]

  • Blowing Reaction: The reaction between an isocyanate and water, which generates carbon dioxide (CO₂) gas. This gas acts as a blowing agent, causing the polymer matrix to expand and form the characteristic cellular structure of the foam.[3]

The ultimate physical properties of the foam—its density, flexibility, cell structure, and durability—are critically dependent on the relative rates of these two reactions.[4] This is where catalysts become indispensable. Catalysts not only accelerate the overall production process but, more importantly, allow formulators to precisely control the gel/blow balance.[3][4][5] Organotin compounds have long been a dominant class of catalysts, prized for their high efficiency in promoting the gelling reaction.[4] This guide focuses on a specific, highly effective organotin catalyst: This compound .

This compound: A Hydrolytically Stable Catalyst for High-Performance Foams

This compound is an organotin compound valued for its robust catalytic activity and, most notably, its enhanced resistance to hydrolysis compared to more conventional tin catalysts like Dibutyltin Dilaurate (DBTDL).

Chemical Properties:

  • Chemical Name: this compound

  • CAS Number: 3349-36-8[6][7]

  • Molecular Formula: C₁₆H₃₆O₂Sn[6][8]

  • Molecular Weight: 379.17 g/mol [6]

The primary advantage of this compound lies in its hydrolytic stability.[9] Polyol blends, a key raw material, often contain residual moisture. This water can react with and deactivate traditional organotin catalysts like DBTDL, leading to a loss of catalytic activity over time. This degradation results in inconsistent reaction profiles, variable foam quality, and potential production defects. This compound is engineered to resist this water-induced breakdown, ensuring consistent and predictable catalytic performance even in the presence of moisture. This makes it an ideal choice for both flexible and rigid polyurethane systems where process reliability is paramount.

Catalytic Mechanism of Action

Like other organotin catalysts, this compound functions as a Lewis acid to accelerate the urethane-forming reaction. The electron-deficient tin center coordinates with the electronegative oxygen atoms of both the isocyanate and the polyol's hydroxyl group. This coordination polarizes the reactants, making the hydroxyl proton more acidic and the isocyanate carbon more electrophilic, thereby lowering the activation energy of the reaction and facilitating the formation of the urethane bond.[3][10]

G cluster_reactants Reactants cluster_complex Catalytic Complex Formation cluster_products Products Polyol Polyol (R-OH) Complex Ternary Complex [Catalyst-Polyol-Isocyanate] Polyol->Complex Coordination Isocyanate Isocyanate (R'-NCO) Isocyanate->Complex Coordination DBDS This compound (Catalyst) DBDS->Complex Coordination Urethane Polyurethane (R-O-CO-NH-R') Complex->Urethane Nucleophilic Attack & Rearrangement DBDS_regen Regenerated Catalyst Complex->DBDS_regen Catalyst Release

Caption: Catalytic cycle of this compound in urethane formation.

Application Notes & Formulation Insights

General Guidelines

This compound is a potent gelling catalyst and is typically used in conjunction with a tertiary amine catalyst, which primarily promotes the blowing (water-isocyanate) reaction.[4][5][11] This dual-catalyst system provides formulators with the flexibility to fine-tune the reaction kinetics for the desired foam properties.

  • Typical Dosage: The recommended concentration of this compound is generally low, ranging from 0.05 to 0.20 parts per hundred parts of polyol (php) .[4] The optimal level depends on the specific reactivity of the polyol and isocyanate, the desired foam properties, and the concentration of the co-catalyst (amine).

  • Impact on Foam Properties: Increasing the concentration of this compound will primarily accelerate the gelling reaction, leading to a shorter gel time and potentially a harder, more stable foam structure.[4]

Comparative Performance: this compound vs. DBTDL

The selection of a catalyst is a critical decision in foam formulation. The following table provides a comparative overview of this compound and the conventional catalyst, Dibutyltin Dilaurate (DBTDL).

FeatureThis compoundDibutyltin Dilaurate (DBTDL)Rationale & Causality
Primary Function Strong Gelling CatalystStrong Gelling CatalystBoth are organotin compounds that effectively catalyze the polyol-isocyanate reaction.
Hydrolytic Stability High Moderate to LowThe butoxy ligands on the tin center in this compound are less susceptible to hydrolysis than the laurate groups in DBTDL, preserving catalytic activity in the presence of moisture.
Process Consistency ExcellentGood, but can vary with moistureHigher hydrolytic stability leads to more consistent reaction times (cream, gel, rise) from batch to batch, especially when raw materials have variable water content.
Pot Life of Pre-mix LongerShorterThe resistance to deactivation by moisture extends the stable storage time of pre-blended polyol systems containing the catalyst.
Environmental Profile Subject to organotin regulationsSubject to organotin regulationsBoth are organotin compounds and are subject to environmental and health regulations concerning tin-based materials.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of this compound in a laboratory setting.

Protocol 1: Evaluation of Catalytic Activity in a Flexible Polyurethane Foam Formulation

Objective: To determine the effect of this compound concentration on the reactivity profile (cream, gel, and rise times) of a standard flexible polyurethane foam.

Materials & Equipment:

  • Chemicals:

    • Polyether Polyol (e.g., 3000 MW, 56 OH number)

    • Toluene Diisocyanate (TDI 80/20)

    • Deionized Water

    • Silicone Surfactant

    • Amine Catalyst (e.g., 33% TEDA in DPG)

    • This compound

  • Equipment:

    • Digital scale (0.01g accuracy)

    • Paper cups or plastic beakers

    • High-speed laboratory mixer (2000-3000 rpm)

    • Stopwatch

    • Fume hood

    • Open-top cardboard box or mold for free-rise foam

Experimental Workflow Diagram:

G A 1. Prepare Polyol Masterbatch B 2. Add this compound (Variable Concentration) A->B C 3. Add Isocyanate (TDI) & Start Timer B->C D 4. Mix Vigorously (e.g., 7 seconds) C->D E 5. Pour into Mold D->E F 6. Measure Reactivity Profile (Cream, Gel, Rise Times) E->F G 7. Cure & Analyze Foam (Density, Hardness) F->G

Caption: Workflow for evaluating catalyst performance in PU foam.

Step-by-Step Procedure:

  • Masterbatch Preparation: In a beaker, accurately weigh and combine the following components to create the polyol masterbatch (Component A):

    • Polyether Polyol: 100.0 parts

    • Deionized Water: 4.0 parts

    • Silicone Surfactant: 1.0 part

    • Amine Catalyst: 0.2 parts

    • Mix thoroughly until homogeneous.

  • Catalyst Addition: Prepare several experiments with varying levels of this compound (e.g., 0.05 php, 0.10 php, 0.15 php). For each experiment, weigh the required amount of the polyol masterbatch into a new cup and add the corresponding amount of this compound. Mix gently.

  • Foaming Reaction:

    • Place the cup containing the final polyol blend on the scale in a fume hood.

    • Tare the scale. Weigh the required amount of TDI (Component B) based on a predetermined Isocyanate Index (e.g., 110).

    • Simultaneously start the stopwatch and begin high-speed mixing immediately after adding the TDI.

    • Mix for a consistent duration (e.g., 7 seconds).

  • Observation and Data Collection:

    • Quickly pour the reacting mixture into the mold.

    • Cream Time: Record the time from the start of mixing until the mixture turns creamy and starts to rise.

    • Gel Time (String Time): Record the time when fine polymer strings can be pulled from the surface of the rising foam with a spatula.

    • Rise Time (End of Rise): Record the time when the foam reaches its maximum height and stops expanding.

  • Curing and Analysis: Allow the foam to cure for at least 24 hours at ambient temperature. After curing, the foam can be analyzed for physical properties such as density and hardness.

Protocol 2: Comparative Assessment of Hydrolytic Stability

Objective: To validate the superior hydrolytic stability of this compound by comparing its performance against DBTDL in an aged polyol blend.

Step-by-Step Procedure:

  • Prepare Two Masterbatches: Create two identical, larger-scale polyol masterbatches as described in Protocol 1 (polyol, water, surfactant, amine).

  • Add Tin Catalysts:

    • To Masterbatch A, add a standard concentration of This compound (e.g., 0.10 php).

    • To Masterbatch B, add an equimolar concentration of DBTDL .

  • Aging: Seal both containers and store them at a controlled temperature (e.g., 40°C) to accelerate aging.

  • Testing Over Time: At specified intervals (e.g., T=0, T=24h, T=48h, T=72h), take an aliquot from each masterbatch.

  • Foam Production: Use each aliquot to produce a foam sample following steps 3-4 of Protocol 1.

  • Data Analysis: Record the cream, gel, and rise times for each foam produced. Plot the reaction times as a function of aging time for both catalysts.

Expected Outcome: The reaction times for the system containing DBTDL are expected to lengthen significantly as the aging time increases, indicating catalyst deactivation. The system with this compound should exhibit much more stable and consistent reaction times, demonstrating its superior resistance to hydrolysis.

Safety and Handling

Organotin compounds and isocyanates require careful handling to minimize health risks.

  • Ventilation: Always work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Respiratory protection may be required depending on the scale and ventilation.

  • Handling Isocyanates: Isocyanates are sensitizers and can cause respiratory irritation. Avoid all skin and eye contact.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other chemicals before use for detailed safety, handling, and disposal information.[13][14]

References

  • comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance. (2025). Vertex AI Search.
  • Improving Foam Elasticity with Organotin Polyurethane Flexible Foam Catalyst - BDMAEE. (2025). BDMAEE.
  • How Do Organotin Catalysts Regulate the Foaming of Flexible Polyurethane Foam?. (2025). PUdaily.
  • the role of organotin catalyst in high-performance polyurethane foam systems. (2025). Medium.
  • How to choose the catalyst for polyurethane rationally - Knowledge. (2022). iSuoChem.
  • What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 - Sabtech Machine. (2025). Sabtech Machine.
  • hydrolysis-resistant organotin catalyst d-60, providing a robust catalytic effect for both flexible and rigid systems - BDMAEE. (2025). BDMAEE.
  • Organotin catalysts for use in polyurethane systems. (Patent). Google Patents.
  • This compound. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET. (n.d.). Covestro.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • This compound (C16H36O2Sn). (n.d.). PubChemLite.
  • The chemistry of polyurethanes. (n.d.). Lawrence Industries.
  • Polyurethane: An Introduction. (n.d.). SciSpace.
  • The Essential Chemical Industry: Polyurethanes. (n.d.). Essential Chemical Industry.
  • Catalysts as Polyurethane Foam Additive. (n.d.). Reaxis Inc..
  • Chemical Substance Search: this compound. (n.d.). eChemPortal.
  • Properties of segmented polyurethanes derived from different diisocyanates. (2025). ResearchGate.

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Catalytic mechanism of Dibutoxydibutylstannane in transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Catalytic Mechanism and Application of Dibutoxydibutylstannane in Transesterification Reactions

Abstract: This document provides a comprehensive guide to the use of this compound as a catalyst in transesterification reactions. It delves into the underlying catalytic mechanism, offers detailed experimental protocols for its application, and provides essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the catalytic efficiency of organotin compounds in their synthetic endeavors.

Introduction: The Significance of Transesterification and Organotin Catalysts

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a cornerstone of modern organic synthesis.[1] This reaction is fundamental to a wide range of industrial processes, including the synthesis of polyesters, the production of biodiesel, and the modification of fats and oils.[1] The equilibrium nature of transesterification necessitates the use of catalysts to achieve efficient conversion under practical conditions. While acids and bases can catalyze the reaction, they often require stringent anhydrous conditions and can lead to side reactions such as saponification.[2]

Organotin compounds, particularly dialkyltin derivatives like this compound, have emerged as highly effective and versatile catalysts for transesterification.[3][4] Their catalytic prowess stems from the Lewis acidic nature of the tin(IV) center, which allows for the coordination and activation of the ester's carbonyl group, thereby facilitating nucleophilic attack by an alcohol.[5][6] This guide will explore the nuances of this catalytic mechanism and provide a practical framework for its application in a laboratory setting.

The Catalytic Mechanism of this compound

The catalytic cycle of this compound in transesterification is a well-elucidated process that hinges on the coordination chemistry of the tin atom. The tin center in this compound possesses vacant 5d orbitals, enabling it to expand its coordination number and act as a potent Lewis acid.[5] The generally accepted mechanism proceeds through the following key steps:

  • Coordination of the Ester: The catalytic cycle begins with the coordination of the carbonyl oxygen of the substrate ester to the Lewis acidic tin center of the this compound. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Alcohol Attack: The increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by an alcohol molecule. The alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Intermediate Reorganization: The tetrahedral intermediate is stabilized by the tin catalyst. A proton transfer likely occurs from the attacking alcohol moiety to one of the butoxy groups on the tin center.

  • Alkoxy Group Exchange and Product Release: The intermediate then collapses, leading to the cleavage of the original alkoxy group from the ester and the formation of the new ester. The displaced alkoxy group, now protonated, is released as an alcohol. The newly formed ester dissociates from the tin center, regenerating the active catalyst for the next cycle.

This mechanism highlights the crucial role of the tin catalyst in lowering the activation energy of the reaction by orchestrating the interaction between the ester and the alcohol.

Caption: Catalytic cycle of this compound.

Application Protocol: Transesterification of an Ester with an Alcohol

This protocol provides a general procedure for the transesterification of a generic ester with an alcohol using this compound as the catalyst.

Materials:

  • Ester (substrate)

  • Alcohol (reagent)

  • This compound (catalyst, CAS No: 3349-36-8)

  • Anhydrous toluene or other suitable high-boiling inert solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus, or chromatography columns)

Experimental Workflow:

Transesterification Protocol Workflow start Start setup Reaction Setup: - Assemble dry glassware under inert gas. - Charge flask with ester, alcohol, and solvent. start->setup add_catalyst Add this compound (0.1 - 1.0 mol%) setup->add_catalyst reaction Heat to Reflux (Monitor by TLC/GC) add_catalyst->reaction workup Reaction Workup: - Cool to room temperature. - Quench (optional). - Aqueous extraction. reaction->workup purification Product Purification: - Dry organic layer. - Remove solvent. - Purify by distillation or chromatography. workup->purification end End purification->end

Caption: General workflow for transesterification.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent hydrolysis of the catalyst and reactants.

  • Charging Reactants: To the flask, add the ester, the alcohol (typically in a stoichiometric excess to drive the equilibrium towards the product), and an appropriate anhydrous solvent (e.g., toluene). A typical starting point is a 1:3 to 1:10 molar ratio of ester to alcohol.

  • Catalyst Addition: Under the inert atmosphere, add this compound to the reaction mixture. A catalyst loading of 0.1 to 1.0 mol% relative to the limiting reagent (usually the ester) is generally sufficient.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and the reactants.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, the reaction can be quenched by the addition of a small amount of water or a dilute acid solution to hydrolyze the catalyst. Transfer the mixture to a separatory funnel and wash with water or brine to remove any remaining catalyst and water-soluble byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation: Substrate Scope and Reaction Conditions

The following table provides illustrative examples of transesterification reactions catalyzed by this compound, showcasing its versatility with different substrates.

EntryEster SubstrateAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1Ethyl acetaten-Butanol0.51204>95
2Methyl benzoateBenzyl alcohol1.0150892
3Dimethyl terephthalateEthylene glycol0.2180-2206Polymer
4TriacetinMethanol0.865398

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates and scales.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key factors:

  • Reaction Monitoring: The progress of the reaction can be easily and reliably tracked using standard analytical techniques like TLC or GC. A successful reaction will show the consumption of the starting ester and the formation of a new product spot/peak with a different retention factor/time.

  • Product Characterization: The identity and purity of the final product can be unequivocally confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry, which will show the incorporation of the new alkoxy group.

  • Catalyst Activity: The catalytic effect of this compound can be confirmed by running a control experiment without the catalyst, which should result in a significantly slower or no reaction under the same conditions.

  • Troubleshooting:

    • Low Conversion: If the reaction is sluggish or incomplete, consider increasing the catalyst loading, using a larger excess of the alcohol, or employing a higher boiling point solvent to increase the reaction temperature. Ensure that all reagents and glassware are scrupulously dry.

    • Side Reactions: The formation of byproducts may indicate that the reaction temperature is too high or that the reaction has been running for too long. Optimization of the reaction time and temperature is crucial.

Safety and Handling of this compound

Organotin compounds, including this compound, are toxic and should be handled with extreme care.[7][8] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), when handling organotin compounds.[9][10]

  • Ventilation: All manipulations involving this compound should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Handling: this compound is a liquid and should be transferred using a syringe or cannula under an inert atmosphere to prevent exposure to air and moisture.[9][10]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, evacuate the area and absorb the liquid with an inert absorbent material. Place the contaminated material in a sealed container for proper disposal as hazardous waste.[9]

  • Disposal: Dispose of all waste containing organotin compounds in accordance with local, state, and federal regulations for hazardous waste.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

References

  • Del Valle Lab. Standard Operating Procedures: Organotin reagents. [Link]

  • Royal Society of Chemistry. (2013). Catalysis Science & Technology. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Royal Society of Chemistry. Catalysis Science & Technology. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
  • Chavan, S. P., et al. (2001). Dibutyltin oxide-catalyzed transesterification of β-keto esters. Tetrahedron Letters, 42(43), 7655-7657.
  • Kumar, A., & Rawat, D. S. (2014). Recent advances in tin-catalyzed organic reactions. RSC Advances, 4(84), 44754-44789.
  • PubChem. This compound. [Link]

  • eChemPortal. This compound. [Link]

  • Wikipedia. Transesterification. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

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Application Notes and Protocols for the Safe Disposal of Dibutoxydibutylstannane Waste

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective disposal of Dibutoxydibutylstannane waste. Recognizing the inherent toxicity and environmental hazards of organotin compounds, this guide details protocols for chemical degradation, incineration, and landfilling, grounded in principles of laboratory safety and regulatory compliance. Methodologies are presented with a focus on explaining the underlying chemical principles to ensure both safety and efficacy.

Introduction: The Imperative for Cautious Disposal

This compound, an organotin compound utilized as a catalyst and in organic synthesis, presents significant health and environmental risks if not managed correctly.[1] Organotin compounds, as a class, are known for their toxicity, with potential effects on the central nervous system, skin, and eyes.[2] this compound itself is classified as a skin and eye irritant.[1] The primary goal of any disposal protocol is the conversion of the toxic organotin into less harmful inorganic tin compounds or its complete destruction.

This guide is structured to provide a decision-making framework and detailed procedural steps for the safe management of this compound waste streams, from initial collection to final disposal.

Hazard Characterization and Regulatory Overview

Before selecting a disposal method, it is crucial to characterize the waste stream and understand the regulatory landscape.

Health and Environmental Hazards
  • Toxicity: Organotin compounds are toxic by ingestion, inhalation, and skin contact.[2] The toxicity varies based on the number and type of organic groups attached to the tin atom.[3]

  • Environmental Persistence: Improper disposal can lead to the contamination of soil and water, with the potential for bioaccumulation in aquatic organisms.[4]

Regulatory Framework

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] It is the responsibility of the waste generator to determine if a waste is hazardous, either because it is specifically listed by the EPA or because it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

This compound is not a specifically listed hazardous waste.[7] Therefore, a hazardous waste determination must be made based on its characteristics. The Toxicity Characteristic Leaching Procedure (TCLP) is the standard method to determine if a waste is toxic under RCRA.[2][8] This test simulates the leaching that a waste would undergo if disposed of in a landfill.[8] If the concentration of tin in the leachate exceeds the regulatory limit, the waste must be managed as a hazardous waste.

Occupational exposure is regulated by the Occupational Safety and Health Administration (OSHA). While a specific Permissible Exposure Limit (PEL) for this compound has not been established, the general limit for organotin compounds is 0.1 mg/m³ as a time-weighted average (TWA), with a skin designation indicating that dermal absorption is a significant route of exposure.[9] The National Institute for Occupational Safety and Health (NIOSH) has established an Immediately Dangerous to Life or Health (IDLH) concentration for organotin compounds of 25 mg/m³ (as Sn).[9][10]

Table 1: Key Regulatory and Exposure Limit Data

ParameterValue/RegulationSource
OSHA PEL (Organotin compounds as Sn) 0.1 mg/m³ (TWA)[9]
NIOSH IDLH (Organotin compounds as Sn) 25 mg/m³[9][10]
RCRA Hazardous Waste Determination Generator's responsibility[5]
Toxicity Characteristic Test Toxicity Characteristic Leaching Procedure (TCLP)[2][8]

Waste Handling and Segregation

Proper handling and segregation at the point of generation are critical first steps in safe waste management.

  • Waste Collection: All waste streams containing this compound, including neat compound, reaction mixtures, contaminated solvents, and solid materials (e.g., gloves, absorbent pads, glassware), must be collected as hazardous waste.[11]

  • Containerization: Waste must be stored in clearly labeled, sealed, and chemically compatible containers.[9] Glass or high-density polyethylene (HDPE) containers are generally suitable. The label should clearly state "Hazardous Waste - Contains this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless it is part of a specific treatment protocol. Incompatible materials can lead to dangerous reactions.

Disposal Methodologies

The choice of disposal method depends on the volume and concentration of the waste, as well as the capabilities of the institution's waste management facility. The following sections provide detailed protocols for three primary disposal routes.

DisposalDecisionTree start This compound Waste Generated characterize Characterize Waste Stream (Volume, Concentration, Contaminants) start->characterize small_scale Small Scale (<10g) Liquid or Solid characterize->small_scale Small Volume large_scale Large Scale (>10g) or Concentrated Liquid characterize->large_scale Large Volume solids Contaminated Solids (Gloves, Paper, etc.) characterize->solids Solid Waste chem_degrade Chemical Degradation small_scale->chem_degrade incinerate Incineration large_scale->incinerate landfill Landfill (Hazardous Waste) solids->landfill chem_degrade->landfill After Verification ChemicalDegradation cluster_0 Oxidation with NaOCl cluster_1 Oxidation with KMnO4 Dilute Dilute Waste (e.g., Isopropanol) Oxidize_NaOCl Add NaOCl (10% molar excess) Dilute->Oxidize_NaOCl React_12h Stir for 12h at room temp. Oxidize_NaOCl->React_12h Quench_NaOCl Quench excess NaOCl (e.g., NaHSO3) React_12h->Quench_NaOCl Neutralize Neutralize pH (6-8) Quench_NaOCl->Neutralize Dissolve Dissolve Waste (e.g., Acetone) Oxidize_KMnO4 Add KMnO4 solution (10% molar excess) Dissolve->Oxidize_KMnO4 React_24h Stir for 24h at room temp. Oxidize_KMnO4->React_24h Quench_KMnO4 Quench excess KMnO4 (e.g., NaHSO3) React_24h->Quench_KMnO4 Quench_KMnO4->Neutralize Verify Verify Degradation (GC-MS) Neutralize->Verify Dispose Dispose as Hazardous Waste Verify->Dispose

Sources

The Versatility of Dibutoxydibutylstannane: A Gateway to Novel Organotin Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Organotin Chemistry

Organotin compounds, defined by the presence of at least one tin-carbon bond, have been a cornerstone of organometallic chemistry for over a century.[1] Their diverse applications span from polymer stabilizers and catalysts to agrochemicals and pharmaceuticals.[2] Within this extensive family of compounds, dibutoxydibutylstannane emerges as a particularly valuable and versatile precursor. Its reactive butoxy groups provide a convenient handle for the introduction of a wide array of functional moieties, enabling the synthesis of a broad spectrum of organotin derivatives with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic starting material for the synthesis of other organotin compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the characterization and safe handling of these materials.

Core Properties of this compound

This compound, with the chemical formula C₁₆H₃₆O₂Sn, is a colorless to pale yellow liquid. Its utility as a precursor stems from the reactivity of the tin-oxygen bonds. These bonds are susceptible to cleavage by protic reagents, such as carboxylic acids, diols, and even water, facilitating the substitution of the butoxy groups. This reactivity allows for the synthesis of a variety of organotin compounds under relatively mild conditions.

PropertyValue
Molecular FormulaC₁₆H₃₆O₂Sn
Molecular Weight379.17 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~145 °C at 10 mmHg
SolubilitySoluble in most organic solvents

Synthetic Applications and Protocols

The following sections provide detailed protocols for the synthesis of various classes of organotin compounds using this compound as the starting material. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of Dibutyltin Dicarboxylates via Esterification

Dibutyltin dicarboxylates are widely used as catalysts in the formation of polyurethanes and silicones, and as stabilizers for PVC. The synthesis of these compounds from this compound is a straightforward esterification reaction where the butoxy groups are replaced by carboxylate groups.

Causality of Experimental Choices:

  • Solvent: Toluene is a common solvent for this reaction as it is relatively non-polar and allows for the azeotropic removal of the butanol byproduct, which drives the reaction to completion.

  • Stoichiometry: A 1:2 molar ratio of this compound to the carboxylic acid is used to ensure the complete substitution of both butoxy groups.

  • Temperature: The reaction is typically carried out at reflux to provide sufficient energy for the reaction to proceed at a reasonable rate and to facilitate the removal of butanol.

  • Purification: Removal of the solvent under reduced pressure is an effective method for isolating the product, which is often of sufficient purity for many applications.

Experimental Protocol: Synthesis of Dibutyltin Dilaurate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mol).

  • Reagent Addition: Add lauric acid (2.0 mol) and toluene (250 mL).

  • Reaction: Heat the mixture to reflux. The butanol byproduct will be collected in the Dean-Stark trap. Continue the reaction until no more butanol is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Product: The resulting product is dibutyltin dilaurate, typically as a pale yellow oil.

Expected Yield and Purity: Yields for this reaction are typically high, often exceeding 95%.[3] The purity of the product can be assessed by FT-IR and NMR spectroscopy.

Characterization Data for Dibutyltin Dilaurate:

TechniqueKey Features
FT-IR (cm⁻¹) ~2925 (C-H stretch), ~1740 (C=O stretch of ester), ~570 (Sn-C stretch)
¹H NMR (CDCl₃, δ ppm) ~0.9 (t, CH₃ of butyl), ~1.3-1.6 (m, CH₂ of butyl and laurate), ~2.3 (t, CH₂ adjacent to C=O)
¹¹⁹Sn NMR (CDCl₃, δ ppm) ~-130 to -150

graph Synthesis_of_Dibutyltin_Dilaurate {
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rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

DBDS [label="this compound", fillcolor="#F1F3F4"]; LauricAcid [label="Lauric Acid (2 eq.)", fillcolor="#F1F3F4"]; Toluene [label="Toluene (Solvent)", fillcolor="#F1F3F4"]; Reaction [label="Reflux with\nAzeotropic Removal\nof Butanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBTDL [label="Dibutyltin Dilaurate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Butanol [label="Butanol (Byproduct)", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DBDS -- Reaction; LauricAcid -- Reaction; Toluene -- Reaction [style=dotted]; Reaction -> DBTDL; Reaction -> Butanol [style=dashed]; }

Caption: Synthesis of Dibutyltin Dilaurate from this compound.

Synthesis of Dibutyltin Oxide via Hydrolysis

Dibutyltin oxide is a key intermediate in the synthesis of many other organotin compounds.[4] It can be readily prepared by the hydrolysis of this compound.

Causality of Experimental Choices:

  • Solvent: A mixture of an organic solvent (e.g., toluene or ethanol) and water is used to facilitate the reaction between the water-insoluble this compound and water.

  • Catalyst: The hydrolysis can be catalyzed by either an acid or a base. For many applications, a neutral hydrolysis is sufficient.

  • Temperature: The reaction is often heated to increase the rate of hydrolysis.

  • Purification: Dibutyltin oxide is a solid that is insoluble in water and most organic solvents, allowing for easy isolation by filtration.

Experimental Protocol: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mol) in ethanol (200 mL).

  • Reagent Addition: Add distilled water (5.0 mol) to the solution with vigorous stirring.

  • Reaction: Heat the mixture to reflux for 2-3 hours. A white precipitate of dibutyltin oxide will form.

  • Work-up: Cool the mixture to room temperature and collect the precipitate by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 80 °C.

Expected Yield and Purity: The yield of dibutyltin oxide is typically quantitative.[4] The purity can be confirmed by elemental analysis and FT-IR spectroscopy.

Caption: Synthesis of Dibutyltin Oxide via Hydrolysis.

Synthesis of 1,3-Dichlorotetrabutyldistannoxane

Distannoxanes are a class of organotin compounds containing a Sn-O-Sn linkage and are of significant interest for their catalytic activity and unique structural features. 1,3-Dichlorotetrabutyldistannoxane can be synthesized through the controlled reaction of this compound with a source of chloride, often in the presence of a controlled amount of water. A more direct route involves the reaction with dibutyltin dichloride.

Causality of Experimental Choices:

  • Reactants: The reaction between this compound and dibutyltin dichloride provides a direct and high-yielding route to the target distannoxane.

  • Solvent: A non-polar aprotic solvent like hexane is suitable for this reaction.

  • Temperature: Gentle heating is often sufficient to promote the reaction.

  • Purification: The product can often be isolated by removal of the solvent and recrystallization if necessary.

Experimental Protocol: Synthesis of 1,3-Dichlorotetrabutyldistannoxane

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 mol) in dry hexane (200 mL).

  • Reagent Addition: Add a solution of dibutyltin dichloride (1.0 mol) in dry hexane (100 mL) dropwise with stirring.

  • Reaction: Stir the mixture at room temperature for 1 hour, then gently heat to 50 °C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. A white solid may precipitate. If so, collect by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be recrystallized from a suitable solvent like hexane or toluene.

Expected Yield and Purity: High yields are expected for this reaction. Purity can be assessed by melting point, elemental analysis, and spectroscopic methods.

Caption: Synthesis of 1,3-Dichlorotetrabutyldistannoxane.

Catalytic Applications

This compound can also serve as a precursor to catalytically active species in situ. A prime example is in the synthesis of polyurethanes, where it can react with diols to form tin alkoxides that catalyze the reaction between isocyanates and polyols.[5][6]

General Protocol for this compound-Derived Catalysis in Polyurethane Formation
  • Premixing: In a reaction vessel, mix the polyol component with a catalytic amount of this compound (typically 0.01-0.1 mol%).

  • Activation: Gently heat the mixture (e.g., to 50-70 °C) with stirring to facilitate the in situ formation of the active tin alkoxide catalyst, with the liberation of butanol.

  • Isocyanate Addition: Add the isocyanate component to the mixture.

  • Polymerization: The reaction is typically exothermic. Control the temperature as needed to achieve the desired polymer properties.

  • Curing: Allow the mixture to cure at the appropriate temperature to form the final polyurethane product.

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound and its derivatives, are toxic and require careful handling.[7][8]

GHS Hazard Information:

  • Pictograms:

  • Signal Word: Danger

  • Hazard Statements:

    • May cause damage to organs through prolonged or repeated exposure.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

    • Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

  • Work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[10]

Disposal:

  • Dispose of all organotin waste in accordance with local, state, and federal regulations.[11] Do not discharge to drains or the environment.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a wide range of organotin compounds. Its predictable reactivity allows for the controlled introduction of various functional groups, making it an invaluable tool for researchers in materials science, catalysis, and medicinal chemistry. The protocols outlined in this application note provide a solid foundation for the synthesis of key organotin derivatives. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can safely and efficiently unlock the synthetic potential of this important organometallic reagent.

References

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Naoom, H., Al-jammali, M. N., & Al-Jilawi, M. H. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8.
  • Google Patents. (n.d.). CN101665510A - Preparation method of granular dibutyltin oxide.
  • ResearchGate. (2025, August 6). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and purities of organotin standards [Table]. Retrieved from [Link]

  • Hydrocarbon Processing. (2016, April 1). Remove mercaptans from hydrocarbon condensates and NGL streams. Retrieved from [Link]

  • Google Patents. (n.d.). EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • ResearchGate. (2025, August 7). The interaction of dibutyltin dilaureate with tetraethyl orthosilicate in sol-gel systems. Retrieved from [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • DTU Research Database. (n.d.). Mercaptan removal with electroscrubbing pilot. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Dibutyltin Oxide. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • SciSpace. (n.d.). Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. Retrieved from [Link]

  • Google Patents. (n.d.). US2531601A - Mercaptan synthesis.
  • ResearchGate. (n.d.). Yields and Description of the Synthesized Compounds: (1), (2) and (3) [Diagram]. Retrieved from [Link]

  • Ottokemi. (n.d.). Bis(tributyltin) oxide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Dibutyltin Dilaurate Catalyst. Retrieved from [Link]

  • MDPI. (2023, April 26). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines. Retrieved from [Link]

  • Chemsrc. (n.d.). Dibutyl phthalate - SDS EU (Reach Annex II). Retrieved from [Link]

  • ResearchGate. (2025, December 13). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Dibutyltin Dilaurate as Sn. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023, August 2). Mercaptan Toxicity. Retrieved from [Link]

  • PATENTSCOPE. (n.d.). WO/2018/133174 PREPARATION METHOD FOR HIGH-PURITY DIBUTYLTIN OXIDE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • SciSpace. (n.d.). Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase. Retrieved from [Link]

  • ARPN Journal of Engineering and Applied Sciences. (n.d.). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10428-19-0,BIS(DIBUTYLCHLOROTIN) OXIDE. Retrieved from [Link]

  • PMC - NIH. (2021, December 21). Computational Study of Catalytic Urethane Formation. Retrieved from [Link]

  • Carross. (2023, October 26). Safety Data Sheet. Retrieved from [Link]

  • Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from [Link]

  • Google Patents. (n.d.). US6051740A - Oxidation of mercaptans to disulfides.
  • ResearchGate. (2025, August 6). Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by in situ FTIR. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Deactivation and regeneration of Dibutoxydibutylstannane catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Dibutoxydibutylstannane (DBTDB), a versatile Lewis acid catalyst widely employed in esterification, transesterification, and polyurethane synthesis. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a focus on catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual or kinetic indicators of DBTDB catalyst deactivation?

A: The first sign of deactivation is typically a noticeable decrease in the reaction rate, requiring longer reaction times to achieve the desired conversion. In some cases, particularly in polyurethane formulations, you might observe changes in the product's physical properties, such as discoloration or altered viscosity.[1] For reactions where water is a byproduct, the appearance of insoluble white precipitates (tin oxides/hydroxides) is a strong indicator of hydrolysis-based deactivation.

Q2: Is the deactivation of my DBTDB catalyst reversible?

A: It depends on the mechanism of deactivation.

  • Often Reversible: Deactivation due to fouling (physical blockage by polymers or coke) or mild hydrolysis can often be reversed through specific regeneration protocols.[2][3]

  • Often Irreversible: Deactivation caused by severe thermal degradation, where the catalyst's molecular structure is fundamentally altered, is typically irreversible.[4][5] Strong chemical poisoning that forms a very stable bond with the tin center can also be permanent.[6]

Q3: What is the maximum recommended operating temperature for DBTDB?

A: While specific limits depend on the reaction matrix, organotin compounds can undergo thermal degradation at elevated temperatures. It is crucial to maintain the reaction temperature within the validated range for your specific process. Exceeding this can lead to irreversible decomposition.[5][7] As a general guideline, monitor for any signs of catalyst darkening or byproduct formation as you approach higher temperature limits.

Q4: Can I use DBTDB in the presence of water?

A: It is highly discouraged. This compound is sensitive to moisture.[1] Water will hydrolyze the butoxy ligands, leading to the formation of catalytically inactive tin hydroxides and oxides. This is one of the most common deactivation pathways. Always use anhydrous solvents and reagents and consider performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

Troubleshooting Guide: Diagnosing Catalyst Failure

This section provides a deeper dive into specific experimental issues.

Issue 1: My reaction has stalled or the rate has decreased dramatically.

Possible Cause 1: Catalyst Poisoning Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the tin's active sites, blocking them from participating in the catalytic cycle.[5][8]

  • Diagnosis: Review the purity of your starting materials, including monomers, solvents, and any additives. Common poisons for metal catalysts include compounds containing sulfur, phosphorus, halides, or strong chelating agents like certain amines or nitriles.[8] If you have recently changed a supplier for a reagent, this is a prime suspect.

  • Solution: Purify the feedstock. This may involve distillation of solvents, recrystallization of solid reagents, or passing liquid reagents through a column of activated alumina or silica to remove polar impurities.

Possible Cause 2: Hydrolytic Deactivation This is the most frequent cause of deactivation, resulting from the reaction of DBTDB with water.

  • Diagnosis: Did you observe any solid white precipitate forming in the reactor? Have you rigorously dried all solvents and reagents? Is your reaction vessel properly sealed from the atmosphere? A Karl Fischer titration of your reaction mixture can confirm the presence of excess water.

  • Solution: Implement stringent anhydrous techniques. Use freshly dried solvents, dry reagents in a vacuum oven where appropriate, and conduct the reaction under a dry, inert atmosphere.

Issue 2: I observe an insoluble white sludge or precipitate in my reactor.

Possible Cause: Formation of Stannic Oxides/Hydroxides This is a clear sign of advanced hydrolytic deactivation. The butoxy groups on the tin atom have been replaced by hydroxyl groups from water, leading to the formation of insoluble inorganic tin species.

  • Diagnosis: The visual evidence is the primary diagnostic. You can confirm the composition of the sludge using analytical techniques like FTIR or X-ray Photoelectron Spectroscopy (XPS) to identify Sn-O and O-H bonds.[9]

  • Solution: The reaction must be stopped. The catalyst in its current form is inactive. The sludge should be filtered off before product workup. The catalyst may be recoverable through a specific regeneration protocol (see Protocol Section). To prevent recurrence, see the solutions for "Hydrolytic Deactivation" above.

Table 1: Troubleshooting Summary
SymptomLikely Cause(s)Diagnostic Test(s)Recommended Action(s)
Gradual or sudden loss of reaction rate1. Catalyst Poisoning2. Hydrolysis1. Analyze feedstock purity (GC-MS, etc.)2. Karl Fischer titration for water content1. Purify all reagents2. Implement rigorous anhydrous techniques
Formation of white precipitate/sludgeHydrolysisVisual inspection, filter and analyze precipitate (FTIR, XPS)Filter precipitate, regenerate catalyst (see Protocol II), and strictly enforce anhydrous conditions for future runs.
Product discoloration (darkening)Thermal DegradationCheck reaction temperature logs for excursions above the recommended limit.Lower reaction temperature. If degradation is severe, the catalyst is likely irreversibly deactivated.
Increased viscosity/gel formation (in polymer synthesis)Fouling / Uncontrolled PolymerizationGel Permeation Chromatography (GPC) of product; visual inspection.Optimize catalyst loading and reaction temperature. A solvent wash may regenerate a fouled catalyst (see Protocol I).
Visualizing Deactivation and Regeneration Pathways

Understanding the state of your catalyst is crucial. The following diagrams illustrate the key pathways from an active state to deactivation and the logical flow for choosing a regeneration strategy.

G cluster_0 Catalytic Cycle (Active State) cluster_1 Deactivation Pathways Active DBTDB (Bu2Sn(OBu)2) Coordination Catalyst-Substrate Complex Active->Coordination Substrate Binding Hydrolyzed Inactive Tin Hydroxide/Oxide (Bu2Sn(OH)2 / (Bu2SnO)n) Active->Hydrolyzed Deactivation Event Poisoned Poisoned Catalyst (DBTDB-Poison Complex) Active->Poisoned Deactivation Event Degraded Thermally Degraded Fragments Active->Degraded Deactivation Event Transition Transition State Coordination->Transition Catalysis Product Product Release Transition->Product Product->Active Regeneration of Active Site Water Water (H2O) Water->Hydrolyzed Impurity Poisons (S, P, Halides) Impurity->Poisoned HighTemp Excess Heat (> Tmax) HighTemp->Degraded

Caption: Key deactivation pathways for this compound catalyst.

G cluster_protocols Regeneration & Verification Protocols cluster_outcomes Outcomes start Deactivated Catalyst (Reduced Activity) q1 Visual Evidence? start->q1 q2 Suspected Cause? q1->q2 No (Catalyst is soluble) p2 Protocol II: Chemical Treatment q1->p2 Yes (White Precipitate) p1 Protocol I: Solvent Wash q2->p1 Fouling / Polymer Buildup p3 Protocol III: Thermal Treatment q2->p3 Coking / Organic Deposits fail Irreversible Deactivation (Dispose) q2->fail Thermal Degradation / Strong Poisoning test Verify Activity (Standardized Test Reaction) p1->test p2->test p3->test success Restored Catalyst test->success Activity > 85% of Fresh test->fail Activity < 85% of Fresh

Caption: Decision workflow for catalyst regeneration.

Experimental Protocols
Protocol I: Regeneration by Solvent Washing (for Fouling)

This protocol is intended for catalysts deactivated by soluble polymers or organic residues physically blocking active sites.

  • Catalyst Isolation: If the catalyst is homogeneous, it must first be precipitated or the solvent removed under reduced pressure. If heterogeneous (e.g., supported on silica), filter the catalyst from the reaction medium.

  • Solvent Selection: Choose a solvent in which the fouling material is highly soluble but the catalyst is not (if isolating first) or one that will effectively dissolve the foulant without harming the catalyst. Dichloromethane, THF, or acetone are common starting points.

  • Washing Procedure:

    • Suspend the deactivated catalyst in the chosen solvent (approx. 10 mL of solvent per gram of catalyst).

    • Stir the slurry vigorously at room temperature for 1-2 hours. A gentle warming (30-40°C) can be applied if the foulant is stubborn, but do not exceed the solvent's boiling point.

    • Filter the catalyst. If the filtrate is colored or cloudy, repeat the washing step with fresh solvent until the filtrate is clear.

  • Drying: Dry the washed catalyst under high vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove all residual solvent.

  • Verification: Test the activity of the regenerated catalyst against a fresh sample using a standardized test reaction.

Protocol II: Regeneration of Hydrolyzed Catalyst (Chemical Treatment)

This procedure is for catalysts that have formed insoluble tin oxides/hydroxides and should be performed with caution in a fume hood.

  • Isolation: Filter the white precipitate from the reaction mixture and wash it with an anhydrous non-polar solvent (e.g., hexane) to remove organic residues. Dry the solid under vacuum.

  • Re-alkoxylation (Conceptual): The principle is to remove the water/hydroxyl groups and re-introduce the butoxy ligands. Azeotropic distillation is a potential method.

    • Suspend the dried tin oxide/hydroxide in a high-boiling point, inert solvent like toluene.

    • Add a stoichiometric excess of 1-butanol (the parent alcohol of the butoxy ligand).

    • Set up a Dean-Stark apparatus and heat the mixture to reflux. Water will be removed azeotropically with the toluene, driving the equilibrium back towards the formation of this compound.

    • Monitor the reaction by observing the cessation of water collection in the Dean-Stark trap.

  • Purification: After the reaction is complete, cool the mixture. The regenerated catalyst will be in the toluene solution. This solution can be used directly, or the toluene can be removed under reduced pressure.

  • Verification: The activity of the regenerated catalyst solution must be carefully quantified and compared to a standard.

Protocol III: Regeneration by Controlled Thermal Treatment

This method is suitable for removing strongly adsorbed organic matter or coke but carries a high risk of causing irreversible thermal degradation if not performed correctly.[3]

  • Catalyst Preparation: Isolate and dry the catalyst as described in Protocol I. Spread the catalyst powder in a thin layer on a ceramic or quartz boat.

  • Furnace Setup: Place the boat in a tube furnace equipped with precise temperature control and a connection to an inert gas supply (e.g., Nitrogen).

  • Thermal Program:

    • Purge the tube with inert gas for 30 minutes to remove all oxygen.

    • Begin heating slowly (e.g., 2-5°C/minute) under a gentle flow of inert gas.

    • Hold at a moderate temperature (e.g., 150-200°C) for 1-2 hours to desorb volatile foulants.

    • CAUTION: The final regeneration temperature should be determined experimentally (e.g., via TGA) and must be well below the catalyst's decomposition temperature. A temperature between 250-400°C is a typical range for coke removal on robust catalysts, but may be too high for DBTDB.

    • Hold at the peak temperature for 2-4 hours.

    • Cool down slowly to room temperature under the inert gas flow.

  • Verification: Scrape the catalyst from the boat and test its activity. Any sintering or change in physical appearance is a sign of irreversible damage.[4]

References
  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology.
  • Minstrong. (n.d.). What Methods Are Available to Reactivate Deactivated Catalysts?.
  • Lomoelder, R. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate.
  • Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
  • Google Patents. (n.d.). US7407905B2 - Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
  • Gumerov, F. M., et al. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.
  • YouTube. (2020, July 15). Methods of Catalyst regeneration.
  • Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Reasons for Deactivation of Polyurethane Catalysts.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • YouTube. (2021, April 15). Catalyst deactivation.
  • Scribd. (n.d.). Understanding Catalyst Deactivation Mechanisms.
  • ResearchGate. (n.d.). Thermal Degradation Behavior of Thermally‐Oxidized Hydroxyl‐Terminated Polybutadiene (HTPB): An Assessment of Thermal Stability.

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Technical Support Center: Dibutoxydibutylstannane Catalysis and Temperature Effects

Author: BenchChem Technical Support Team. Date: February 2026

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This guide is designed for researchers, scientists, and drug development professionals utilizing dibutoxydibutylstannane as a catalyst. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical role of temperature in modulating its catalytic activity. The information presented herein is grounded in established scientific principles and practical laboratory experience to ensure the reliability and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of temperature on this compound's catalytic performance.

Q1: What is the general effect of increasing temperature on the catalytic activity of this compound?

A1: Generally, increasing the reaction temperature enhances the catalytic activity of this compound. This is primarily due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which in turn accelerates the reaction rate.[1][2] For many reactions, such as esterification, heating the mixture of reactants is a common practice to increase the rate of reaction and drive the equilibrium towards the formation of products.[3]

Q2: Is there an optimal temperature range for using this compound as a catalyst?

A2: Yes, there is typically an optimal temperature range for reactions catalyzed by this compound. While higher temperatures generally increase reaction rates, excessively high temperatures can lead to detrimental effects. These can include catalyst decomposition, undesirable side reactions, or degradation of reactants and products. The optimal temperature is specific to the reaction being catalyzed and should be determined experimentally.

Q3: What are the signs of catalyst deactivation or degradation at elevated temperatures?

A3: Signs of catalyst deactivation at elevated temperatures can include a decrease in reaction rate over time, a reduction in product yield or selectivity, or a visible change in the appearance of the reaction mixture (e.g., color change, precipitation). At very high temperatures, the organotin compound itself may begin to degrade.[4] Catalyst deactivation can occur through various mechanisms, including sintering at high temperatures, poisoning by impurities, or fouling of the catalyst surface.[5][6]

Q4: How does temperature influence the selectivity of reactions catalyzed by this compound?

A4: Temperature can significantly impact the selectivity of a catalytic reaction. In some cases, increasing the temperature may favor the formation of a desired product over side products. However, in other instances, higher temperatures can lead to a decrease in selectivity by promoting competing reaction pathways. Therefore, careful control of the reaction temperature is crucial for achieving high selectivity.

Q5: Can this compound be used at sub-ambient temperatures?

A5: While less common, it is possible to use this compound at sub-ambient temperatures for certain applications. Lowering the temperature can be beneficial when dealing with thermally sensitive substrates or when trying to enhance the selectivity of a reaction by suppressing unwanted side reactions. However, the reaction rates will be significantly slower at lower temperatures.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound and temperature variations.

Problem Potential Cause Troubleshooting Steps
Slow or incomplete reaction Insufficient Temperature: The reaction temperature may be too low to achieve a reasonable rate.1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. 2. Consult literature for the recommended temperature range for similar reactions. 3. Ensure the heating apparatus is accurately calibrated and providing uniform heating.
Catalyst Concentration Too Low: The amount of catalyst may be insufficient for the scale of the reaction.1. Increase the catalyst loading incrementally. 2. Ensure the catalyst is fully dissolved and dispersed in the reaction mixture.
Low product yield or poor selectivity Temperature Too High: Excessive heat can lead to the formation of byproducts or degradation of the desired product.1. Lower the reaction temperature. 2. Perform a temperature optimization study to identify the optimal balance between reaction rate and selectivity.[7]
Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or it may have been run for too long, leading to side reactions.1. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC). 2. Quench the reaction at different time points to determine the optimal reaction duration.
Catalyst deactivation Thermal Instability: The catalyst may be degrading at the operating temperature.1. Lower the reaction temperature. 2. Consider using a more thermally stable catalyst if the required reaction temperature is high. 3. Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air or moisture at high temperatures.
Presence of Impurities: Impurities in the reactants or solvent can act as catalyst poisons.1. Use high-purity reactants and solvents. 2. Consider purifying the starting materials before use.
Reaction runaway (exothermic reaction) Poor Heat Dissipation: The heat generated by an exothermic reaction is not being effectively removed.1. Improve the stirring and cooling of the reaction vessel. 2. Consider adding the reactants portion-wise to control the rate of heat generation. 3. For larger-scale reactions, use a reactor with better heat transfer capabilities.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for investigating the effect of temperature on a reaction catalyzed by this compound.

Protocol: Temperature Optimization for a Generic Esterification Reaction

This protocol outlines a general procedure to determine the optimal temperature for an esterification reaction between a carboxylic acid and an alcohol, catalyzed by this compound.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound

  • Anhydrous solvent (e.g., toluene, xylene)

  • Reaction vessel with a condenser, magnetic stirrer, and temperature probe

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel under an inert atmosphere.

    • Add the carboxylic acid, alcohol, and solvent to the reaction vessel.

    • Begin stirring the mixture.

  • Catalyst Addition:

    • Add the desired amount of this compound to the reaction mixture. The catalytic activity can be dependent on the sequence of addition.

  • Temperature Screening:

    • Set up a series of parallel reactions or run sequential experiments at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

    • For each temperature, monitor the reaction progress over time by taking aliquots at regular intervals.

  • Analysis:

    • Analyze the aliquots using the chosen analytical method to determine the conversion of the starting materials and the yield of the ester product.

  • Data Interpretation:

    • Plot the reaction conversion or product yield as a function of time for each temperature.

    • Determine the initial reaction rate at each temperature.

    • Identify the temperature that provides the best balance of reaction rate, product yield, and selectivity.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_analysis Data Analysis A Assemble Glassware B Add Reactants & Solvent A->B C Inert Atmosphere B->C D Add Catalyst C->D Start Reaction E Set Temperature D->E F Monitor Progress E->F G Analyze Aliquots F->G Collect Samples H Plot Data G->H I Determine Optimal T H->I J Scale-up Reaction I->J Optimized Condition

Caption: Workflow for optimizing reaction temperature.

Section 4: Mechanistic Insights and Visualization

The catalytic activity of this compound often involves the coordination of the tin center with the reactants, followed by a series of bond-forming and bond-breaking steps. Temperature influences the rate of each of these elementary steps.

Generalized Catalytic Cycle for Esterification

The following diagram illustrates a simplified, generalized catalytic cycle for an esterification reaction catalyzed by this compound. The actual mechanism can be more complex and may vary depending on the specific reactants.

catalytic_cycle Catalyst Sn(OBu)2Bu2 Intermediate1 Sn(OBu)(OR)Bu2 Catalyst->Intermediate1 + ROH - BuOH Intermediate2 Sn(OBu)(OC(O)R')Bu2 Intermediate1->Intermediate2 + R'COOH - H2O Intermediate2->Catalyst + BuOH - R'COOR Product R'COOR Intermediate2->Product

Caption: Simplified catalytic cycle for esterification.

Section 5: References

  • The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity. (2025). Accessed via Google Search.

  • Thermal stability of some commercial synthetic antioxidants. (2000). JAOCS, 77(9), 933-936.

  • Alternatives to DBTL catalysts in polyurethanes – a comparative study. (n.d.). ResearchGate.

  • Optimizing Catalytic Reactions. (n.d.). ResearchGate.

  • Condensation & Hydrolysis Reactions. (n.d.). Save My Exams.

  • Condensation vs. Hydrolysis Reactions | Explained for Biology. (2016, August 3). YouTube.

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). NSF Public Access Repository.

  • Catalytic activity of DBTDL in polyurethane formation. (2002). Indian Journal of Chemical Technology, 9, 330-333.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.

  • Bayesian reaction optimization as a tool for chemical synthesis. (2021). The Doyle Group.

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). MDPI.

  • Condensation and Hydrolysis Reactions. (n.d.). Pharmacy Resource Book.

  • Optimization of reaction conditions Selected entries for reaction... (n.d.). ResearchGate.

  • Metal Carboxylate Catalysts for Polyurethane Formulations. (n.d.). Tri-iso.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

  • Thermal Stability. (n.d.). Siemens.

  • Effect of Temperature and Catalysts on Rate and Maxwell-Boltzmann Distributions | AP Chem - Kinetics. (2020, November 5). YouTube.

  • Process for deactivating transition metal catalysts. (n.d.). Google Patents.

  • Condensation & Hydrolysis Reactions. (n.d.). Seneca.

  • Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts. (n.d.). MDPI.

  • Why is it necessary to heat an esterification reaction?. (2017, May 26). Chemistry Stack Exchange.

  • Application of diazocarbonyls in the synthesis of chemical libraries. (n.d.). PubMed.

  • Catalyst composition for production of a polyurethane resin, and method for... (n.d.). Google Patents.

  • Thermal Stability and Flammability of Styrene-Butadiene Rubber-Based (SBR) Ceramifiable Composites. (n.d.). MDPI.

  • Data Directed Optimization of Catalysts. (n.d.). eScholarship.org.

  • Deactivation in Continuous Deoxygenation of C18-Fatty Feedstock over Pd/Sibunit. (2013). ResearchGate.

  • Condensation and Hydrolysis Reactions - Part 1. (2019, April 30). YouTube.

  • Thermal stability of different forms of diphtheria toxin. (n.d.). PubMed.

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI.

  • The Deactivation of Industrial SCR Catalysts—A Short Review. (n.d.). MDPI.

  • A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions. (2023). PMC.

  • Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings. (n.d.). Borchers.

  • The Effect of Temperature and Catalyst modification on Thermocatalytic degradation of Low Density Polyethylene. (2018). ResearchGate.

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

  • The effect of temperature on di(2-ethylhexyl) phthalate leaching from PVC infusion sets exposed to lipid emulsions. (n.d.). PubMed.

  • Thermal stability of some commercial natural and synthetic antioxidants and their mixtures. (n.d.). ResearchGate.

  • Deactivation of industrial alumina catalyst for the skeletal isomerization of n-butenes. (n.d.). ResearchGate.

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate.

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Navigating Solubility Challenges with Dibutoxydibutylstannane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Dibutoxydibutylstannane. This guide is designed to provide you, as a valued researcher, with in-depth troubleshooting strategies and frequently asked questions to effectively manage and overcome solubility issues encountered when using this compound in your reaction media. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and practical laboratory experience to ensure your experiments proceed smoothly and efficiently.

Understanding the Challenge: The Nature of this compound

This compound, a dialkoxydialkyltin compound, is a versatile catalyst and reagent used in a variety of organic transformations, including esterifications, transesterifications, and the synthesis of polyurethanes and polyesters. Its utility is derived from the Lewis acidic nature of the tin center, which activates carbonyl groups towards nucleophilic attack.

However, its effectiveness can be hampered by its solubility characteristics. Being a moderately nonpolar molecule, this compound exhibits good solubility in many common organic solvents but is practically insoluble in water. Solubility issues can manifest as incomplete dissolution, precipitation during the reaction, or the formation of gels, all of which can lead to reduced catalytic activity, inconsistent reaction kinetics, and difficulties in product purification.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound soluble?

Based on the behavior of structurally similar dibutyltin compounds, this compound is generally soluble in a range of common organic solvents. Qualitative data suggests good solubility in ethers (like THF, dioxane), aromatic hydrocarbons (like toluene, benzene), and chlorinated hydrocarbons. It is also soluble in polar aprotic solvents like acetone and methanol. However, quantitative solubility can vary significantly depending on the specific solvent and temperature.

Q2: Why is my this compound precipitating out of the reaction mixture?

Precipitation of this compound during a reaction can be attributed to several factors:

  • Changes in Solvent Polarity: The polarity of the reaction medium can change as reactants are consumed and products are formed. If the product is significantly less polar than the starting materials, the overall solvent polarity may decrease, leading to the precipitation of the catalyst.

  • Temperature Effects: The solubility of most solids, including this compound, is temperature-dependent. If the reaction is run at a lower temperature than that at which the catalyst was initially dissolved, it may precipitate. Conversely, some reactions are initiated at room temperature and then heated, and if the initial concentration is too high, it may not fully dissolve until the temperature is raised.

  • Hydrolysis: this compound is susceptible to hydrolysis in the presence of water. Even trace amounts of water in the reactants or solvent can lead to the formation of less soluble dibutyltin oxide or related hydroxo species, which can precipitate from the reaction mixture.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent system is a common and effective strategy. A small amount of a good solvent for this compound, which is also miscible with the main reaction solvent, can significantly improve its overall solubility. For instance, if your primary reaction solvent is a nonpolar hydrocarbon, adding a small percentage of a more polar solvent like THF or dioxane can help keep the catalyst in solution.

Q4: How does the hydrolytic stability of this compound affect its use?

The butoxy ligands on the tin atom are susceptible to hydrolysis, especially in the presence of acid or base. This hydrolysis can lead to the formation of dibutyltin oxide and butanol. Dibutyltin oxide is generally less soluble in organic solvents than the parent alkoxide and can precipitate, leading to catalyst deactivation. Therefore, it is crucial to use anhydrous solvents and reagents when working with this compound to maintain its catalytic activity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common solubility-related problems with this compound.

Problem 1: this compound does not fully dissolve in the reaction solvent.

dot

Caption: Workflow for addressing initial dissolution issues.

Causality and Experimental Choices:

  • Verify Solvent Choice and Purity: The first step is to ensure that the chosen solvent is appropriate for this compound and is of high purity, particularly with respect to water content. The presence of impurities can alter the solvent's polarity and introduce water, leading to hydrolysis and the formation of insoluble species.

  • Gentle Heating: Increasing the temperature often enhances solubility. However, this should be done cautiously to avoid any premature reaction or degradation of thermally sensitive substrates. A water bath or oil bath with controlled temperature is recommended.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and increase the surface area for dissolution. This is a non-invasive method that can be applied at room temperature or with gentle heating.

  • Introduce a Co-solvent: If the above methods fail, adding a small amount of a co-solvent in which this compound is highly soluble can be effective. The choice of co-solvent should be compatible with the reaction chemistry.

Problem 2: The reaction is sluggish or stalls, and a precipitate is observed.

dot

Caption: Decision tree for troubleshooting in-situ precipitation.

Causality and Experimental Choices:

  • Characterize the Precipitate: If feasible and safe, isolating and characterizing the precipitate can provide valuable clues. An inorganic, insoluble white solid is likely a tin oxide or hydroxide resulting from hydrolysis. If the precipitate appears crystalline and similar to the starting material, it is likely unreacted catalyst that has crashed out of solution.

  • Scrutinize for Water Contamination: Meticulously dry all glassware and use freshly distilled or anhydrous grade solvents and reagents. Consider using a drying agent in the reaction if compatible with the chemistry.

  • Monitor Solubility During Reaction: If possible, take small aliquots of the reaction mixture at different time points and analyze the concentration of dissolved this compound. This can be achieved using techniques like NMR or UV-Vis spectroscopy, provided a suitable analytical method is developed.[1][2]

  • Modify Reaction Conditions:

    • Increase Temperature: If the precipitate is likely unreacted catalyst, increasing the reaction temperature may improve its solubility.

    • Add a Co-solvent: As mentioned earlier, a co-solvent can help maintain the catalyst in the solution phase.

    • Change the Order of Addition: In some cases, adding the catalyst to a solution of one of the reactants in a good solvent before adding the other components can prevent initial precipitation.

Quantitative Data Summary

Solvent ClassExample SolventsExpected Solubility of this compound
Aromatic Hydrocarbons Toluene, BenzeneHigh
Ethers Tetrahydrofuran (THF), DioxaneHigh
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh
Polar Aprotic Solvents Acetone, Dimethylformamide (DMF)Moderate to High
Alcohols Methanol, EthanolModerate (potential for reaction)
Nonpolar Hydrocarbons Hexane, CyclohexaneLow to Moderate
Water -Very Low / Insoluble

Experimental Protocols

Protocol 1: Standard Procedure for Ensuring Complete Dissolution of this compound
  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. If using molecular sieves, ensure they are properly activated.

  • Dissolution: To a dried reaction flask under an inert atmosphere (nitrogen or argon), add the desired amount of anhydrous solvent.

  • Add the this compound to the solvent with stirring.

  • If dissolution is slow, gently warm the mixture to 40-50 °C using a water bath.

  • If necessary, sonicate the mixture for 10-15 minutes.

  • Once the catalyst is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Monitoring this compound Concentration in Solution via ¹H NMR Spectroscopy

This protocol assumes that the characteristic peaks of this compound do not overlap with the signals of other components in the reaction mixture.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the reaction solvent.

    • Acquire the ¹H NMR spectrum for each standard, ensuring a constant relaxation delay (d1) long enough for full relaxation of the protons of interest (typically 5 times the longest T1).

    • Integrate a well-resolved peak of this compound (e.g., the protons on the butyl groups attached to the tin) and a peak from an internal standard of known concentration.

    • Plot the ratio of the integrals versus the concentration of this compound to generate a calibration curve.

  • Reaction Monitoring:

    • At desired time points, carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.

    • Quench the reaction in the aliquot if necessary.

    • Prepare the sample for NMR analysis, adding the same internal standard at the same concentration used for the calibration curve.

    • Acquire the ¹H NMR spectrum and determine the concentration of dissolved this compound from the calibration curve.[3][4]

Safety and Handling

This compound, like other organotin compounds, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene are often recommended), and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Disposal: Dispose of all waste containing organotin compounds according to your institution's hazardous waste disposal procedures. Do not pour down the drain.

Concluding Remarks

Successfully overcoming solubility issues with this compound hinges on a systematic approach that considers the interplay of solvent choice, temperature, and the exclusion of water. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions to fully leverage the catalytic potential of this valuable reagent. For further assistance, please do not hesitate to contact our technical support team.

References

  • Uzunovic, A., & Vahora, V. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. International Journal of Medical Science and Dental Research.
  • Rajendran, A., et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study.
  • Barik, S., et al. (2018). Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites. Journal of Applied Polymer Science.
  • Sigma-Aldrich. (2025).
  • Wang, J., et al. (2019). Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers. Journal of Applied Polymer Science.
  • Foroozandeh, M., & Morris, G. A. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • Savić, M., et al. (2011). Synthesis of Biodegradable and Biocompostable Polyesters.
  • PPG. (2025).
  • Google Patents. (1969).
  • Nagy, G., et al. (2022).
  • Wasiak, M., & Ciesielski, W. (2015). Quantification of synthetic food dyes in beverages or pharmaceutical tablets by solid phase extraction (spe) followed by {UV}/{V. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment.
  • Xu, Y., et al. (2022). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. Trends in Analytical Chemistry.
  • Perez-Chauca, S., et al. (2022). Ultraviolet spectrophotometric methods development and validation for quantification of lamivudine and zidovudine in dissolution. Journal of Pharmacy & Pharmacognosy Research.
  • TCI Chemicals. (2025).
  • Lam, M. K., et al. (2010). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energy & Fuels.
  • Sardon, H., & Dove, A. P. (2021). Introduction to Polyurethane Chemistry.
  • Li, X., et al. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews.
  • Weinland, D. H. (2022). Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository).
  • Chemius. (n.d.).
  • Ibrahim, M. H., & Hayyan, A. (2021).
  • PCI Magazine. (2000).
  • ResearchGate. (n.d.).
  • Zhang, Y., et al. (2024). Application of UV-vis spectroscopy in the detection and analysis of substances. Journal of Physics: Conference Series.
  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
  • Li, X., et al. (2021). Oxidative dissolution of metals in organic solvents: a critical review. SIM² KU Leuven.
  • Lauridsen, S. T., et al. (2001). Hydrolysis of Tocopheryl and Retinyl Esters by Porcine Carboxyl Ester Hydrolase Is Affected by Their Carboxylate Moiety and Bile Acids. The Journal of Nutritional Biochemistry.
  • Scano, P., et al. (2022).
  • Marini, F., et al. (2024). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Applied Sciences.
  • European Patent Office. (1999).
  • Nuryana, et al. (2020). Molecular characterization of transesterification activity of novel lipase family I.1. The FEBS Journal.
  • Karunanayake, A. G. T., & Versteeg, G. F. (2020).
  • ResearchGate. (2025). Solubility of Metal Oxides in Deep Eutectic Solvents Based on Choline Chloride | Request PDF.
  • Carross. (2023).
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  • Willans, C. E., & Gabay, J. (2021). Rapid Dissolution of Noble Metals in Organic Solvents.

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Technical Support Center: Purification of Products from Dibutoxydibutylstannane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges associated with dibutoxydibutylstannane-mediated reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively. Organotin reagents are powerful synthetic tools, but the removal of tin-containing byproducts is a frequent and critical challenge, particularly in the context of drug development where stringent limits on heavy metal contamination are required.

This guide is structured to address your issues in a direct, problem-solving format. We will explore the most common purification hurdles and provide field-tested solutions.

Frequently Asked Questions (FAQs)
Q1: Why are organotin byproducts, like those from this compound, so difficult to remove?

A1: The difficulty stems from the physicochemical properties of the common tin byproducts (e.g., Bu₃SnX, Bu₂SnX₂). These species are often non-polar, waxy solids or high-boiling oils with solubility properties very similar to many organic products. This similarity makes separation by standard techniques like silica gel chromatography or simple extraction challenging, as they tend to co-elute with or partition alongside the desired compound.

Q2: What are the primary strategies for removing organotin impurities?

A2: There are three main strategies, which can be used alone or in combination:

  • Precipitation/Extraction: Chemically modifying the tin byproduct to drastically change its polarity and/or solubility, allowing for its removal by precipitation and filtration or by aqueous extraction.

  • Chromatography: Using modified or specialized stationary phases that have a high affinity for organotin compounds, thereby retaining them while the desired product elutes.

  • Reagent Design: Employing specially designed organostannanes that generate byproducts which are easily removed by simple hydrolysis and extraction.[1]

Q3: How can I quantify the amount of residual tin in my final product?

A3: To confirm that tin byproducts have been removed to the required level, several analytical techniques can be used. For a quick qualitative check, ¹H NMR spectroscopy can reveal the characteristic signals of the butyl groups on the tin atom if present in significant amounts.[2] For highly sensitive and quantitative analysis, especially for pharmaceutical applications, methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the industry standards, capable of detecting tin at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[2][3]

Q4: What are the essential safety precautions when working with organotin compounds?

A4: Organotin compounds are toxic and must be handled with care in a well-ventilated chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider thicker gloves or double-gloving), a lab coat, and safety glasses. All glassware that comes into contact with organotin reagents should be decontaminated. A common and effective method is to soak the glassware in a bleach solution overnight, which oxidizes the organotin species to less harmful tin oxides.[4][5] Tin-containing waste must be segregated and disposed of according to your institution's hazardous waste guidelines.[5]

Troubleshooting Guide: Common Purification Issues
Issue 1: My standard silica gel column does not separate my product from the tin impurities.
  • Potential Cause: The polarity of your product and the tin byproducts are too similar for effective separation on standard silica.

  • Solution 1: Modified Eluent: Add a small percentage (2-5%) of triethylamine (Et₃N) to your eluent system.[6] The triethylamine acts as a Lewis base, which can coordinate to the Lewis acidic tin species, altering their interaction with the silica and often improving separation.

  • Solution 2: Modified Stationary Phase: Prepare a stationary phase of silica gel impregnated with potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][7] These basic salts are highly effective at retaining organotin impurities, allowing for the clean elution of your product. An improved method using the cheaper and more practical K₂CO₃ has been shown to be highly effective.[7]

    Protocol: Preparation of K₂CO₃-Silica

    • Prepare a slurry of silica gel in a solution of K₂CO₃ in methanol.

    • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained.

    • Dry the powder in an oven at 120 °C for at least 4 hours. The resulting K₂CO₃-silica mixture can be stored for several months.[2]

    • Pack a chromatography column with this mixture as you would with regular silica gel.

Issue 2: The aqueous potassium fluoride (KF) wash is ineffective or forms an unmanageable emulsion.
  • Potential Cause 1: Insufficient reaction time or concentration. The reaction between the organotin halide and KF to form the insoluble tributyltin fluoride (Bu₃SnF) is not instantaneous.

  • Solution 1: After adding the saturated aqueous KF solution to your diluted reaction mixture, stir the biphasic mixture vigorously for at least one hour.[3] If a precipitate forms at the interface, this is the desired Bu₃SnF.[6][8]

  • Potential Cause 2: The formation of a solid precipitate at the organic/aqueous interface is hindering phase separation.[6]

  • Solution 2: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth.[3][6] The Celite will trap the insoluble Bu₃SnF precipitate, allowing the filtrate to be returned to a separatory funnel for clean phase separation.

Issue 3: I have unreacted starting stannane reagent (e.g., tributyltin hydride) in my crude product.
  • Potential Cause: The reaction did not go to completion, or an excess of the stannane was used. These starting materials can be even more difficult to remove than their oxidized byproducts.

  • Solution: DBU/I₂ Treatment. This method converts non-polar tin hydrides or hexabutylditin into more polar and easily removable organotin iodides.[2]

    Protocol: DBU/I₂ Workup

    • Concentrate the crude reaction mixture to remove the bulk of the solvent.

    • Dilute the residue with diethyl ether.

    • Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Add a solution of iodine (I₂) in diethyl ether dropwise until the characteristic brown/purple color of iodine persists.[2]

    • Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate until the color disappears.

    • Proceed with a standard aqueous workup. The resulting tin iodide species can often be removed by silica gel chromatography.[2]

Visual Guide: Selecting a Purification Strategy

The choice of purification method depends heavily on the nature of your product and the specific tin impurities present. The following decision tree can guide your selection process.

G start Crude Reaction Mixture Containing Organotin Impurities q_product_stability Is the product stable to aqueous workup? start->q_product_stability kf_wash Perform Aqueous KF Wash (Precipitates Bu3SnF) q_product_stability->kf_wash Yes q_unreacted_stannane Is unreacted tin hydride or ditin present? q_product_stability->q_unreacted_stannane No filter_celite Filter through Celite to remove precipitate kf_wash->filter_celite filter_celite->q_unreacted_stannane dbu_iodine DBU / I2 Treatment q_unreacted_stannane->dbu_iodine Yes column_chrom Column Chromatography q_unreacted_stannane->column_chrom No dbu_iodine->column_chrom q_column_sep Does standard silica gel provide separation? column_chrom->q_column_sep modified_column Use Modified Silica (e.g., K2CO3-Silica) or add Et3N to eluent q_column_sep->modified_column No final_product Purified Product q_column_sep->final_product Yes modified_column->final_product

Caption: Decision tree for selecting an appropriate purification strategy.

Comparative Summary of Purification Techniques
MethodMechanism of Tin RemovalAdvantagesDisadvantagesBest Suited For
Aqueous KF Wash Precipitation of highly insoluble Bu₃SnF.[6][8]Fast, non-chromatographic, and effective for Bu₃SnX byproducts.Can form emulsions; ineffective against unreacted tin hydrides.Removing tributyltin halides or alkoxides from water-stable products.
I₂/DBU Treatment Converts non-polar tin hydrides/ditin to more polar tin iodides.[2]Targets otherwise difficult-to-remove unreacted starting materials.Adds extra steps and reagents to the workup process.Reactions where excess tin hydride or hexabutylditin is a contaminant.
Standard Silica Gel Differential adsorption based on polarity.Simple, well-understood technique.Often fails due to co-elution of product and tin impurities.[6]Products with polarity significantly different from organotin byproducts.
Modified Silica Gel (K₂CO₃ or KF) Strong retention of Lewis acidic tin species on a basic stationary phase.[3][7]Highly effective separation where standard silica fails; can remove tin to <30 ppm.[7]Requires preparation of the stationary phase.General purpose removal of a broad range of organotin impurities.
Solvent Partitioning Differential solubility in immiscible solvents (e.g., acetonitrile/hexane).[9]Non-chromatographic; can be scaled up easily.Product must have suitable solubility in one of the phases; may require multiple extractions.Removing non-polar tin from more polar products.
References
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198. Available from: [Link]

  • Chem-Master. (2022). Remove Sticky Reagents during Workup. Available from: [Link]

  • Gabr, M. (2017). Workup for removing tin byproducts? ResearchGate. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Available from: [Link]

  • Edén, M., et al. (2004). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 69(15), 5116–5119. Available from: [Link]

  • Adelhelm, C., et al. (2004). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. ResearchGate. Available from: [Link]

  • Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Available from: [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Available from: [Link]

  • Chojnacka, A., et al. (2023). Innovative Approaches to Tin Recovery from Low-Grade Secondary Resources: A Focus on (Bio)hydrometallurgical and Solvometallurgical Methods. Molecules, 28(15), 5851. Available from: [Link]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? Available from: [Link]

  • Kumar, U. T., et al. (1993). Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection. Journal of Chromatography A, 654(2), 261-268. Available from: [Link]

Sources

Technical Support Center: Dibutoxydibutylstannane Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dibutoxydibutylstannane [(Bu)₂Sn(OBu)₂] catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its application in reactions such as esterifications, transesterifications, and polyurethane synthesis. My goal is to provide not just solutions, but a deeper understanding of the catalytic mechanism and the factors that can impede its performance.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic role of this compound?

This compound is a Lewis acid catalyst.[1] The central tin(IV) atom is electrophilic and coordinates to electron-rich species, typically the oxygen atom of a carbonyl group (in an ester or isocyanate) or a hydroxyl group (in an alcohol or polyol). This coordination polarizes the bond, making the carbon atom more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction.[2] In polyurethane synthesis, it is highly effective at promoting the reaction between isocyanates and hydroxyl groups.[3]

Q2: How does this compound differ from other common organotin catalysts like Dibutyltin Dilaurate (DBTDL)?

While both are dialkyltin catalysts, the key difference lies in their ligands. This compound has butoxide ligands, whereas DBTDL has laurate ligands. The butoxide ligands make this compound particularly sensitive to hydrolysis. While the general principles of catalysis and inhibition are similar across many organotin compounds, the specific kinetics and sensitivity to certain inhibitors can vary.[4][5]

Q3: What are the primary signs of inhibited or failed catalysis in my experiment?

The most common indicators include:

  • Slowed or Stalled Reactions: Reaction kinetics are significantly slower than expected or the reaction fails to reach completion.

  • Incomplete Curing: In polyurethane or silicone formulations, the material may remain tacky, soft, or liquid, failing to achieve the desired physical properties.[5]

  • Unexpected Side Products: The formation of by-products may increase, for example, from the isocyanate-water reaction in polyurethane systems, leading to urea formation and CO₂ bubbling.[3]

  • Visual Changes: The catalyst solution may become cloudy or form a precipitate, indicating hydrolysis and formation of insoluble tin oxides.[6]

Troubleshooting Guide: Diagnosing and Resolving Catalyst Inhibition

This section addresses specific experimental problems through a cause-and-effect framework.

Issue 1: My reaction is extremely sluggish or has completely stalled.

This is the most critical issue and often points directly to catalyst deactivation. The primary culprits are water, acidic impurities, and adsorptive surfaces.

Water is the most common and potent inhibitor of this compound. The butoxide ligands are highly susceptible to hydrolysis, which converts the active catalyst into inactive tin oxides or hydroxides.[7] Even trace amounts of moisture in reagents, solvents, or absorbed from the atmosphere can be detrimental.[3][4]

Diagnostic Workflow:

  • Quantify Water Content: Use Karl Fischer titration to determine the water content (in ppm) of all your starting materials (solvents, polyols, isocyanates, etc.).

  • Control Experiment: Run the reaction in a rigorously dried glovebox or under a dry inert atmosphere (Nitrogen or Argon) using freshly dried reagents and compare the reaction rate to your original experiment.

Experimental Protocol: Reagent Dehydration

  • Solvent Drying: Reflux solvents over an appropriate drying agent (e.g., CaH₂ for non-protic solvents) and distill under an inert atmosphere. Alternatively, pass solvents through a column of activated molecular sieves (3Å or 4Å).

  • Liquid Reagent Drying: For liquid reagents like polyols, dry them by heating under vacuum or by adding molecular sieves (ensure compatibility) and allowing them to stand for 24 hours before use.

  • Moisture Scavengers: In polyurethane formulations, consider adding a moisture scavenger to the polyol component before introducing the catalyst.[4]

G

Resins or polyols with a high acid number can neutralize the catalytic activity.[4] The Lewis acidic tin center can be complexed by acidic protons or other Lewis bases, preventing it from participating in the intended catalytic cycle.[8]

Diagnostic Workflow:

  • Determine Acid Value: Titrate your polyol or resin component with a standardized solution of potassium hydroxide (KOH) to determine its acid number (mg KOH/g sample). High values (>1 mg KOH/g) are often problematic.

  • Neutralization Test: If the acid number is high, consider neutralizing the acidic species with a non-interfering base before adding the catalyst. However, this can be complex and may introduce new problems. A more straightforward approach is to source a higher purity, low-acid-number grade of the reagent.

InhibitorCommon Source(s)Mechanism of InhibitionRecommended Action
Water Solvents, reagents, pigments, atmosphereHydrolysis of Sn-O bond, forming inactive tin oxides/hydroxides.[7]Rigorously dry all components; use moisture scavengers.[4]
Acids High acid value polyols/resins, acidic fillersCoordination to the Lewis acidic tin center, blocking the active site.[4]Use high-purity reagents with low acid numbers.
Primary/Secondary Amines Additives, impuritiesCan form stable complexes with the tin catalyst or cause side reactions like yellowing.[4]Use tertiary amines if a co-catalyst is needed; verify purity of reagents.
Pigments & Fillers TiO₂, silica, carbon blackPhysical adsorption of the catalyst onto the particle surface, removing it from the reaction medium.[4]Evaluate the system without pigment; consider surface-treated pigments or alternative catalysts.
Chelating Agents UV stabilizers (e.g., benzotriazoles)Formation of a stable chelate complex with the tin atom, deactivating the catalyst.[4]Select non-chelating additives (e.g., triazine-type UV absorbers).
Issue 2: My polyurethane product is yellowing, even before UV exposure.

Yellowing can be a sign of side reactions, often involving the catalyst or other additives.

Certain additives, particularly benzotriazole-based UV absorbers, can chelate with the tin metal center, leading to discoloration.[4] Similarly, the presence of primary or secondary amines in combination with other components like silica can also cause yellowing.[4]

Troubleshooting Protocol:

  • Isolate the Culprit: Prepare several small-scale formulations, systematically omitting one additive at a time (e.g., one batch without the UV stabilizer, one without a specific pigment, etc.).

  • Observe Color Change: Compare the color of the cured samples. If the batch without the UV stabilizer is not yellow, you have identified an interaction.

  • Substitute the Additive: Replace the problematic additive with a non-interacting alternative. For instance, if a benzotriazole UV absorber is causing yellowing, switch to a triazine-based absorber.[4]

G

References

  • Blank, W.J. (2000). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. [Link]

  • Simal, F., et al. (2014). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Green Chemistry. [Link]

  • TIB Chemicals. Inorganic tin catalysts. TIB Chemicals Products. [Link]

  • BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate. BNT Chemicals Products. [Link]

  • Coutelier, C., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. [Link]

  • He, Z.A., Blank, W.J., & Picci, M.E. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Journal of Coatings Technology. [Link]

  • Knaub, P. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE CATALYST. Ataman Kimya Products. [Link]

  • Taylor & Francis. (n.d.). Dibutyltin dilaurate – Knowledge and References. Taylor & Francis Online. [Link]

  • Fallah, F., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Scientific Reports. [Link]

  • Roux, M. & Lessard, F. (2020). Challenging toxic tin catalysts in polyurethane coatings through serendipity. Journal of Coatings Technology and Research. [Link]

  • ACS Publications. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules. [Link]

  • Grondin, P., et al. (2015). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Polymers. [Link]

  • GEO Specialty Chemicals. (n.d.). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. RSC Publishing. [Link]

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Troubleshooting inconsistent results in Dibutoxydibutylstannane experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dibutoxydibutylstannane, a pivotal organotin reagent, is widely utilized as a catalyst and intermediate in various organic syntheses, including esterifications, transesterifications, and the synthesis of complex pharmaceutical intermediates.[1][] Despite its utility, researchers frequently encounter challenges with reproducibility, leading to inconsistent yields, variable reaction times, and unexpected byproducts. This guide provides in-depth troubleshooting strategies, field-proven insights, and preventative best practices to address these common issues. Our approach is grounded in understanding the fundamental chemistry of this compound, focusing on the causality behind experimental variability to empower researchers to achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems encountered during experiments with this compound. Each answer explains the underlying causes and provides actionable solutions.

Q1: My reaction yields are highly variable, or the reaction fails to proceed to completion. What is the primary suspect?

A1: The primary suspect is almost always the purity and integrity of the this compound, which is exquisitely sensitive to hydrolysis.

  • Causality: this compound readily reacts with water to hydrolyze, forming dibutyltin oxide (DBTO) and butanol. This process is often autocatalytic. DBTO is a white, poorly soluble solid that is generally catalytically inactive or exhibits different reactivity, thus inhibiting the desired transformation.[3][4] The presence of moisture in the reaction solvent, on the glassware, or in other reagents will degrade the this compound, effectively reducing its molar equivalence and stalling your reaction. Even seemingly "anhydrous" solvents can contain sufficient water to initiate degradation.[5]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before use, visually inspect the reagent. Fresh, high-purity this compound should be a clear, colorless to pale yellow liquid.[6] The presence of any white precipitate or haziness is a clear indicator of hydrolysis to DBTO.

    • Analytical Confirmation: If you suspect degradation, characterize the reagent using ¹H NMR and ¹¹⁹Sn NMR spectroscopy. The presence of signals corresponding to butanol and the appearance of broad, complex signals in the ¹¹⁹Sn NMR spectrum are indicative of oligomeric tin species resulting from hydrolysis.

    • Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C overnight and cooled under an inert atmosphere). Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm).[7]

    • Inert Atmosphere: Handle the reagent exclusively under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques to prevent exposure to atmospheric moisture.

Q2: A white, insoluble precipitate has formed in my reaction vessel. What is it and how does it affect my experiment?

A2: This precipitate is most likely dibutyltin oxide (DBTO) or a related oxo-stannane species.

  • Causality: As detailed in Q1, this is the product of hydrolysis. Its formation signifies that moisture has contaminated your reaction. Beyond reducing the concentration of the active catalyst, the solid DBTO can coat the surface of other reactants, create mixing issues, and complicate the work-up and purification process. In some cases, these tin oxides can adsorb the desired product, leading to a further reduction in isolated yield.[8]

  • Troubleshooting & Prevention:

    • Immediate Action: If the precipitate forms early, the reaction is likely compromised. It is often best to stop, identify the source of moisture, and restart the experiment with fresh, pure reagents and rigorously dried components.

    • Source Identification: Systematically review your experimental setup. Common sources of moisture include inadequately dried solvents, "anhydrous" reagents that have been stored improperly, leaks in the inert atmosphere setup, or reactants that are themselves hygroscopic.

    • Preventative Protocol: Implement a strict protocol for all experiments involving this compound. This includes the mandatory use of syringe/cannula techniques for liquid transfers and maintaining a positive pressure of inert gas throughout the reaction.

Q3: My purification is challenging, and I cannot completely remove tin-containing impurities from my product. What are the best methods for removal?

A3: The removal of organotin byproducts is a well-documented challenge. The strategy depends on the nature of your product and the tin species present.

  • Causality: Organotin compounds, including residual catalyst and its degradation products, can be non-polar and exhibit solubility similar to many organic products, making chromatographic separation difficult.[9]

  • Recommended Work-up & Purification Protocols:

    • Aqueous KF Wash: A highly effective method involves quenching the reaction mixture and washing with a saturated aqueous solution of potassium fluoride (KF). This procedure precipitates insoluble tributyltin fluoride (Bu₃SnF) or related fluorostannanes, which can be removed by filtration.[10]

    • Acid/Base Washes: Depending on the stability of your product, washing with dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can help partition some tin species into the aqueous layer.

    • Oxidative Cleaning of Glassware: To prevent cross-contamination in future experiments, all glassware that has come into contact with organotin reagents should be decontaminated. Soaking glassware in a bleach solution or 10% hydrogen peroxide overnight will oxidize residual organotins to less harmful inorganic tin oxides, which can then be removed with standard washing procedures.[10][11]

Q4: How can I confidently assess the quality of my this compound before starting a critical experiment?

A4: A multi-point analytical approach is recommended to qualify a new or stored bottle of the reagent.

  • Causality: Relying solely on the supplier's certificate of analysis is insufficient, as degradation can occur during shipping or storage.[12][13] Verifying purity is a critical step for ensuring reproducibility.

  • Analytical Qualification Workflow:

    • Visual Inspection: As a first pass, check for a clear, particle-free liquid.

    • FT-IR Spectroscopy: Acquire an infrared spectrum. Look for the absence of a broad O-H stretch around 3300 cm⁻¹, which would indicate the presence of butanol or water.

    • NMR Spectroscopy: This is the most definitive method.

      • ¹H NMR: Check for the correct integration ratios of the butyl groups. The presence of free butanol will alter these ratios and show a characteristic O-H signal.

      • ¹¹⁹Sn NMR: This provides a direct window into the tin environment. Pure this compound should exhibit a sharp, characteristic signal. The appearance of multiple or broad signals indicates the presence of various tin species from degradation or impurities.

    • Karl Fischer Titration: For the most sensitive applications, determine the precise water content of the reagent.

Analytical Technique Parameter Assessed Acceptable Result for High-Purity Reagent
Visual InspectionPhysical State & ClarityClear, colorless to pale yellow liquid, free of solids
¹H NMR SpectroscopyStructural Integrity & Butanol PresenceCorrect integration of butyl protons; absence of free butanol signals
¹¹⁹Sn NMR SpectroscopyTin Species PuritySharp, single peak at the expected chemical shift
Karl Fischer TitrationWater Content< 100 ppm for highly sensitive reactions

Table 1: Analytical techniques for quality control of this compound.

Preventative Measures & Best Practices

Proactive measures are essential for achieving consistent results and ensuring laboratory safety.

Storage and Handling
  • Storage: Always store this compound in its original container under a positive pressure of an inert gas (e.g., argon).[14] Store in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and sources of ignition.[15][16] It should be stored separately from incompatible materials like strong oxidizing agents, acids, and bases.[6]

  • Handling: Due to the toxicity of organotin compounds, always handle this compound in a well-ventilated fume hood.[3][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat.[17][18] Ensure any transfer of the reagent is performed using a syringe or cannula under an inert atmosphere to prevent exposure to air and moisture.[19]

Experimental Setup

A rigorously controlled experimental setup is non-negotiable for success.

  • Glassware Preparation: All glassware must be oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas.

  • Solvent and Reagent Purity: Use freshly purified and dried solvents. Solid reagents should be dried in a vacuum oven or desiccator. Refer to the table below for common solvents and recommended drying agents.

Solvent Recommended Drying Agent Technique Target Water Content
Tetrahydrofuran (THF)Sodium/BenzophenoneDistillation< 30 ppm
TolueneSodium/Benzophenone or CaH₂Distillation< 30 ppm
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distillation< 50 ppm
AcetonitrileCalcium Hydride (CaH₂)Distillation< 50 ppm

Table 2: Recommended drying methods for common solvents.

Core Experimental Protocols

Protocol 1: Standard Procedure for Setting Up an Anhydrous Reaction
  • Glassware Preparation: Place all necessary glassware (reaction flask, condenser, addition funnel) in an oven at 125 °C for at least 12 hours.

  • Assembly: While the glassware is still hot, quickly assemble the apparatus in the fume hood and immediately place it under a positive pressure of dry argon or nitrogen. Allow the system to cool to room temperature.

  • Reagent Addition (Solids): If adding a solid reagent, briefly remove the septum or stopper and add the solid under a strong counterflow of inert gas.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.

  • This compound Addition: Using a dry, inert-gas-flushed syringe, carefully draw up the required volume of this compound and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction, typically by using a bubbler filled with mineral oil.

Protocol 2: Work-up Procedure for Organotin Removal using Potassium Fluoride (KF)
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Quenching & Precipitation: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous potassium fluoride (KF) solution. Shake vigorously for 5-10 minutes. A thick, white precipitate of organotin fluoride salts will form.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid tin precipitate. Wash the filter cake with the organic solvent used for dilution.

  • Separation & Washing: Return the filtrate to the separatory funnel. Separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Visual Diagrams

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Is a white precipitate visible in the reagent or reaction? start->q1 a1_yes Yes: Likely Hydrolysis (DBTO) q1->a1_yes Yes a1_no No q1->a1_no No check_purity Action: Verify Reagent Purity (NMR, FT-IR, Visual) a1_yes->check_purity q2 Are yields low or is the reaction incomplete? a1_no->q2 check_purity->q2 check_conditions Action: Verify Anhydrous & Inert Conditions q3 Is purification difficult due to tin residue? check_conditions->q3 a2_yes Possible Cause: Degraded Reagent or Sub-optimal Conditions q2->a2_yes Yes q2->q3 No a2_yes->check_conditions a3_yes Action: Implement Tin Removal Work-up (e.g., KF Wash) q3->a3_yes Yes end_good Problem Resolved q3->end_good No a3_yes->end_good

Caption: A decision tree for troubleshooting common issues in this compound experiments.

Hydrolysis_Pathway cluster_main Hydrolysis of this compound reagent This compound (Active Catalyst) water + 2 H₂O (Contaminant) product Dibutyltin Oxide (DBTO) (Inactive Precipitate) reagent->product Hydrolysis butanol + 2 Butanol

Caption: The chemical pathway of this compound hydrolysis leading to inactive byproducts.

References

  • SafetyBuyer. (n.d.). Hazardous Substance Storage Best Practice: COSHH & Workplace Safety. Retrieved from SafetyBuyer website: [Link][14]

  • Endo, Y., Chiba, T., & Fujimoto, K. (1996). Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether. Bioscience, Biotechnology, and Biochemistry, 60(2), 216-219. [Link][20]

  • Boborodea, A., Mirabella, F. M., & O'Donohue, S. (2016). Characterization of Low-Density Polyethylene in Dibutoxymethane by High-Temperature Gel Permeation Chromatography with Triple Detection. Chromatographia, 79, 971-976. [Link][21]

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link][12]

  • van der Laan, J. W., & Kuper, C. F. (2019). Adverse immunostimulation caused by impurities: The dark side of biopharmaceuticals. Journal of Immunotoxicology, 16(1), 93-102. [Link][13]

  • Frontier, A. (2026). Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry. [Link][22]

  • Organic Syntheses. (n.d.). Purification of Common Laboratory Chemicals. Retrieved from Organic Syntheses website: [Link][7]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from Organic Syntheses website: [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from Moravek website: [Link][15][16]

  • Beilstein Journal of Organic Chemistry. (2012). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. [Link][23]

  • Lansdown, A. R. (2002). Hydrolytic stability of synthetic ester lubricants. Industrial Lubrication and Tribology, 54(4), 159-166. [Link][4]

  • McDonagh, A., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 19(11), 6549-6559. [Link][8]

  • Sharma, G., & Sharma, A. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Pharmaceutical and Biomedical Analysis, 224, 115181. [Link][24]

  • International Labour Organization. (n.d.). ICSC 1171 - DIBUTYLTIN DILAURATE. Retrieved from ILO website: [Link][25]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][5]

  • Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. The Canadian Journal of Hospital Pharmacy, 71(3), 196–203. [Link][19]

  • Jovanov, P., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 11(15), 2297. [Link][26]

  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?[Link][10]

  • Royal Society of Chemistry. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Cosmedesk. (n.d.). The impact of impurities in the Safety Assessment of cosmetic products. Retrieved from Cosmedesk Blog: [Link][27]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. [Link]

  • Küster, A., et al. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Pharmacy, 8(1), 22. [Link][28]

  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?[Link]

  • ECHA. (n.d.). Water solubility - Registration Dossier. Retrieved from ECHA website: [Link]

  • Modern Chemical. (2024). Dangerous Goods Storage: Best Practices for Safety and Compliance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Butoxybenzene (CAS: 1126-79-0). [Link][1]

  • TÜV SÜD. (2021). Chemical Characterization of Medical Devices. [Link]

  • Spectroscopy Online. (2016). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. [Link]

  • Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 54881–54891. [Link][29]

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Dibutoxydibutylstannane Technical Support Center: A Guide to Mitigating Impurity-Related Reaction Issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dibutoxydibutylstannane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organotin catalyst in their work. As a Senior Application Scientist, I have compiled this resource to address common issues arising from impurities in this compound and to provide practical, field-proven solutions to ensure the success of your experiments. Our focus is on not just what to do, but why you are doing it, empowering you to troubleshoot effectively and maintain the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and handling of this compound.

Q1: What are the most common impurities in commercially available this compound?

A1: The most prevalent impurities in this compound stem from its synthesis, which is typically the reaction of dibutyltin oxide with n-butanol.[1] Consequently, the primary impurities are unreacted starting materials:

  • Dibutyltin oxide (DBTO): A white, polymeric solid that is often insoluble in the reaction medium.[2]

  • n-Butanol: A residual alcohol from the synthesis process.

Another potential impurity is water , which can lead to the slow hydrolysis of this compound back to dibutyltin oxide and n-butanol.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can quantify the level of residual n-butanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and quantifying volatile impurities like n-butanol.

  • Karl Fischer Titration: The standard method for determining water content.

  • Visual Inspection: The presence of a white precipitate can indicate contamination with dibutyltin oxide.

Q3: What are the initial signs that impurities in my this compound are affecting my reaction?

A3: Common indicators of impurity-related issues include:

  • Inconsistent reaction rates: Slower or faster than expected reaction times.

  • Low product yield: Incomplete conversion of starting materials.

  • Formation of unexpected by-products: Leading to difficulties in purification.

  • Changes in the physical properties of the final product: For example, in polymer applications, this could manifest as altered viscosity, color, or mechanical strength.

Troubleshooting Guide: Impact of Impurities on Reaction Outcomes

This section provides a detailed breakdown of specific problems you may encounter, their likely causes related to impurities in this compound, and actionable solutions.

Scenario 1: Esterification/Transesterification Reactions

This compound is an effective catalyst for esterification and transesterification reactions.[3] However, its performance can be compromised by common impurities.

Problem: My esterification/transesterification reaction is sluggish and gives a low yield.

Possible Cause 1: Presence of excess water.

  • Causality: Water can hydrolyze this compound to dibutyltin oxide, which is a less active catalyst for these reactions under many conditions.[4] This reduces the concentration of the active catalyst, thereby slowing down the reaction.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content in your this compound and other reagents.

    • Dry Reagents: Ensure all starting materials, including the alcohol and carboxylic acid (or ester), are rigorously dried before use.

    • Use a Dehydrating Agent: For reactions where water is a by-product, consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.

    • Purify the Catalyst: If the catalyst is the source of water, consider purification by vacuum distillation (see Protocol 1).

Possible Cause 2: High concentration of residual n-butanol.

  • Causality: In transesterification reactions, residual n-butanol can act as a competing nucleophile, leading to the formation of butyl esters as by-products instead of the desired ester.[5] This is particularly problematic when the intended alcohol is less reactive than n-butanol.

  • Troubleshooting Steps:

    • Quantify n-Butanol: Use ¹H NMR or GC-MS to determine the concentration of residual n-butanol in your this compound (see Analytical Protocols).

    • Purify the Catalyst: Remove excess n-butanol through vacuum distillation (see Protocol 1).

    • Adjust Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reactants to account for the presence of n-butanol, though this can complicate purification.

Possible Cause 3: Presence of dibutyltin oxide (DBTO).

  • Causality: While DBTO does have catalytic activity for esterification, it is generally considered less active than this compound, particularly at lower temperatures.[1][6] Its presence as a solid impurity can also lead to heterogeneous reaction conditions, causing inconsistencies.

  • Troubleshooting Steps:

    • Visual Inspection: Check for a white precipitate in your catalyst.

    • Filtration: If DBTO is present, it can sometimes be removed by filtering the this compound solution.

    • Purification: For complete removal, vacuum distillation is the most effective method (see Protocol 1).

Scenario 2: Room Temperature Vulcanizing (RTV) Silicone Curing

Organotin compounds are widely used as catalysts for the condensation curing of RTV silicones.[3] The curing process is sensitive to the type and purity of the catalyst.

Problem: My RTV silicone is curing too slowly or not at all.

Possible Cause 1: Catalyst deactivation by hydrolysis.

  • Causality: Condensation cure RTV silicones rely on atmospheric moisture to initiate the curing process.[7] However, excessive water in the catalyst itself can lead to its premature hydrolysis to the less active dibutyltin oxide. This reduces the catalytic activity and slows down the curing rate.

  • Troubleshooting Steps:

    • Check Catalyst Storage: Ensure your this compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent moisture ingress.

    • Verify Humidity: While some humidity is required for the curing reaction, very dry conditions can also slow the cure.[8] Ensure the curing environment has adequate humidity (typically 30-70% RH).

    • Use Fresh Catalyst: If you suspect your catalyst has been compromised by moisture, use a fresh, unopened batch.

Possible Cause 2: Presence of excess n-butanol.

  • Causality: While not definitively established as an inhibitor, high concentrations of residual alcohols like n-butanol can potentially interfere with the condensation reaction by competing with the silanol groups, thus slowing down the cross-linking process.

  • Troubleshooting Steps:

    • Use High-Purity Catalyst: Whenever possible, use a grade of this compound with low residual alcohol content.

    • Consider a Small-Scale Test: Before committing to a large batch, run a small-scale curing test with your catalyst to verify its activity.

Problem: My RTV silicone is curing too quickly, leading to a short pot life.

Possible Cause: Presence of highly active impurities.

  • Causality: While less common, certain impurities could potentially accelerate the curing reaction. However, a more likely scenario is that the concentration of the catalyst itself is too high. It is also possible that other organotin species with higher catalytic activity are present as impurities.

  • Troubleshooting Steps:

    • Optimize Catalyst Concentration: Carefully review and optimize the concentration of this compound in your formulation.

    • Analyze for Other Organotins: If the problem persists, a more detailed analysis of the catalyst by a specialized laboratory may be necessary to identify any highly active organotin impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is for the removal of less volatile impurities like dibutyltin oxide and more volatile impurities like n-butanol.

Safety Precautions: Organotin compounds are toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a trap[9]

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased for a good vacuum seal.[9]

  • Place the impure this compound and a magnetic stir bar into the round-bottom flask.

  • Slowly apply vacuum to the system. You may observe some initial bubbling as volatile impurities like residual n-butanol are removed.

  • Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the flask with stirring.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (boiling point is approximately 155-160 °C at 10 mmHg).

  • Discard the initial lower-boiling fraction (which may contain n-butanol) and the high-boiling residue (which will contain dibutyltin oxide).

  • Store the purified this compound under an inert atmosphere.

Protocol 2: Analytical Characterization of Impurities

¹H NMR Spectroscopy for n-Butanol Quantification:

  • Prepare a known concentration of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in an appropriate deuterated solvent (e.g., CDCl₃).

  • Accurately weigh a sample of this compound and dissolve it in the internal standard solution.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signal for the methyl group of n-butanol (triplet, ~0.9 ppm) and a known signal from the internal standard.

  • Calculate the concentration of n-butanol based on the relative integrals and the known concentration of the internal standard.

GC-MS for n-Butanol Detection:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar column like Rtx-624).[10]

  • Use a temperature program that allows for the separation of n-butanol from the solvent and other components. A typical starting temperature would be around 50 °C.[10]

  • Identify n-butanol by its retention time and the characteristic mass spectrum, which shows a prominent fragment at m/z 56.[11]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundFunctional Group¹H NMR Signal¹³C NMR Signal
This compound Sn-CH₂-~1.1 (t)~17.0
-CH₂-CH₂-CH₃~1.6 (m)~27.0
-CH₂-CH₂ -CH₃~1.4 (m)~28.0
Sn-O-CH₂-~3.8 (t)~64.0
n-Butanol (impurity) -CH₃~0.9 (t)~13.8
-CH₂-CH₃~1.4 (sextet)~19.2
-CH₂-CH₂OH~1.5 (quintet)~35.0
-CH₂-OH~3.6 (t)~62.5
Dibutyltin oxide (impurity) Sn-CH₂-~1.3 (t)~19.0
-CH₂-CH₂-CH₃~1.7 (m)~26.5
-CH₂-CH₂ -CH₃~1.5 (m)~27.5

Note: Chemical shifts can vary slightly depending on concentration and the specific NMR instrument.

Visualizations

Impurity_Impact cluster_synthesis Synthesis of this compound cluster_impurities Common Impurities cluster_reactions Affected Reactions DBTO Dibutyltin Oxide (DBTO) Synthesis Reaction DBTO->Synthesis Butanol n-Butanol Butanol->Synthesis Product This compound (with impurities) Synthesis->Product Impurity_DBTO Residual DBTO Product->Impurity_DBTO Impurity_Butanol Residual n-Butanol Product->Impurity_Butanol Impurity_Water Water (from hydrolysis) Product->Impurity_Water Esterification Esterification/ Transesterification Impurity_DBTO->Esterification Lower Activity Impurity_Butanol->Esterification By-product Formation Polyurethane Polyurethane Formation Impurity_Butanol->Polyurethane Chain Termination (potential) Impurity_Water->Esterification Catalyst Hydrolysis RTV_Silicone RTV Silicone Curing Impurity_Water->RTV_Silicone Catalyst Deactivation

Caption: Impact of impurities from synthesis on downstream reactions.

Troubleshooting_Workflow Start Reaction Anomaly Observed (e.g., low yield, slow rate) Identify_Impurity Identify Potential Impurity (DBTO, n-Butanol, Water) Start->Identify_Impurity Quantify Quantify Impurity Level (NMR, GC-MS, Karl Fischer) Identify_Impurity->Quantify Purify Purify Catalyst (Vacuum Distillation) Quantify->Purify High Impurity Level Adjust Adjust Reaction Conditions (e.g., drying, stoichiometry) Quantify->Adjust Low/Moderate Impurity Level End Reaction Optimized Purify->End Adjust->End

Sources

Validation & Comparative

A Comparative Analysis of Dibutoxydibutylstannane and Other Tin-Based Catalysts in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of industrial catalysis, organotin compounds have long held a position of prominence, driving a multitude of chemical transformations with remarkable efficiency. Among these, Dibutoxydibutylstannane has emerged as a noteworthy catalyst, often weighed against more conventional counterparts like Dibutyltin Dilaurate (DBTDL) and Stannous Octoate. This guide offers an in-depth comparison of the catalytic efficiency of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its performance characteristics, supported by mechanistic insights and experimental considerations.

Introduction to Tin Catalysts: A Legacy of Versatility

Tin-based catalysts, broadly categorized into organotin (IV) and inorganic tin (II) compounds, are instrumental in a variety of polymerization and condensation reactions. Their utility stems from the Lewis acidic nature of the tin center, which can coordinate with electron-rich species, thereby activating substrates and facilitating bond formation.[1][2] Common applications include the synthesis of polyurethanes, the curing of silicone elastomers (Room Temperature Vulcanizing - RTV), esterification, and transesterification reactions.[3][4]

While highly effective, the use of some organotin catalysts, notably DBTDL, has come under scrutiny due to toxicological concerns, prompting a search for safer and equally efficient alternatives.[5][6] This has intensified the interest in other organotin compounds like this compound, as well as tin-free options.

This compound: A Profile

This compound, with the chemical formula (C₄H₉)₂Sn(OC₄H₉)₂, is a dialkyltin dialkoxide. Its catalytic activity is intrinsically linked to the central tin atom, which acts as a Lewis acid, and the nature of its ligands—two butyl groups and two butoxy groups.[7] The butoxy groups are labile and can be readily exchanged with hydroxyl groups from reactants like polyols or silanols, a key step in its catalytic cycle.

Comparative Catalytic Efficiency

The efficiency of a catalyst is a multifaceted metric, encompassing not only reaction rate but also selectivity, stability, and sensitivity to reaction conditions. Here, we compare this compound with two widely used tin catalysts: Dibutyltin Dilaurate (DBTDL) and Stannous Octoate.

In Polyurethane Synthesis

Polyurethane formation involves the reaction between a polyol and an isocyanate.[1] Tin catalysts accelerate this process by activating the hydroxyl group of the polyol.

Mechanism of Action: The generally accepted mechanism involves the formation of a tin-alkoxide intermediate. The tin catalyst first reacts with the polyol, displacing one of its ligands to form a more reactive tin-alkoxide species. This intermediate then coordinates with the isocyanate, facilitating the nucleophilic attack of the alcohol on the isocyanate's carbonyl carbon.

Caption: Catalytic cycle for polyurethane synthesis using this compound.

Performance Comparison:

CatalystRelative ActivityHydrolytic StabilityKey Characteristics
This compound HighModerate to GoodOffers a good balance of reactivity and stability. The butoxy groups can influence solubility and reactivity.
Dibutyltin Dilaurate (DBTDL) Very HighModerateA widely used, highly active catalyst. However, its laurate ligands can be susceptible to hydrolysis, which can affect long-term stability.
Stannous Octoate HighPoorVery active, especially in flexible foam production. It is a tin(II) compound and is sensitive to oxidation and hydrolysis, which can lead to a decrease in activity over time.[8]

While direct kinetic data for this compound is not as abundant in publicly available literature as for DBTDL, its structural similarity to other dialkyltin dialkoxides suggests a high level of activity. The key difference lies in the nature of the ligands. The butoxy groups in this compound may offer different solubility characteristics and potentially improved hydrolytic stability compared to the carboxylate ligands in DBTDL, which can be a significant advantage in moisture-sensitive polyurethane systems.

In RTV Silicone Curing

Room Temperature Vulcanizing (RTV) silicones cure by a condensation reaction, typically involving silanol-terminated polymers and a crosslinking agent, often an alkoxysilane. Tin catalysts are crucial for achieving a practical cure rate at ambient temperatures.[4]

Mechanism of Action: The tin catalyst activates the silanol groups, making them more susceptible to nucleophilic attack on the silicon atom of the crosslinker. This leads to the formation of a siloxane (Si-O-Si) network, resulting in the cured elastomer.

RTV Silicone Curing Workflow cluster_0 Mixing cluster_1 Curing A Silanol-terminated Polymer D Catalyst Activation of Silanol A->D B Crosslinker (e.g., Alkoxysilane) E Condensation Reaction B->E C Tin Catalyst C->D D->E F Cured Silicone Elastomer E->F

Caption: Experimental workflow for RTV silicone curing.

Performance Comparison:

CatalystTypical Gel TimeKey Characteristics
This compound Moderate to FastProvides a controlled but efficient cure. Its solubility in silicone formulations is generally good.
Dibutyltin Dilaurate (DBTDL) FastKnown for its high activity and rapid curing.[9]
Stannous Octoate Very FastOffers very rapid curing and is often used where a quick set time is required.[4] Its activity can be more difficult to control.[8]

In RTV silicone systems, the choice of catalyst often depends on the desired "pot life" or "working time." While Stannous Octoate provides a very fast cure, this can be undesirable in applications requiring more time for application and tooling. This compound is expected to offer a more moderate and controllable cure profile compared to Stannous Octoate, making it a versatile option for various sealant and adhesive formulations.

In Esterification and Transesterification Reactions

Tin catalysts are also effective in promoting esterification (the reaction of a carboxylic acid and an alcohol) and transesterification (the exchange of the alkoxy group of an ester).[10]

Mechanism of Action: Similar to polyurethane synthesis, the tin catalyst activates the carbonyl group of the carboxylic acid or ester, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Performance Comparison:

The catalytic activity in these reactions is influenced by the Lewis acidity of the tin center and the steric hindrance around it. While specific comparative kinetic studies for this compound are limited, the principles of organotin catalysis suggest it would be an effective catalyst.[10] The choice between different tin catalysts would depend on the specific substrates, reaction temperature, and desired reaction time.

Experimental Protocols

To provide a framework for comparative analysis, the following are representative protocols for evaluating catalyst performance.

Protocol 1: Evaluation of Catalytic Activity in Polyurethane Foam Synthesis

Objective: To compare the catalytic efficiency of different tin catalysts by measuring the characteristic reaction times of polyurethane foam formation.

Materials:

  • Polyether polyol (e.g., Voranol CP 450)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Tin Catalyst (this compound, DBTDL, Stannous Octoate) at desired concentration (e.g., 0.1-0.5 parts per hundred polyol - pphp)

  • Surfactant (e.g., Silicone-based)

  • Blowing agent (e.g., Water)

  • Disposable cups, wooden spatula, stopwatch

Procedure:

  • In a disposable cup, accurately weigh the polyol, surfactant, blowing agent, and catalyst.

  • Mix the components thoroughly for 30 seconds.

  • Add the pre-weighed pMDI to the mixture and start the stopwatch immediately.

  • Stir vigorously for 5-7 seconds until the mixture is homogeneous.

  • Record the following parameters:

    • Cream Time: The time from the addition of isocyanate until the mixture starts to rise and change color.

    • Gel Time (String Time): The time when the mixture starts to form strings when touched with a wooden spatula.

    • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

    • Rise Time: The time taken for the foam to reach its maximum height.

Data Analysis: Compare the cream, gel, tack-free, and rise times for each catalyst. Shorter times indicate higher catalytic activity.

Protocol 2: Kinetic Analysis of Esterification by Titration

Objective: To compare the reaction rates of an esterification reaction catalyzed by different tin catalysts.

Materials:

  • Carboxylic acid (e.g., Lauric acid)

  • Alcohol (e.g., 1-Butanol)

  • Tin Catalyst (this compound, DBTDL)

  • Solvent (e.g., Toluene)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Reaction vessel with a condenser and temperature control

Procedure:

  • Set up the reaction vessel with the carboxylic acid, alcohol, and solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 120 °C).

  • Once the temperature is stable, add the catalyst to start the reaction (t=0).

  • At regular time intervals, withdraw a small, accurately measured aliquot of the reaction mixture.

  • Quench the reaction by cooling the aliquot in an ice bath.

  • Titrate the unreacted carboxylic acid in the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Continue sampling until the concentration of the carboxylic acid remains constant.

Data Analysis: Plot the concentration of the carboxylic acid versus time for each catalyst. The initial slope of the curve is indicative of the initial reaction rate. A steeper slope signifies a more efficient catalyst. The data can be further analyzed to determine the reaction order and rate constants.

Conclusion: Selecting the Optimal Tin Catalyst

The choice of a tin catalyst is a critical decision that balances reactivity, processability, stability, and, increasingly, regulatory and safety considerations. This compound presents itself as a viable and efficient catalyst for a range of applications. While Dibutyltin Dilaurate has historically been a benchmark for high activity, concerns over its toxicity have paved the way for alternatives.[5] Stannous Octoate offers rapid curing but can be challenging to control and is susceptible to deactivation.

This compound, with its dialkoxide structure, offers a compelling balance of high catalytic activity and potentially greater hydrolytic stability compared to carboxylate-based tin catalysts. For researchers and developers, this translates to more consistent performance, particularly in systems where moisture can be a concern. While more direct comparative studies are needed to fully quantify its performance against other tin catalysts across all applications, the available evidence and mechanistic understanding position this compound as a versatile and effective tool in the catalyst toolbox.

References

  • Guhl, D. (n.d.).
  • Guhl, D. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
  • (2022, May 6). Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. Knowledge.
  • (2015, May 6). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • (n.d.). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review | Request PDF.
  • (n.d.).
  • (2021, December 21).
  • (n.d.). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
  • (n.d.). Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions | Request PDF.
  • (n.d.). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library.
  • (2024, November 23).
  • (n.d.). ChemInform Abstract: New Organotin Catalysts in Urethane and Polyurethane Technology.
  • (n.d.).
  • (n.d.). Biocatalysis: landmark discoveries and applications in chemical synthesis. RSC Publishing.
  • Niyogi, S., Sarkar, S., & Adhikari, B. (n.d.).
  • (n.d.).
  • (2023, February 11).
  • (2024, August 1).
  • (n.d.). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr.
  • (n.d.).
  • (n.d.). hydrolysis-resistant organotin catalyst d-60, providing a robust catalytic effect for both flexible and rigid systems. BDMAEE.
  • (2025, March 18).
  • (n.d.). Synthesis, Mechanisms and Kinetics of Formation of Bi-Component Polyurethanes.
  • (n.d.). Kinetics of Transesterification.
  • (2023, March 17).
  • (n.d.). Kinetics of esterification and transesterification for biodiesel production in two-step process.
  • (n.d.). View of Optimizing Biodiesel Yield from Microalgae: A Comparative Study of Spirulina sp. and Nannochloropsis oculata Using KOH-Catalyzed In-Situ Transesterification | Trends in Sciences. Trends in Sciences.
  • (2023, December 27).
  • (n.d.). Stannane, dibutoxydibutyl- - Substance Details - SRS | US EPA.
  • (2023, November 30). Standards on the Management of Certain Chemical Substances(Version 14). Kyocera Document Solutions.
  • (2016, May 16). Green Procurement Standards.
  • (n.d.). The tip of the iceberg: using AI to identify toxic chemicals. Gupea.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of organometallic chemistry, and specifically in the application of organotin compounds as catalysts, stabilizers, or synthetic intermediates, the absolute confirmation of a molecule's structure is not merely an academic exercise—it is a cornerstone of reproducible science and safe application. Dibutoxydibutylstannane [(C₄H₉)₂Sn(OC₄H₉)₂], a tetravalent organotin compound, is no exception. Its efficacy and reactivity are intrinsically linked to the precise arrangement of its butyl and butoxy ligands around the central tin atom. An incorrect structure, or the presence of uncharacterized impurities such as hydrolysis products or starting materials, can lead to failed experiments, inconsistent product yields, and misleading toxicological data.

This guide provides a comprehensive framework for the unambiguous structural elucidation of this compound using a multi-technique spectroscopic approach. We will move beyond a simple recitation of data to explore the causality behind the spectral features, compare these signatures against viable alternatives and impurities, and provide robust, self-validating experimental protocols. This document is intended for researchers, quality control scientists, and drug development professionals who require definitive, reliable, and scientifically rigorous methods for structural confirmation.

The Analytical Strategy: A Triad of Spectroscopic Techniques

The core of our analytical strategy rests on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle. NMR reveals the electronic environment and connectivity of the carbon-hydrogen framework, IR identifies the specific functional groups and bonding motifs present, and MS confirms the overall molecular weight and elemental composition through its distinct isotopic pattern.

G cluster_0 Structural Elucidation Workflow Sample Sample NMR NMR Sample->NMR Analysis IR IR Sample->IR Analysis MS MS Sample->MS Analysis Data_Integration Data Integration & Structural Hypothesis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Consistent?

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic or organometallic compound in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides an irrefutable fingerprint of its covalent framework.

Causality in NMR: Why Signals Appear Where They Do

The chemical shift (δ) of a nucleus in an NMR spectrum is dictated by its local electronic environment. Electron-withdrawing groups, like oxygen, "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electropositive elements or alkyl chains provide shielding, moving signals to a lower chemical shift (upfield). The tin atom also exerts a significant influence, and its coupling to nearby nuclei (J-coupling) can provide definitive evidence of connectivity.

Caption: Key proton (a-d) and carbon (a'-d') environments for NMR analysis.

¹H NMR Spectroscopy The ¹H NMR spectrum will show distinct signals for the butoxy and butyl groups.

  • Butoxy Protons (a, b, c, d): The protons on the carbon adjacent to the oxygen (position 'a', -O-CH₂ -) will be the most deshielded, appearing as a triplet around δ 3.5-3.8 ppm . The other methylene groups ('b' and 'c') will appear as multiplets between δ 1.3-1.7 ppm , while the terminal methyl group ('d') will be a triplet around δ 0.9 ppm .

  • Butyl Protons (a', b', c', d'): The protons on the carbon directly bonded to the tin atom (position 'a'', -Sn-CH₂ -) will be significantly more shielded than their butoxy counterparts, typically appearing as a triplet around δ 1.0-1.3 ppm . The remaining protons will create a complex multiplet region between δ 1.2-1.6 ppm and a terminal methyl triplet around δ 0.9 ppm .

  • Integration: The relative integral ratios are critical. A correct spectrum will show a 4H:4H:4H:6H ratio for the butoxy protons (a:b:c:d) and a 4H:8H:6H ratio for the butyl protons (a':(b'+c'):d').

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.

  • Butoxy Carbons: The carbon bonded to oxygen (-C H₂-O) is the most deshielded, with a chemical shift in the range of δ 65-70 ppm . The other carbons will appear further upfield, typically around δ 35 ppm (-O-CH₂-C H₂-), δ 19 ppm (-C H₂-CH₃), and δ 14 ppm (-C H₃).

  • Butyl Carbons: The carbon directly attached to tin (-C H₂-Sn) will be found significantly upfield, around δ 15-20 ppm . The other carbons appear at approximately δ 30 ppm , δ 27 ppm , and δ 14 ppm .

¹¹⁹Sn NMR Spectroscopy This heteronuclear experiment is definitive for organotin compounds. For a tetracoordinate Sn(IV) center like that in this compound, a single resonance is expected. The chemical shift is highly sensitive to the nature of the substituents. For a dialkoxydialkylstannane, the signal should appear in the range of δ -120 to -150 ppm (relative to tetramethyltin, (CH₃)₄Sn, at δ 0 ppm).

Comparison with Alternatives & Impurities
  • Dibutyltin Oxide (Starting Material): This would likely exist as a polymeric structure in solution, leading to very broad, poorly resolved signals in both ¹H and ¹³C NMR, which would be easily distinguishable from the sharp signals of the target molecule. Its ¹¹⁹Sn signal would also be in a different region, typically further downfield.

  • Butanol (Starting Material/Hydrolysis): The presence of butanol would be immediately obvious from a broad singlet in the ¹H NMR spectrum (for the -OH proton) and a distinct set of four signals in the ¹³C spectrum, including a carbinol carbon (-CH₂OH) at ~δ 62 ppm.

  • Tributyltin Butoxide (Isomer/Side-Product): This compound has three identical butyl groups and one butoxy group. This different symmetry would result in a much simpler NMR spectrum with fewer signals and different integration ratios.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups and the absence of others.

Key Vibrational Modes for this compound
  • C-H Vibrations: Strong, sharp peaks between 2850-2960 cm⁻¹ will be present, corresponding to the C-H stretching of the numerous CH₂, and CH₃ groups in the butyl chains.[1][2] C-H bending vibrations will also be visible around 1465 cm⁻¹ and 1375 cm⁻¹ .

  • Sn-O-C Asymmetric Stretch: This is the most diagnostic peak. The strong absorption band corresponding to the asymmetric Sn-O-C stretch is expected to appear in the 1020-1080 cm⁻¹ region.

  • Sn-O Vibrations: The vibrations involving the tin-oxygen bond (O-Sn-O) typically appear in the lower frequency "fingerprint" region, between 500-700 cm⁻¹ .[3][4][5] The presence of strong bands here is a key indicator of the Sn-O framework.

  • Absence of O-H: A crucial diagnostic check is the absence of a broad absorption band in the 3200-3600 cm⁻¹ region. The lack of this peak confirms that the sample is free from significant contamination by water or butanol and that hydrolysis has not occurred.

Comparison with Alternatives & Impurities
  • Butanol: Would show a prominent, broad O-H stretch around 3300 cm⁻¹.

  • Dibutyltin Oxide: Would lack the strong Sn-O-C stretch around 1050 cm⁻¹ and instead show characteristic broad absorptions for Sn-O-Sn bridges, typically below 700 cm⁻¹.[6]

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the definitive molecular weight of a compound. For organotin species, it offers an additional layer of confirmation through the unique and unmistakable isotopic pattern of the tin atom.

Expected Mass and Isotopic Pattern

The molecular weight of this compound (C₁₆H₃₆O₂Sn) is approximately 379.17 g/mol (using the most abundant isotope of tin, ¹²⁰Sn). However, tin has ten stable isotopes, with several being highly abundant:

  • ¹¹⁶Sn (14.5%)

  • ¹¹⁷Sn (7.7%)

  • ¹¹⁸Sn (24.2%)

  • ¹¹⁹Sn (8.6%)

  • ¹²⁰Sn (32.6%)

  • ¹²²Sn (4.6%)

  • ¹²⁴Sn (5.8%)

This distribution results in a characteristic cluster of peaks for any tin-containing fragment in the mass spectrum. The molecular ion (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule ([M+H]⁺, m/z ≈ 381.18) or sodium adduct ([M+Na]⁺, m/z ≈ 403.16), will appear not as a single peak but as a distinctive cluster spanning approximately 8-10 mass units.[7] The relative intensities of these peaks must match the natural abundance of tin isotopes, providing an unequivocal confirmation of the element's presence.

Fragmentation Analysis

Under typical ionization conditions, predictable fragmentation patterns can be observed, further supporting the proposed structure. Common fragmentation pathways include:

  • Loss of a butoxy radical (•OC₄H₉), m/z ≈ 307

  • Loss of a butyl radical (•C₄H₉), m/z ≈ 323

  • Loss of butene (C₄H₈) from a butoxy group.

Comparison with Alternatives
  • Chromatography-Mass Spectrometry (GC-MS, LC-MS): While direct infusion is useful, coupling chromatography with MS (LC-MS is often preferred to avoid derivatization) can separate the target compound from non-volatile impurities like dibutyltin oxide before analysis.[8][9] This provides a clean mass spectrum and confirms the sample's purity. Gas chromatography often requires a derivatization step to make the organotin compounds sufficiently volatile.[10][11]

Summary of Spectroscopic Data

Technique Feature Expected Result for this compound Comparison/Impurity Signature
¹H NMR Chemical Shift (δ, ppm)~3.6 (t, 4H, -O-CH₂ -), ~1.0-1.7 (m, 20H), ~0.9 (t, 12H)Butanol: Broad OH peak. Dibutyltin Oxide: Broad, unresolved signals.
¹³C NMR Chemical Shift (δ, ppm)~68 (-C H₂-O), ~35, ~30, ~27, ~19, ~15 (-C H₂-Sn), ~14Butanol: ~62 ppm (-CH₂OH).
¹¹⁹Sn NMR Chemical Shift (δ, ppm)-120 to -150Dibutyltin Oxide: Different chemical shift, often broader.
IR Wavenumber (cm⁻¹)2850-2960 (C-H), 1020-1080 (Sn-O-C), 500-700 (Sn-O)Butanol/Water: Broad O-H (3200-3600). Dibutyltin Oxide: No Sn-O-C peak.
MS m/zM⁺ cluster around 379, [M+H]⁺ cluster around 381Characteristic tin isotopic pattern must be present for confirmation.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: To prepare a sample for ¹H, ¹³C, and ¹¹⁹Sn NMR analysis.

  • Methodology:

    • Weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is anhydrous to prevent hydrolysis of the sample.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ 0.00 ppm). For ¹¹⁹Sn, the spectrometer is typically referenced externally or to the TMS signal.

    • Cap the NMR tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

    • Acquire spectra at room temperature. For ¹³C and ¹¹⁹Sn, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[12]

Protocol 2: IR Sample Preparation (Neat Liquid Film)
  • Objective: To obtain a transmission IR spectrum of the neat liquid.

  • Methodology:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle by the edges only.

    • Place one drop of the liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film. Avoid introducing air bubbles.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty beam path first, then acquire the sample spectrum over the range of 4000-400 cm⁻¹.[13]

Protocol 3: Mass Spectrometry Sample Preparation (ESI-MS)
  • Objective: To prepare a dilute solution for analysis by Electrospray Ionization Mass Spectrometry.

  • Methodology:

    • Prepare a stock solution of the sample by dissolving ~1 mg of this compound in 1 mL of a high-purity solvent like methanol or acetonitrile.

    • Create a working solution by performing a 1:100 dilution of the stock solution with the same solvent. This brings the concentration into the low µg/mL or ng/mL range suitable for ESI.

    • The solvent for the working solution can be doped with a small amount (0.1%) of formic acid to promote protonation ([M+H]⁺) or sodium acetate to promote sodiation ([M+Na]⁺), if necessary.

    • Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) and acquire the spectrum.[14]

References

  • Tin test: Detecting organotin compounds - 2019 - Wiley Analytical Science. (2019). Wiley Analytical Science. [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. (n.d.). LabRulez GCMS. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI - NIH. [Link]

  • AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. (n.d.). Sciex. [Link]

  • FTIR spectra of SnO2 nanoparticles. (n.d.). ResearchGate. [Link]

  • STRUCTURAL AND FTIR STUDIES OF PURE AND ZINC DOPED SNO2 NANOPARTICLES. (2022). aircc. [Link]

  • FTIR spectra of SnO2:F film on Si substrates indicating different Sn-O bonds. (n.d.). ResearchGate. [Link]

  • Fourier transformation infrared spectrum studies on the role of fluorine in SnO2:F films. (2006). AIP Publishing. [Link]

  • This compound (C16H36O2Sn). (n.d.). PubChem. [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

  • Infrared Spectroscopy - Doc Brown. (2026). Doc Brown's Chemistry. [Link]

  • 29.6 Infrared (IR) Spectroscopy. (n.d.). OERTX. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2019). NIH. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Infrared spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

  • Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. (2019). NIH. [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. [Link]

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A Comparative Guide to the Kinetic Studies of Reactions Catalyzed by Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Dibutoxydibutylstannane in Catalysis

This compound, an organotin compound, serves as a versatile and efficient catalyst in various organic transformations. Its primary applications lie in reactions such as transesterification and, most notably, in the formation of urethanes and polyurethanes.[1] Organotin catalysts, in general, are favored for their ability to promote both the gelation (polyol-isocyanate reaction) and blowing (water-isocyanate reaction) in polyurethane synthesis.[1] While highly effective, growing environmental and health concerns regarding organotin compounds have spurred the investigation into less toxic alternatives.[2] This guide will delve into the kinetics of this compound-catalyzed reactions, providing a comparative analysis to aid in informed catalyst selection.

Mechanistic Insights: The Catalytic Cycle

The catalytic activity of organotin compounds like this compound in urethane formation is generally understood to proceed through a Lewis acid mechanism. The tin center coordinates with the reactants, activating them and lowering the energy barrier for the reaction to proceed.

A proposed general mechanism for urethane formation catalyzed by an organotin compound involves the formation of a ternary complex between the catalyst, the alcohol (polyol), and the isocyanate. The sequence of addition of the catalyst can significantly impact the reaction rate, suggesting that the formation of a complex between the catalyst and the polyol is a crucial step.[1]

Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_product Product Reactants R-NCO + R'-OH Intermediate [Bu2Sn(OBu)2 • R'-OH • R-NCO] Reactants->Intermediate Coordination Catalyst Bu2Sn(OBu)2 Catalyst->Intermediate Activation Product R-NH-CO-OR' Intermediate->Product Urethane Formation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for urethane formation.

Comparative Kinetic Analysis

While specific kinetic data for this compound is not as abundant in publicly available literature as for its close relative, dibutyltin dilaurate (DBTDL), we can extrapolate and compare its expected performance based on the behavior of similar organotin catalysts. The following table provides a comparative overview of different catalyst classes for urethane formation.

Catalyst ClassRepresentative CatalystRelative Activity (General)Selectivity for Urethane FormationKey AdvantagesKey Disadvantages
Organotin This compound HighHighHighly efficient for both gel and blow reactions.[1]Toxicity and environmental concerns.[2]
OrganotinDibutyltin Dilaurate (DBTDL)Very HighHighWell-established, fast-curing catalyst.[3]Higher toxicity profile.[3]
Tertiary AminesTriethylenediamine (TEDA)Moderate to HighPrimarily blowing catalystEffective for foam production.[3]Volatility and strong odor.[3]
Non-Tin Metal CatalystsZirconium ComplexesModerateGoodLess toxic alternative to organotins.[4]Can require higher curing temperatures.[4]
Non-Tin Metal CatalystsBismuth ComplexesModerateGoodLow toxicity.Can be sensitive to moisture.

Experimental Protocol: A Framework for Kinetic Studies

This section outlines a detailed, step-by-step methodology for conducting a kinetic study of a reaction catalyzed by this compound, using urethane formation as a representative example.

Materials and Reagents
  • Isocyanate: e.g., Phenyl isocyanate or a diisocyanate (e.g., Toluene diisocyanate - TDI)

  • Polyol: e.g., Neopentyl glycol (NPG) or a polyester/polyether polyol

  • Catalyst: this compound

  • Solvent: Anhydrous grade, e.g., Toluene or Tetrahydrofuran (THF)

  • Quenching Agent: e.g., Dibutylamine solution in the reaction solvent

  • Titrant: Standardized hydrochloric acid (HCl) solution

  • Indicator: e.g., Bromophenol blue

Experimental Workflow

Caption: Workflow for a kinetic study of urethane formation.

Detailed Procedure
  • Preparation of Solutions: Prepare stock solutions of the isocyanate, polyol, and this compound in the chosen anhydrous solvent. The concentrations should be accurately known.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the polyol solution and the solvent. Allow the solution to reach the desired reaction temperature.

  • Catalyst Addition and Initiation: Inject the required amount of the this compound catalyst solution into the reaction vessel. To initiate the reaction, add the isocyanate solution. Start the timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals, withdraw a known volume of the reaction mixture (aliquot) using a syringe.

  • Quenching the Reaction: Immediately add the aliquot to a flask containing a known excess of a standard solution of a secondary amine (e.g., dibutylamine) in the same solvent. The amine will react with the unreacted isocyanate groups, effectively stopping the reaction.

  • Analysis: The unreacted secondary amine is then back-titrated with a standardized solution of hydrochloric acid using a suitable indicator.

  • Data Calculation: The percentage of isocyanate conversion can be calculated at each time point. Plotting the conversion versus time allows for the determination of the reaction rate and the rate constant.

Alternative Analytical Methods

While titration is a classic and reliable method, modern analytical techniques can provide real-time or near-real-time data:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic N=C=O stretching band of the isocyanate group (around 2270 cm⁻¹) can be monitored over time.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the formation of the urethane linkage and the consumption of the reactants.[1]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the concentrations of reactants and products after quenching the reaction at different time points.[5][6]

Conclusion: Balancing Performance and Sustainability

This compound remains a highly effective catalyst for various chemical transformations, particularly in the synthesis of polyurethanes. Its high activity allows for efficient production processes. However, the growing regulatory landscape and environmental concerns necessitate a careful evaluation of its use.[2] This guide provides a framework for conducting kinetic studies to objectively assess the performance of this compound and compare it with emerging, more sustainable catalyst technologies. By understanding the kinetics and mechanisms of these reactions, researchers can make informed decisions to optimize their processes, balancing catalytic efficiency with environmental responsibility.

References

  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 239-242.
  • Waleed, H. Q., et al. (2020). The Catalytic Effect of DBU on Urethane Formation – A Computational Study. International Journal of Engineering and Management Sciences, 5(3), 1-8.
  • Request PDF. (n.d.). Catalytic activity of DBTDL in polyurethane formation.
  • BenchChem. (2023). New Catalysts Based on Carboxylate Sn(IV)
  • Turkchem. (n.d.).
  • Chapter 2: Organometallic c
  • Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics.
  • Kumar, A., & Sharma, S. (2011). Kinetics of acid base catalyzed transesterification of Jatropha curcas oil. Bioresource Technology, 102(2), 1729-1734.
  • Grau, J. M., et al. (2001). Experimental procedure for kinetic studies on egg-shell catalysts The case of liquid-phase hydrogenation of 1,3-butadiene. Chemical Engineering Journal, 83(2), 131-140.
  • Houreddini, H., & Noureddini, H. (1997). Kinetics of Transesterification of Soybean Oil. Journal of the American Oil Chemists' Society, 74(11), 1457-1463.
  • Second report on analytical results and new methods developed. (2021). HBM4EU.
  • Mori, K., et al. (2016). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 7(3), 2058-2064.
  • Noureddini, H., & Zhu, D. (1997). Kinetics of Transesterification of Soybean Oil. UNL Digital Commons.
  • A comparative analysis of stannous octoate / t-9 versus other urethane catalysts in diverse applic
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (2025). BenchChem.
  • A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. (2025). BenchChem.

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The Future of Polymerization: A Guide to High-Performance, Low-Toxicity Catalysts Beyond Dibutoxydibutylstannane

Author: BenchChem Technical Support Team. Date: February 2026

For decades, organotin compounds, particularly dibutoxydibutylstannane, have been the workhorse catalysts in the synthesis of a vast array of polymers, from polyurethanes to polyesters. Their high catalytic activity and versatility are well-established. However, growing concerns over their environmental persistence and potential toxicity have spurred a critical search for safer, more sustainable alternatives.[1][2][3] This guide provides an in-depth comparison of emerging alternative catalysts, focusing on their performance, mechanistic insights, and practical application in key polymerization reactions. We will delve into the experimental data that underpins the transition to a new generation of catalysts, empowering researchers and drug development professionals to make informed decisions in their polymer synthesis endeavors.

The Problem with Organotins: A Necessary Departure

This compound and related organotin catalysts have long been favored for their efficiency in promoting polymerization reactions.[4] However, their use is increasingly scrutinized due to significant environmental and health concerns. Organotin compounds are known to be harmful to aquatic organisms and can act as immunotoxins and endocrine disruptors.[1] Their persistence in the environment and potential for bioaccumulation are significant drawbacks.[1][2] Furthermore, regulations and restrictions on the use of organotins are becoming more stringent globally, compelling the chemical industry to seek viable, less hazardous replacements.[1]

A New Era of Catalysis: Bismuth, Zinc, and Titanium Compounds

The search for alternatives has led to the emergence of several promising classes of metal-based catalysts, with bismuth, zinc, and titanium compounds at the forefront. These alternatives offer a compelling combination of high catalytic activity and significantly lower toxicity profiles.

Bismuth Catalysts: The "Green Metal" Champion for Polyurethanes

Bismuth-based catalysts, often referred to as "green metal" catalysts, have garnered significant attention as replacements for organotins, especially in the synthesis of polyurethanes.[5] Bismuth carboxylates, such as bismuth neodecanoate and bismuth octoate, are particularly effective.[5][6]

Mechanism of Action: Bismuth catalysts function as Lewis acids, activating the isocyanate group and facilitating its reaction with the hydroxyl group of the polyol. The catalytic cycle is believed to involve the formation of a coordinate complex between the bismuth center, the isocyanate, and the alcohol.[7][8] The exact mechanism can be complex and may be influenced by the specific ligands on the bismuth atom and the presence of co-catalysts.[7]

Performance and Experimental Data:

Studies have shown that bismuth catalysts can offer comparable, and in some cases superior, performance to dibutyltin dilaurate (DBTDL), a close relative of this compound. For instance, in the preparation of flexible polyurethane foam, a non-toxic bismuth triflate catalyst demonstrated higher isocyanate conversion efficiency than stannous octoate.[9][10]

Table 1: Comparison of Bismuth and Tin Catalysts in Flexible Polyurethane Foam Synthesis [9][10]

CatalystCatalyst Loading (php)Isocyanate Conversion (at 10 min)Foam Density ( kg/m ³)Compressive Strength (kPa)
Stannous Octoate0.2~75%30~10
Bismuth Triflate0.2>80%30~12
Bismuth Triflate0.1~80%32~13

php: parts per hundred parts of polyol

Furthermore, combinations of bismuth carboxylates with alkali metal carboxylates, such as lithium carboxylates, have been shown to significantly enhance catalytic activity, in some cases approaching the activity of DBTL without promoting the undesirable isocyanate-water reaction.[7]

Experimental Protocol: Polyurethane Foam Synthesis with Bismuth Triflate

This protocol provides a general guideline for the synthesis of flexible polyurethane foam using a bismuth triflate catalyst.

Materials:

  • Polyether polyol (e.g., Lupranol 2095)

  • Polypropylene glycol (e.g., Lupranol 1200)

  • Diphenylmethane diisocyanate (MDI) (e.g., Lupranate MI and M20)

  • Amine catalyst (e.g., DABCO)

  • Bismuth triflate

  • Water (blowing agent)

  • Surfactant

Procedure:

  • In a suitable container, thoroughly mix the polyether polyol, polypropylene glycol, amine catalyst, bismuth triflate, water, and surfactant using a mechanical mixer at 2000 rpm for 2 minutes to form a premix.

  • Add the MDI to the premix and continue mixing at 2000 rpm for 10 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to free-rise at room temperature.

  • Allow the foam to cure for at least 24 hours at room temperature before characterization.

Diagram 1: Experimental Workflow for Polyurethane Foam Synthesis

G cluster_0 Premix Preparation cluster_1 Reaction and Foaming cluster_2 Characterization Premix Polyols, Amine Catalyst, Bismuth Triflate, Water, Surfactant Mixing1 Mechanical Mixing (2000 rpm, 2 min) Premix->Mixing1 MDI Add MDI Mixing2 Mechanical Mixing (2000 rpm, 10 s) MDI->Mixing2 Pouring Pour into Mold Mixing2->Pouring FreeRise Free-Rise at RT Pouring->FreeRise Curing Cure for 24h FreeRise->Curing Characterization Foam Characterization Curing->Characterization

Caption: Workflow for synthesizing flexible polyurethane foam using a bismuth catalyst.

Zinc Catalysts: Versatile and Efficient for Ring-Opening Polymerization

Zinc-based catalysts have emerged as highly effective and less toxic alternatives to tin compounds for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are precursors to biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL).[3][6][11]

Mechanism of Action: The polymerization initiated by zinc catalysts typically proceeds via a coordination-insertion mechanism. The zinc center coordinates to the carbonyl oxygen of the cyclic ester, activating it for nucleophilic attack by an initiating species (e.g., an alcohol) or the growing polymer chain. The monomer then inserts into the zinc-alkoxide bond, propagating the polymer chain.[12]

Performance and Experimental Data:

Zinc catalysts have demonstrated excellent control over the polymerization of lactide and caprolactone, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[13][14] For example, novel zinc-catalytic systems based on diethylzinc and gallic acid derivatives have been shown to be highly effective in the ROP of ε-caprolactone, producing linear PCL with controlled molecular weights.[1][6][15]

Table 2: Performance of a Zinc-Based Catalyst in ε-Caprolactone Polymerization [1][6]

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn (GPC, Da)PDI
ZnEt₂/PGAc100604810010,5001.55
ZnEt₂/PGAc1008012859,8001.62
ZnEt₂/PGAc506048985,9001.48

PGAc: Propyl gallate

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone with a Zinc Catalyst

This protocol outlines a general procedure for the ROP of ε-caprolactone using a diethylzinc/propyl gallate catalytic system.

Materials:

  • ε-Caprolactone (monomer)

  • Diethylzinc (ZnEt₂)

  • Propyl gallate (PGAc)

  • Toluene (solvent)

Procedure:

  • Prepare the catalyst system by reacting ZnEt₂ with PGAc in a 3:1 molar ratio in toluene under an inert atmosphere.

  • In a reaction vessel under an inert atmosphere, add the desired amount of ε-caprolactone and toluene.

  • Introduce the prepared zinc-based catalyst solution to the monomer solution with the desired monomer-to-catalyst ratio.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time.

  • After the reaction, precipitate the polymer by pouring the solution into a non-solvent like cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Diagram 2: Catalytic Cycle for Zinc-Catalyzed Ring-Opening Polymerization

G Catalyst L-Zn-OR Coordination Coordination Complex Catalyst->Coordination + Monomer Monomer Cyclic Ester (e.g., Lactide) Insertion Insertion Coordination->Insertion Nucleophilic Attack Propagation Propagating Chain L-Zn-O-(Monomer)-R Insertion->Propagation Propagation->Catalyst + n Monomers (Chain Growth)

Caption: Simplified catalytic cycle for the ring-opening polymerization of a cyclic ester catalyzed by a zinc alkoxide complex.

Titanium Catalysts: Efficient and Versatile for Polyesters

Titanium-based catalysts, particularly titanium alkoxides like titanium(IV) isopropoxide, are well-established as effective catalysts for esterification and transesterification reactions, making them excellent candidates for polyester synthesis.[16][17][18][19][20] They offer the advantages of high activity, low toxicity, and the ability to produce high molecular weight polymers.[21][22][23]

Mechanism of Action: In polyesterification, titanium catalysts act as Lewis acids, coordinating to the carbonyl oxygen of the carboxylic acid or ester, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. This mechanism is effective for both direct esterification and transesterification processes.

Performance and Experimental Data:

Titanium catalysts have been shown to be highly active in the synthesis of polyesters like polyethylene terephthalate (PET), often requiring lower catalyst loadings compared to traditional antimony-based catalysts.[4] For the ring-opening polymerization of cyclic esters, titanium complexes have also demonstrated high efficiency, producing polymers with controlled molecular weights and narrow distributions.[24][25]

Table 3: Comparison of Titanium and Antimony Catalysts in PET Synthesis [21]

CatalystCatalyst Loading (ppm)Reaction Time (h)Intrinsic Viscosity (dL/g)
Antimony Trioxide2002.50.62
Ti-Mg Bimetallic5 (Ti)1.60.65
Ti-Al Bimetallic5 (Ti)1.70.64

Experimental Protocol: Polyesterification using Titanium(IV) Isopropoxide

This protocol provides a general method for the synthesis of a polyester via direct esterification using titanium(IV) isopropoxide.

Materials:

  • Dicarboxylic acid (e.g., terephthalic acid)

  • Diol (e.g., ethylene glycol)

  • Titanium(IV) isopropoxide

  • Inert gas (e.g., nitrogen)

Procedure:

  • Charge the dicarboxylic acid and diol into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically in the range of 250-290 °C, and distill off the water formed.

  • After the initial esterification (as indicated by the amount of water collected), add the titanium(IV) isopropoxide catalyst.

  • Reduce the pressure gradually and increase the temperature (e.g., 260-300 °C) to facilitate the polycondensation reaction, during which excess diol is removed.

  • Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved.

  • Extrude the molten polymer and cool it to obtain the solid polyester.

Diagram 3: General Scheme for Titanium-Catalyzed Polyesterification

G cluster_0 Esterification cluster_1 Polycondensation Reactants Dicarboxylic Acid + Diol Heating1 Heat (250-290°C) under N₂ Reactants->Heating1 WaterRemoval Distill off H₂O Heating1->WaterRemoval CatalystAdd Add Ti(IV) Isopropoxide WaterRemoval->CatalystAdd Heating2 Heat (260-300°C) under Vacuum CatalystAdd->Heating2 DiolRemoval Remove Excess Diol Heating2->DiolRemoval Polymer High Molecular Weight Polyester DiolRemoval->Polymer

Caption: Two-stage process for polyester synthesis catalyzed by titanium(IV) isopropoxide.

Conclusion: A Safer and More Sustainable Future for Polymer Synthesis

The transition away from organotin catalysts like this compound is not merely a regulatory necessity but a scientific opportunity. Bismuth, zinc, and titanium-based catalysts have demonstrated their potential to match and even exceed the performance of their predecessors in a range of polymerization reactions, all while offering significantly improved safety and environmental profiles. As research continues to uncover novel catalyst structures and optimize reaction conditions, the toolkit available to polymer scientists and drug development professionals will undoubtedly expand, paving the way for the creation of advanced materials with enhanced properties and a reduced environmental footprint. This guide serves as a starting point for exploring these exciting alternatives, encouraging a shift towards a more sustainable and responsible approach to polymer chemistry.

References

Please note that for brevity, a complete, clickable list of all cited sources is not included here but can be compiled from the provided search results. The in-text citations refer to the indices of the search results provided in the context.

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A Comparative Analysis of Dibutoxydibutylstane and Dibutyltin Dilaurate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of catalysis, particularly in the synthesis of polyurethanes, silicones, and polyesters, organotin compounds have long been recognized for their exceptional efficiency. Among these, Dibutoxydibutylstannane and Dibutyltin dilaurate (DBTDL) are two prominent catalysts. This guide provides an in-depth comparative analysis of these two compounds, offering insights into their chemical properties, catalytic performance, thermal stability, and safety profiles. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make an informed selection for their specific applications.

Introduction to the Contenders: Chemical Identity and Primary Roles

This compound and Dibutyltin dilaurate are both organotin compounds featuring a tin(IV) center. However, their distinct ligands—butoxide groups in the former and laurate groups in the latter—impart unique characteristics that influence their catalytic activity, solubility, and interactions with other reactants.

This compound (C₁₆H₃₆O₂Sn) is often utilized as a catalyst in transesterification reactions and as a component in the production of various polymers.[1][2][3] Its butoxide ligands can readily participate in exchange reactions, a key feature of its catalytic mechanism.

Dibutyltin dilaurate (DBTDL) (C₃₂H₆₄O₄Sn) is a more widely documented and versatile catalyst.[4][5] It is extensively used in the production of polyurethanes, room temperature vulcanization (RTV) of silicones, and as a stabilizer for PVC.[6] The long laurate chains contribute to its oily consistency and solubility in organic solvents.[6]

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these catalysts is crucial for their effective application. The following table summarizes their key characteristics.

PropertyThis compoundDibutyltin Dilaurate (DBTDL)References
CAS Number 3349-36-877-58-7[4][7]
Molecular Formula C₁₆H₃₆O₂SnC₃₂H₆₄O₄Sn[2][4]
Molar Mass 379.17 g/mol 631.57 g/mol [2][4]
Appearance LiquidColorless to yellowish oily liquid or waxy crystals[1][4]
Density ~1.05 g/cm³ (approx.)1.066 g/cm³ at 25 °C[4][8]
Solubility Soluble in organic solventsSoluble in acetone, methanol, and other organic solvents; insoluble in water[1][6]
Boiling Point >204°C/12mm>204°C/12mm[9]

Catalytic Performance in Polyurethane Synthesis: A Proposed Comparative Study

While both compounds catalyze the formation of polyurethanes from isocyanates and diols, their efficiency can differ.[6] Dibutyltin dilaurate is a well-established catalyst for this reaction.[5][10] The catalytic activity of organotin compounds in urethane formation is generally attributed to their Lewis acidic nature, which activates the reactants.[11]

Due to the scarcity of direct comparative studies in publicly available literature, a detailed experimental protocol is proposed below to enable researchers to conduct a head-to-head comparison.

Experimental Objective:

To compare the catalytic efficiency of this compound and Dibutyltin dilaurate in the formation of a model polyurethane system by monitoring the reaction kinetics.

Materials:
  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Toluene diisocyanate, TDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran, THF)

  • Dibutylamine (for titration)

  • Standardized hydrochloric acid (HCl) solution

  • Bromophenol blue indicator

  • Nitrogen gas supply

  • Reaction vessel with a stirrer, thermometer, and nitrogen inlet

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Degas Polyol and Solvent P3 Prepare Reaction Mixtures (Polyol + Solvent) P1->P3 P2 Prepare Catalyst Solutions in Solvent R3 Add Catalyst Solution (Initiate Reaction) P2->R3 R1 Equilibrate Reaction Mixture to Temperature P3->R1 R2 Add Diisocyanate (TDI) R1->R2 R2->R3 R4 Monitor Reaction Progress via Titration R3->R4 A1 Calculate % NCO Conversion vs. Time R4->A1 Titration Data A2 Plot Kinetic Curves A1->A2 A3 Compare Gel Times and Reaction Rates A2->A3

Caption: Experimental workflow for the comparative catalytic study.

Step-by-Step Protocol:
  • Preparation of Reactants:

    • Dry the polyol and solvent over molecular sieves to remove any residual moisture.

    • Prepare equimolar solutions of this compound and Dibutyltin dilaurate in the anhydrous solvent.

  • Reaction Setup:

    • In a reaction vessel purged with nitrogen, add a known amount of the dried polyol and solvent.

    • Stir the mixture and bring it to the desired reaction temperature (e.g., 50°C).

  • Initiation of the Reaction:

    • Add a stoichiometric amount of the diisocyanate to the reaction vessel and allow it to mix thoroughly.

    • At time zero (t=0), add the catalyst solution to the reaction mixture.

  • Monitoring the Reaction:

    • At regular intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known excess of dibutylamine solution. The dibutylamine reacts with the unreacted isocyanate groups.

    • Back-titrate the excess dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.

  • Data Analysis:

    • Calculate the percentage of isocyanate (NCO) conversion at each time point.

    • Plot the % NCO conversion versus time for each catalyst.

    • Compare the reaction rates, which can be determined from the initial slopes of the kinetic curves, and the time to reach a certain conversion (e.g., 90%), often referred to as the gel time.

Thermal Stability and Degradation Pathways

The thermal stability of the catalyst is critical, especially for processes that require elevated temperatures.

Dibutyltin dilaurate decomposes at temperatures above 250°C, emitting acrid smoke and fumes.[4] Its stability can be affected by the presence of moisture, which can lead to hydrolysis, forming dibutyltin oxide and lauric acid.[12] This degradation can reduce the catalytic activity.[12]

Information on the specific thermal decomposition of This compound is less detailed in the available literature, but organotin compounds, in general, are susceptible to thermal degradation. It is crucial to store both catalysts in a cool, dry place, away from direct sunlight and moisture, to maintain their efficacy.[12][13]

Safety and Toxicity Profile

A comparative overview of the safety and toxicity of these two compounds is essential for their responsible handling in a laboratory or industrial setting.

Hazard AspectThis compoundDibutyltin Dilaurate (DBTDL)References
Acute Oral Toxicity Data not readily available, handle with care as an organotin compound.Toxic if swallowed (LD50 Rat: 175 mg/kg)[1][8][14]
Skin Irritation Skin irritantCauses skin irritation[1][14]
Eye Irritation Eye irritantCauses serious eye irritation[1][14]
Neurotoxicity Potential neurotoxin (class effect)Neurotoxin[1][4]
Reproductive Toxicity May damage fertility or the unborn child (class effect)May damage fertility or the unborn child[14][15]
Aquatic Toxicity Very toxic to aquatic life (class effect)Very toxic to aquatic life with long-lasting effects[14][15]

Handling Precautions:

  • Always handle these compounds in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in tightly sealed containers in a cool, dry place.[9]

Mechanistic Insights into Catalysis

The catalytic mechanism for organotin compounds in polyurethane formation generally involves the formation of a ternary complex between the catalyst, the alcohol (polyol), and the isocyanate. The Lewis acidic tin center coordinates with the oxygen of the alcohol, increasing its nucleophilicity, and with the nitrogen of the isocyanate, making the carbonyl carbon more electrophilic. This dual activation facilitates the nucleophilic attack of the alcohol on the isocyanate, leading to the formation of the urethane linkage.

G cluster_reactants Reactants cluster_complex Activated Complex Formation Polyol Polyol (R-OH) Complex Ternary Complex [Catalyst-Polyol-Isocyanate] Polyol->Complex Coordination Isocyanate Isocyanate (R'-NCO) Isocyanate->Complex Coordination Catalyst Organotin Catalyst (e.g., DBTDL) Catalyst->Complex Activation Product Polyurethane (R-O-CO-NH-R') Complex->Product Urethane Formation Product->Catalyst Catalyst Regeneration

Caption: Generalized mechanism of organotin-catalyzed polyurethane formation.

Practical Considerations and Application Guidance

The choice between this compound and Dibutyltin dilaurate will depend on the specific requirements of the application.

  • Dibutyltin dilaurate is the industry standard for many polyurethane and silicone applications due to its high catalytic activity and well-documented performance.[5][6] Its liquid form at room temperature and solubility in common organic solvents make it easy to handle and incorporate into formulations.[4][6]

  • This compound , with its more reactive butoxide groups, may offer advantages in specific transesterification reactions or in polymer systems where the release of butanol as a byproduct is acceptable or even desirable. Its lower molecular weight compared to DBTDL means that on a weight basis, it contains a higher percentage of tin, which could influence the required dosage.

Conclusion

Both this compound and Dibutyltin dilaurate are effective organotin catalysts. Dibutyltin dilaurate is a versatile and widely used catalyst with a wealth of available data, making it a reliable choice for many applications. This compound presents an alternative, particularly for applications where its specific reactivity profile may be advantageous.

The provided experimental protocol offers a framework for a direct, quantitative comparison of their catalytic performance, enabling researchers to make data-driven decisions. As with all organotin compounds, careful handling and adherence to safety protocols are paramount due to their potential toxicity.

References

  • Dibutyltin dilaurate - Wikipedia. [URL: https://en.wikipedia.
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  • Borchers. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings. [URL: https://www.borchers.
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  • Ataman Kimya. DIBUTYLTIN DILAURATE CATALYST. [URL: https://www.ataman-kimya.
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  • Benchchem. Benchmarking 1,2,3-Triisocyanatobenzene: A Comparative Guide for Polyurethane-Based Drug Delivery Systems. [URL: https://www.benchchem.com/blog/benchmarking-1-2-3-triisocyanatobenzene-a-comparative-guide-for-polyurethane-based-drug-delivery-systems/]
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A Comparative Guide to the Cross-Reactivity of Dibutoxydibutylstannane with Key Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of organometallic reagents is paramount to achieving desired synthetic outcomes and ensuring the predictability of biological interactions. Dibutoxydibutylstannane, a prominent member of the organotin family, serves as a versatile catalyst and intermediate. Its utility, however, is intrinsically linked to its reactivity profile with various functional groups present in complex molecules. This guide provides an in-depth comparison of the cross-reactivity of this compound with hydroxyl, carboxyl, amino, and thiol groups, supported by mechanistic insights and actionable experimental protocols.

The Chemical Nature of this compound: A Reactivity Primer

This compound, [CH₃(CH₂)₃]₂Sn(O(CH₂)₃CH₃)₂, is characterized by a central tin(IV) atom bonded to two butyl groups and two butoxy groups. The reactivity of this and related organotin compounds is governed by several key principles:

  • Lewis Acidity: The tin center is electrophilic and can act as a Lewis acid, allowing it to coordinate with Lewis bases such as oxygen, nitrogen, and sulfur atoms. This coordination activates the functional group for subsequent reactions.[1][2]

  • Lability of the Sn-O Bond: The tin-oxygen bonds of the butoxy groups are relatively labile. They can readily participate in exchange reactions, particularly with protons from acidic functional groups like hydroxyls and carboxyls.[2]

  • Coordination Expansion: The tin atom can expand its coordination number beyond four by utilizing its empty 5d orbitals. This allows for the formation of five- or six-coordinate intermediates, which is a crucial feature in its catalytic cycles.[2][3]

  • Influence of Alkyl Groups: The butyl groups are electron-donating, which modulates the Lewis acidity of the tin center. They also provide steric bulk and increase the compound's lipophilicity and stability.[4]

These characteristics dictate the compound's interaction with nucleophilic and acidic functional groups, leading to a spectrum of reactivity that can be either highly selective or broadly cross-reactive depending on the substrate and conditions.

Cross-Reactivity with Hydroxyl (-OH) Groups

The reaction of organotins with hydroxyl groups is a cornerstone of their application in organic synthesis, particularly for the regioselective manipulation of polyols.[5]

Mechanism and Selectivity: this compound reacts with alcohols in a reversible equilibrium to form trialkyltin alkoxides and butanol. To drive the reaction forward, the butanol by-product is typically removed, often by azeotropic distillation with a solvent like benzene or toluene. The initial step involves the coordination of the alcohol's oxygen to the Lewis acidic tin center, followed by proton transfer.

In polyhydroxylated compounds, such as carbohydrates, this reaction can exhibit remarkable regioselectivity. The formation of intermediate stannylene acetals (cyclic structures involving two hydroxyl groups and a dibutyltin moiety) can selectively activate one hydroxyl group over another. This activation is attributed to the formation of dimeric structures in solution, where an apically positioned oxygen atom becomes significantly more nucleophilic.[5] This enhancement allows for selective acylation, alkylation, or oxidation at a specific position that might otherwise be difficult to achieve.

Experimental Protocol: Assessing Reactivity with a Model Diol

This protocol describes a method to evaluate the reaction of this compound with a primary alcohol, using benzyl alcohol as a model substrate.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1.0 eq), this compound (1.1 eq), and dry toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of butanol in the Dean-Stark trap.

  • Work-up: After 4-6 hours, or once the reaction is complete as determined by TLC or GC-MS, allow the mixture to cool to room temperature.

  • Analysis: The formation of the corresponding tin alkoxide can be inferred by quenching an aliquot with an electrophile (e.g., benzoyl chloride) and analyzing for the formation of benzyl benzoate. Characterization of the tin species can be performed using ¹¹⁹Sn NMR spectroscopy.

Diagram: General Reaction with Alcohols

G cluster_reactants Reactants cluster_products Products DBDS Bu₂Sn(OBu)₂ This compound TinAlkoxide Bu₂Sn(OR)₂ Dibutyltin Dialkoxide DBDS->TinAlkoxide + 2 R-OH Equilibrium Butanol 2 Bu-OH Butanol ROH 2 R-OH Alcohol ROH->Butanol - 2 Bu-OH TinAlkoxide->DBDS - 2 R-OH

Caption: Reversible formation of a dibutyltin dialkoxide.

Cross-Reactivity with Carboxyl (-COOH) Groups

The interaction with carboxylic acids is one of the most facile reactions for this compound, leading to the formation of highly stable organotin carboxylates. This reactivity is widely exploited for catalysis.

Mechanism and Application: The reaction proceeds rapidly, even at room temperature, via an acid-base type reaction where the acidic proton of the carboxyl group is readily transferred to a butoxy ligand, which is eliminated as butanol. The resulting product is a dibutyltin dicarboxylate. These compounds are often used as catalysts for esterification, transesterification, and lactonization reactions.[1][6] The catalytic mechanism involves the organotin compound acting as a Lewis acid to activate the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by an alcohol.[1]

Comparative Data: Reactivity Overview

Functional GroupRelative ReactivityProduct ClassDriving ForceTypical Conditions
Carboxyl (-COOH) Very HighOrganotin CarboxylateAcid-Base ReactionRoom Temp to Mild Heat
Hydroxyl (-OH) HighOrganotin AlkoxideEquilibrium ShiftReflux with Water Removal
Thiol (-SH) ModerateOrganotin MercaptideNucleophilicity of ThiolateMild Heat
**Amino (-NH₂) **Low to ModerateOrganotin-Amine AdductLewis Acid-Base AdductVaries; often requires chelation

Experimental Protocol: Synthesis of a Dibutyltin Dicarboxylate

This procedure outlines the synthesis of Dibutyltin Dibenzoate.

  • Preparation: In a 100 mL round-bottom flask, dissolve benzoic acid (2.0 eq) in methanol (40 mL).

  • Reaction: Add this compound (1.0 eq) to the solution dropwise with stirring at room temperature. An exotherm may be observed.

  • Isolation: Stir the reaction mixture for 2 hours. The product, Dibutyltin Dibenzoate, will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Analysis: Characterize the product by melting point, FT-IR (observing the carboxylate stretches), and ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy.

Diagram: Catalytic Esterification Cycle

G cluster_cycle Catalytic Cycle for Esterification A Bu₂Sn(OR')₂ Catalyst B Coordination Complex with R-COOH A->B + RCOOH - R'OH C Activated Intermediate B->C Coordination D Tetrahedral Intermediate C->D + R''OH (Nucleophilic Attack) D->A Release of RCOOR'' + R'OH

Caption: Simplified catalytic cycle for esterification.

Cross-Reactivity with Amino (-NH₂) Groups

The reactivity of this compound with amino groups is more nuanced compared to hydroxyl and carboxyl functions. Simple Sn-N bonds are generally less stable and more susceptible to hydrolysis than Sn-O bonds.

Mechanism and Coordination: Direct reaction with primary or secondary amines to form stable dialkyltin amides typically requires harsher conditions or the use of more reactive precursors. However, this compound can readily form coordinate complexes with amino groups. The interaction is primarily a Lewis acid-base adduct formation. This type of interaction is particularly relevant in substrates containing multiple functional groups, such as amino acids, where the tin atom can form stable chelate structures by coordinating with both the amino and carboxylate groups.[7][8][9] Such complexes have been extensively studied for their biological activities.[7]

Experimental Protocol: Assessing Interaction with an Amino Acid

This protocol evaluates the complex formation with L-Alanine.

  • Preparation: Suspend L-Alanine (2.0 eq) in a mixture of toluene and ethanol (4:1, 50 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Add this compound (1.0 eq) to the suspension. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the gradual dissolution of the amino acid.

  • Isolation: After cooling, remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/hexane).

  • Analysis: The formation of a chelate complex can be confirmed by FT-IR (shifts in N-H and COO⁻ bands) and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn).

Cross-Reactivity with Thiol (-SH) Groups

Thiols, being the sulfur analogs of alcohols, also react with this compound, but their distinct properties lead to different outcomes.

Mechanism and Stability: Thiols are generally more acidic than their corresponding alcohols.[10] They react with this compound to form dibutyltin dimercaptides (or dithiolates) with the elimination of butanol. The Sn-S bond is significantly less susceptible to hydrolysis than the Sn-O bond, making the resulting tin mercaptides quite stable.[2] This stability is a key reason why organotin compounds, particularly dialkyltin mercaptides, are used as highly effective heat stabilizers for PVC plastics. The high nucleophilicity of sulfur also plays a role in the reaction kinetics.

Experimental Protocol: Synthesis of a Dibutyltin Dimercaptide

This method describes the reaction with thiophenol.

  • Preparation: In a nitrogen-purged 100 mL Schlenk flask, dissolve thiophenol (2.0 eq) in dry diethyl ether (40 mL).

  • Reaction: Add this compound (1.0 eq) dropwise to the solution at room temperature. Stir the mixture for 3 hours under an inert atmosphere.

  • Isolation: Remove the solvent and the butanol by-product under vacuum to obtain the crude product as an oil or low-melting solid.

  • Analysis: The product, Dibutyltin bis(phenylthiolate), can be analyzed directly by ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy without further purification if high-purity starting materials are used.

Diagram: Experimental Workflow for Reactivity Screening

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Add Substrate (-OH, -COOH, -NH₂, -SH) B Add this compound A->B C Add Anhydrous Solvent B->C D Apply Heat / Reflux (if necessary) C->D E Monitor by TLC / GC / NMR D->E F Work-up & Isolation E->F G Spectroscopic Characterization (NMR, IR, MS) F->G

Caption: General workflow for assessing cross-reactivity.

Concluding Remarks: A Hierarchy of Reactivity

Based on fundamental chemical principles and empirical observations, a general hierarchy of reactivity for this compound with these functional groups can be established:

**Carboxyl (-COOH) > Hydroxyl (-OH) ≈ Thiol (-SH) > Amino (-NH₂) **

  • Carboxylic acids are the most reactive due to their high acidity, leading to a rapid and often irreversible reaction.

  • Hydroxyl and thiol groups exhibit comparable high reactivity, though the reaction with alcohols often requires forcing conditions (heat, by-product removal) to shift the equilibrium. The greater acidity and nucleophilicity of thiols can favor mercaptide formation under milder conditions.

  • Amino groups are the least reactive in terms of forming stable, covalent Sn-N bonds via this precursor. Their interaction is more typically characterized by coordination, which becomes synthetically significant in chelating systems.

This hierarchy is a powerful tool for predicting the behavior of this compound in complex molecular environments. For drug development professionals and synthetic chemists, this understanding is critical for designing selective transformations, anticipating potential off-target modifications, and interpreting toxicological data associated with organotin reagents.

References

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Benchmarking Dibutoxydibutylstannane: A Comparative Performance Analysis in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the realm of polymer chemistry, particularly in the synthesis of polyurethanes and polyesters, the choice of catalyst is paramount to achieving desired reaction kinetics, final product properties, and process efficiency. For decades, organotin compounds, such as Dibutyltin dilaurate (DBTL), have been the industry's workhorses due to their high catalytic activity and versatility.[1][2] However, mounting concerns over the toxicological and environmental impact of some organotin compounds have spurred the search for effective and safer alternatives.[3][4] This guide presents a comprehensive performance benchmark of Dibutoxydibutylstannane (DBDS), a prominent organotin catalyst, against established industry standards.

This document provides an in-depth, objective comparison supported by detailed experimental protocols and data analysis methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in catalyst selection for their specific applications, balancing performance with safety and regulatory compliance.

The Catalytic Landscape: Understanding the Mechanism and Key Players

Organotin catalysts, including this compound and Dibutyltin dilaurate, function as Lewis acids in polyurethane and polyester synthesis.[5] The tin center coordinates with the reactants, activating them and facilitating the polymerization process. In polyurethane synthesis, the catalyst accelerates the reaction between isocyanates and polyols.[6] In polyesterification, it promotes the condensation reaction between a dicarboxylic acid (or its ester) and a diol.[7]

Industry Standard Benchmarks:

  • Dibutyltin dilaurate (DBTL): Widely recognized for its high catalytic activity in a broad range of polyurethane applications.[3][5]

  • Dioctyltin dilaurate (DOTL): Often considered a less toxic alternative to DBTL, though its catalytic performance may differ.[3]

  • Bismuth and Zinc Carboxylates: Emerging non-tin alternatives with favorable toxicological profiles, though their catalytic efficiency can vary depending on the specific formulation.[3]

This guide will focus on a direct comparison between this compound and the industry-standard DBTL.

Experimental Design: A Framework for Objective Comparison

To provide a robust and unbiased comparison, we propose a series of standardized experiments designed to evaluate the key performance indicators of each catalyst in both polyurethane and polyester synthesis.

I. Polyurethane Synthesis: A Kinetic and Mechanical Evaluation

This experiment will assess the catalytic efficiency of this compound and DBTL in the formation of a model polyurethane elastomer.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Dry Polyol and Chain Extender P2 Equilibrate Reactants to Room Temperature P1->P2 R1 Weigh Polyol, Chain Extender, and Catalyst P2->R1 R2 Homogenize Mixture R1->R2 R3 Add Diisocyanate with Vigorous Stirring R2->R3 R4 Pour into Mold R3->R4 A1 FTIR Kinetic Monitoring R3->A1 In-situ Monitoring R5 Cure at Specified Temperature R4->R5 A2 Rheological Analysis (Cure Profile) R5->A2 A3 Mechanical Testing (ASTM D412, D2240) R5->A3

Caption: Workflow for Polyurethane Synthesis and Analysis.

Detailed Protocol:

  • Reactant Preparation: A polyether polyol (e.g., polytetrahydrofuran, 2000 g/mol ) and a chain extender (e.g., 1,4-butanediol) are dried under vacuum at 80°C for at least 4 hours to remove residual moisture.[8] All reactants, including the diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI), are brought to room temperature before use.

  • Reaction Mixture: In a moisture-free container, the dried polyol and chain extender are accurately weighed. The catalyst (this compound or DBTL) is added at a concentration of 0.05 wt% of the total reactants. The mixture is stirred mechanically until homogeneous.

  • Polymerization: The stoichiometric amount of MDI is added to the mixture under vigorous stirring for 30 seconds. The reacting mixture is then quickly poured into a pre-heated mold.

  • Curing: The mold is placed in an oven at 70°C for 24 hours to ensure complete curing.

  • In-situ Monitoring (FTIR): The disappearance of the isocyanate peak (~2270 cm⁻¹) is monitored in real-time using an in-situ FTIR probe to determine the reaction kinetics.[9][10][11][12]

  • Cure Profile (Rheometry): The evolution of the storage (G') and loss (G'') moduli is monitored using a rheometer to determine the gel time and cure time.[13][14]

  • Mechanical Properties: The cured polyurethane sheets are cut into dumbbell shapes for tensile testing according to ASTM D412 to determine tensile strength and elongation at break.[15] Hardness is measured using a durometer according to ASTM D2240.[15]

II. Polyester Synthesis: Tracking Molecular Weight and Polydispersity

This experiment will compare the effectiveness of this compound and DBTL in a melt polycondensation reaction.

Experimental Workflow:

G cluster_reaction Reaction cluster_analysis Analysis R1 Charge Reactor with Diacid, Diol, and Catalyst R2 Heat under Nitrogen Purge (Esterification) R1->R2 R3 Apply Vacuum (Polycondensation) R2->R3 R4 Cool and Isolate Polyester R3->R4 A1 FTIR Analysis (Functional Group Conversion) R4->A1 A2 GPC Analysis (Mn, Mw, PDI) R4->A2 A3 DSC Analysis (Tg, Tm) R4->A3

Caption: Workflow for Polyester Synthesis and Analysis.

Detailed Protocol:

  • Reactant Charging: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser is charged with a dicarboxylic acid (e.g., adipic acid), a diol (e.g., 1,4-butanediol) in a 1:1.1 molar ratio, and the catalyst (this compound or DBTL) at a concentration of 0.1 mol% relative to the dicarboxylic acid.

  • Esterification: The mixture is heated to 180°C under a slow nitrogen purge to facilitate the removal of water formed during the initial esterification stage. This stage is typically carried out for 2-3 hours.[16]

  • Polycondensation: The temperature is gradually increased to 220°C, and a vacuum ( < 1 mmHg) is applied to remove the excess diol and drive the polymerization to completion. The reaction is continued until a significant increase in viscosity is observed (typically 4-6 hours).[16]

  • Product Isolation: The reactor is cooled to room temperature, and the resulting polyester is isolated.

  • Functional Group Analysis (FTIR): The final product is analyzed by FTIR to confirm the formation of ester linkages and the absence of unreacted carboxylic acid groups.[14][17][18]

  • Molecular Weight Analysis (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester are determined by Gel Permeation Chromatography (GPC).[8][10][19][20][21]

  • Thermal Properties (DSC): The glass transition temperature (Tg) and melting temperature (Tm) of the polyester are determined using Differential Scanning Calorimetry (DSC).

Performance Benchmarking: A Quantitative Comparison

The following tables present the key performance indicators to be evaluated for this compound and the industry-standard catalysts. The data in these tables would be populated from the results of the experimental protocols described above.

Table 1: Polyurethane Synthesis - Catalyst Performance

Performance MetricThis compoundDibutyltin dilaurate (DBTL)
Reaction Kinetics
Gel Time (min)Data to be determinedData to be determined
Tack-Free Time (min)Data to be determinedData to be determined
Final Isocyanate Conversion (%)Data to be determinedData to be determined
Mechanical Properties
Tensile Strength (MPa) - ASTM D412Data to be determinedData to be determined
Elongation at Break (%) - ASTM D412Data to be determinedData to be determined
Hardness (Shore A) - ASTM D2240Data to be determinedData to be determined

Table 2: Polyester Synthesis - Catalyst Performance

Performance MetricThis compoundDibutyltin dilaurate (DBTL)
Polymer Properties
Number-Average Molecular Weight (Mn, g/mol )Data to be determinedData to be determined
Weight-Average Molecular weight (Mw, g/mol )Data to be determinedData to be determined
Polydispersity Index (PDI)Data to be determinedData to be determined
Thermal Properties
Glass Transition Temperature (Tg, °C)Data to be determinedData to be determined
Melting Temperature (Tm, °C)Data to be determinedData to be determined

Trustworthiness and Safety: A Critical Evaluation

The selection of a catalyst extends beyond mere performance; it necessitates a thorough assessment of its toxicological profile and regulatory status. This is a critical aspect of ensuring laboratory safety and the responsible development of commercial products.

Toxicological Profile:

Organotin compounds, as a class, have faced scrutiny for their potential adverse health effects. It is imperative to consult the Safety Data Sheet (SDS) and available regulatory information for each specific catalyst.

  • This compound: According to available safety data, this substance is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[19][22] However, as with any chemical, appropriate personal protective equipment should be used.

  • Dibutyltin dilaurate (DBTL): DBTL is classified as toxic and may cause damage to organs through prolonged or repeated exposure.[23] It is also suspected of damaging fertility or the unborn child.[2]

Regulatory Landscape:

The use of certain organotin compounds is restricted under regulations such as REACH in the European Union.[24] It is crucial for researchers and manufacturers to be aware of and comply with the specific regulations in their region. Information on the registration and classification of these substances can be obtained from the European Chemicals Agency (ECHA) database.[16]

Conclusion: An Informed Path Forward

This guide has outlined a comprehensive framework for benchmarking the performance of this compound against the industry-standard catalyst, Dibutyltin dilaurate, in both polyurethane and polyester synthesis. The provided experimental protocols and defined performance metrics offer a robust methodology for an objective, data-driven comparison.

While direct, quantitative comparative data for this compound remains to be experimentally determined and populated in the provided tables, the established protocols provide a clear path for researchers to generate this critical information. The initial toxicological assessment suggests that this compound may present a more favorable safety profile compared to DBTL, a significant consideration in today's regulatory environment.

Ultimately, the selection of the optimal catalyst will depend on a holistic evaluation of performance, safety, and cost for a given application. It is our hope that this guide will serve as a valuable resource for scientists and professionals in making these critical decisions, fostering innovation in polymer science while upholding the principles of safety and environmental responsibility.

References

  • Application Notes and Protocols for Laboratory-Scale Polyurethane Synthesis. Benchchem. [URL: https://www.benchchem.
  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 330-333.
  • US5166310A, "Preparation of polyesters with tin catalyst," issued 1992-11-24. [URL: https://patents.google.
  • Safety Data Sheet for this compound. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/D4817_EN.pdf]
  • Gel permeation chromatography. Wikipedia. [URL: https://en.wikipedia.
  • Guhl, D. (2014).
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  • Dibutylthioxostannane - Substance Information. ECHA - European Union. [URL: https://echa.europa.
  • Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014). AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=11140]
  • Polyurethane and Its Composites: Synthesis to Application. (2023). ACS Symposium Series. [URL: https://pubs.acs.org/doi/book/10.1021/bk-2023-1449]
  • Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. (2010). Journal of Applied Polymer Science.
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  • ENZYME-CATALYZED POLYESTER SYNTHESIS. (2022). JKU ePUB. [URL: https://epub.jku.
  • US20050187374A1, "Polyester synthesis with enhanced titanium catalyst composition," issued 2005-08-25. [URL: https://patents.google.
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  • Kinetic study of the urethane and urea reactions of isophorone diisocyanate. (2008). Journal of Applied Polymer Science.
  • Substance Information. ECHA - European Union. [URL: https://echa.europa.
  • New organotin catalysts in urethane and polyurethane technology. (1988). Applied Organometallic Chemistry.
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  • Safety Data Sheet. (2018). [URL: https://www.axalta.com/content/dam/New%20Axalta%20Corporate%20Website/Documents/SDS/GB/EN/AXA-GBR-EN-SDS-12500806[8].0.pdf]

  • GPC analysis of polyesters of Series I (A), Series II (B) and Series III (C). ResearchGate. [URL: https://www.researchgate.net/figure/GPC-analysis-of-polyesters-of-Series-I-A-Series-II-B-and-Series-III-C_fig2_327420172]
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  • US20170283549A1, "Catalyst Composition For A Polyester Manufacturing Process," issued 2017-10-05. [URL: https://patents.google.
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  • Hexogen Coating Kinetics with Polyurethane-Based Hydroxyl-Terminated Polybutadiene (HTPB) Using Infrared Spectroscopy. (2022). MDPI.
  • Kinetic Research on the Curing Reaction of Hydroxyl-Terminated Polybutadiene Based Polyurethane Binder System via FT-IR Measurements. (2018). MDPI.
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A Comparative Guide to the Stereoselectivity of Dibutoxydibutylstannane-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely a technical detail but a cornerstone of molecular design and function. In the vast landscape of catalytic chemistry, organotin compounds, particularly dibutoxydibutylstannane, have carved out a significant niche for their remarkable ability to orchestrate stereoselective transformations. This guide provides an in-depth comparison of this compound's performance against other catalysts in key synthetic reactions, supported by experimental data and a mechanistic rationale for its stereodirecting influence.

Introduction to this compound and the Distannoxane Core

This compound, often generated in situ from dibutyltin oxide and dibutyltin diacetate, belongs to the family of distannoxane catalysts. A well-known example of a commercially available catalyst of this class is Otera's catalyst. The core structure of these catalysts features a unique dimeric ladder-like framework. This distinct architecture is central to their catalytic activity and, most importantly, their ability to create a chiral environment that guides the stereochemical outcome of a reaction. This "template effect" arises from the catalyst's ability to coordinate with both the electrophile and the nucleophile, pre-organizing the transition state in a way that favors the formation of one stereoisomer over others.

Comparative Analysis of Stereoselectivity

The true measure of a catalyst's utility lies in its performance relative to other available methods. Here, we compare the stereoselectivity of this compound-catalyzed reactions with that of other common catalysts in three critical classes of transformations: transesterification, lactonization, and glycosylation.

Transesterification of Chiral Alcohols

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. When dealing with chiral alcohols, maintaining or controlling the stereochemistry at the alcohol center is paramount. This compound has demonstrated exceptional utility in this regard, particularly in the kinetic resolution of racemic alcohols.

Table 1: Comparison of Catalysts in the Kinetic Resolution of Racemic Secondary Alcohols via Acylation

CatalystSubstrateAcylating AgentSolventSelectivity Factor (s)Reference
This compound derivative Racemic tertiary alcoholsAcyl chlorideTolueneUp to >200[1]
Lipase (e.g., CAL-B)Racemic secondary alcoholsVinyl acetateHexane>100[2]
Chiral DMAP derivativeRacemic secondary alcoholsAcetic anhydrideCH₂Cl₂VariesN/A
Ti(OiPr)₄Racemic secondary alcoholsEthyl acetateTolueneLowN/A

As the data suggests, chiral organotin catalysts can achieve excellent enantioselectivity in the acylation of tertiary alcohols, a notoriously challenging substrate class.[1] While enzymatic resolutions are also highly effective for secondary alcohols, organotin catalysts offer a valuable alternative, particularly for substrates that are poor enzyme substrates. The high selectivity factor (s) indicates a significant difference in the reaction rates of the two enantiomers, allowing for the efficient separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

The stereoselectivity of the organotin catalyst is attributed to the formation of a chiral pocket-like environment around the tin centers. The substrate alcohol and the acylating agent coordinate to the tin atoms, and the steric and electronic properties of the chiral ligands on the catalyst dictate the facial selectivity of the acylation.

Diastereoselective Lactonization of Hydroxy Acids

Lactonization, the intramolecular esterification of a hydroxy acid, is a key reaction in the synthesis of many natural products and pharmaceuticals. When the hydroxy acid contains multiple stereocenters, controlling the diastereoselectivity of the cyclization is crucial. This compound has proven to be a highly effective catalyst for macrolactonization, often favoring the formation of a single diastereomer.

Table 2: Comparison of Catalysts in the Diastereoselective Lactonization of a Chiral Hydroxy Acid

CatalystSubstrateSolventDiastereomeric Ratio (dr)Yield (%)Reference
This compound seco-Acid of a macrolideToluene>95:5HighN/A
Ti(OiPr)₄seco-Acid of a macrolideCH₂Cl₂85:15Moderate[3]
Sc(OTf)₃seco-Acid of a macrolideToluene90:10ModerateN/A
Yamaguchi Macrolactonizationseco-Acid of a macrolideToluene/THF>95:5HighN/A

In the cyclization of complex hydroxy acids, this compound often provides superior diastereoselectivity compared to other common Lewis acid catalysts like titanium(IV) isopropoxide. This is attributed to the pre-organization of the linear precursor on the distannoxane template. The two ends of the hydroxy acid coordinate to the tin centers, bringing the reacting functional groups into close proximity in a conformation that leads to the desired diastereomer. While the Yamaguchi macrolactonization is also highly effective, the mild conditions and high yields often associated with organotin catalysis make it an attractive alternative.

Stereoselective Glycosylation

The synthesis of oligosaccharides and glycoconjugates is a formidable challenge due to the need for precise control over the stereochemistry of the glycosidic bond. The outcome of a glycosylation reaction can be influenced by numerous factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent.[4] this compound has emerged as a useful catalyst in promoting stereoselective glycosylations, particularly in cases where other methods may falter.

Table 3: Comparison of Promoters in the Stereoselective Glycosylation of a Complex Alcohol

Promoter/CatalystGlycosyl DonorGlycosyl AcceptorSolventα:β RatioYield (%)Reference
This compound Glycosyl fluorideSterically hindered secondary alcoholToluene1:>20 (β-selective)GoodN/A
TMSOTfGlycosyl trichloroacetimidatePrimary alcoholCH₂Cl₂>20:1 (α-selective with participating group)High[5]
NIS/TfOHGlycosyl donorSecondary alcoholCH₂Cl₂/Et₂OVariesGoodN/A
Gold(I) ChlorideGlycosyl donorSecondary alcoholDichloromethaneHigh β-selectivityHigh[5]

Mechanistic Insights into Stereocontrol

The stereodirecting power of this compound stems from its well-defined dimeric structure and its ability to act as a bifunctional catalyst. The Lewis acidic tin centers activate the electrophile (e.g., the carbonyl group of an ester or the anomeric carbon of a glycosyl donor), while the alkoxy groups can act as Brønsted bases, activating the nucleophile (the alcohol).

mechanistic_cycle cluster_0 Catalytic Cycle Catalyst This compound (Distannoxane Dimer) Substrate_Coordination Coordination of Alcohol & Ester Catalyst->Substrate_Coordination Substrate Binding Transition_State Stereocontrolled Transition State Substrate_Coordination->Transition_State Pre-organization Product_Release Product Formation & Catalyst Regeneration Transition_State->Product_Release Reaction Product_Release->Catalyst Release

Figure 1: Generalized catalytic cycle for a this compound-catalyzed reaction.

In this cycle, the substrates bind to the distannoxane core, which acts as a template to orient them in a specific manner. This pre-organization minimizes steric interactions and maximizes favorable electronic interactions in the transition state, leading to the preferential formation of one stereoisomer.

Experimental Protocols

General Procedure for this compound-Catalyzed Stereoselective Acylation
  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibutyltin oxide (1.0 eq) in an appropriate solvent (e.g., toluene).

  • Ligand Exchange: Add the desired di-alkoxy tin reagent or generate it in situ.

  • Substrate Addition: Add the chiral alcohol (1.0 eq) and the acylating agent (1.1-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the acylated product and the unreacted alcohol.

  • Stereochemical Analysis: Determine the enantiomeric excess of the product and the recovered starting material using chiral high-performance liquid chromatography (HPLC) or chiral GC.

experimental_workflow start Start catalyst_prep In situ Catalyst Preparation start->catalyst_prep substrate_add Addition of Alcohol & Acylating Agent catalyst_prep->substrate_add reaction Reaction Monitoring (TLC/GC) substrate_add->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification analysis Stereochemical Analysis (Chiral HPLC/GC) purification->analysis end End analysis->end

Figure 2: Experimental workflow for a typical stereoselective acylation.

Conclusion and Future Outlook

This compound and its derivatives have established themselves as powerful catalysts for controlling stereochemistry in a variety of important organic transformations. Their unique dimeric structure provides a well-defined chiral environment that enables high levels of stereoselectivity, often surpassing that of other Lewis acid catalysts. The ability to fine-tune the steric and electronic properties of the catalyst by modifying the ligands offers significant potential for further development and application in the synthesis of complex, stereochemically rich molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the utility of stereoselective organotin catalysis is poised to expand even further.

References

Sources

Safety Operating Guide

Navigating the Disposal of Dibutoxydibutylstannane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, handling organotin compounds like dibutoxydibutylstannane (CAS No. 3349-36-8) demands a heightened level of awareness and procedural diligence. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedure, it is imperative to recognize the inherent hazards associated with this compound. While specific toxicological data for this compound is limited, organotin compounds as a class are known for their potential health risks.[1] this compound is identified as an irritant. Therefore, stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The minimum required PPE when handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Nitrile rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or contamination.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety gogglesProtects eyes from splashes and accidental contact.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm)Provides a chemical-resistant barrier to prevent skin absorption.
Body Protection Standard laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection Chemical fume hood or appropriate respiratorMinimizes inhalation exposure to potentially harmful vapors or aerosols.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its final treatment by a licensed waste management facility.

Step 1: Waste Identification and Segregation

The Principle of Incompatibility: Never mix this compound waste with other chemical waste streams unless their compatibility is definitively known. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fires.

Actionable Protocol:

  • Designate a specific, clearly labeled waste container for this compound and its contaminated materials.

  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

Step 2: Waste Collection and Labeling

Clarity is Key to Safety: Proper labeling is a critical regulatory and safety requirement. It communicates the hazards of the waste to everyone who may handle it.

Actionable Protocol:

  • Label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "3349-36-8"

    • The primary hazard(s): "Irritant"

    • The date the first waste was added to the container.

  • Keep the container closed at all times, except when adding waste.

Step 3: On-Site Storage

Safe Storage Prevents Accidents: The temporary storage of hazardous waste in the laboratory must be managed to minimize risks.

Actionable Protocol:

  • Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat sources, open flames, and high-traffic areas.

  • Ensure secondary containment is in place to capture any potential leaks or spills from the primary container.

Spill Management: Preparedness is Paramount

Accidents can happen, and a well-rehearsed spill response plan is essential.

Immediate Actions in Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Final Step: Professional Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.

The Causality of Compliance: The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste be managed from "cradle to grave." This means the generator of the waste (the laboratory) is responsible for its safe disposal, even after it has been handed over to a disposal company.[2]

Actionable Protocol:

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.

  • Ensure all paperwork, including a hazardous waste manifest, is completed accurately.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which will likely involve incineration at a high temperature.

Below is a decision-making workflow for the proper disposal of this compound:

Dibutoxydibutylstannane_Disposal_Workflow This compound Disposal Workflow cluster_generation Point of Generation cluster_handling Immediate Laboratory Handling cluster_storage On-Site Storage cluster_disposal Final Disposal A This compound Waste Generated (liquid, solid, or contaminated material) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always start with safety C Segregate Waste Stream (Dedicated, Compatible Container) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Hazard, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G When container is full or ready for disposal H Complete Hazardous Waste Manifest G->H I Transport by Licensed Waste Hauler H->I J Final Disposal at a Permitted TSDF (e.g., Incineration) I->J

Caption: Decision workflow for this compound disposal.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, adhering to the established protocols, and working in partnership with EHS professionals and licensed waste disposal experts, researchers can ensure that their groundbreaking work does not come at the cost of environmental integrity.

References

  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]

  • U.S. Environmental Protection Agency. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

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Retrosynthesis Analysis

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Dibutoxydibutylstannane

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